molecular formula C11H14N2O2 B1345548 1-(2-Methyl-4-nitrophenyl)pyrrolidine CAS No. 67828-58-4

1-(2-Methyl-4-nitrophenyl)pyrrolidine

Cat. No.: B1345548
CAS No.: 67828-58-4
M. Wt: 206.24 g/mol
InChI Key: GUZLPJVFYLEHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-4-nitrophenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9-8-10(13(14)15)4-5-11(9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLPJVFYLEHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070676
Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-58-4
Record name 1-(2-Methyl-4-nitrophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67828-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methyl-4-nitrophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Methyl-4-nitrophenyl)pyrrolidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a substituted aromatic amine with potential applications in pharmaceutical and materials science research. The document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth analysis of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide explains the mechanistic underpinnings of each route, provides detailed experimental protocols, and discusses the rationale behind procedural choices to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of the N-Aryl Pyrrolidine Moiety

The pyrrolidine ring is a ubiquitous saturated heterocycle found in a vast array of natural products, alkaloids, and pharmaceuticals.[1][2][3] Its non-planar, flexible structure allows it to explore three-dimensional space, making it a valuable scaffold in medicinal chemistry for interacting with biological targets.[4] The specific molecule, this compound, combines this important heterocyclic motif with a substituted nitrophenyl group. The nitroaromatic component is a common precursor for the corresponding aniline, which can be further functionalized, making the title compound a versatile intermediate in organic synthesis. This guide focuses on the practical synthesis of this molecule, providing a robust framework for its laboratory-scale preparation.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a direct and often high-yielding method for the synthesis of N-aryl pyrrolidines, provided a suitable electrophilic aromatic precursor is available. This reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which are necessary to activate it towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The key to this pathway's success is the presence of the nitro group (-NO₂) positioned para to the leaving group.

  • Nucleophilic Attack: The pyrrolidine nitrogen, acting as a nucleophile, attacks the carbon atom bearing the leaving group (typically a halide). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[5][6]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, typically a fluoride or chloride ion. Fluorine is an exceptionally effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack.[5][6]

The presence of a methyl group ortho to the reaction site introduces some steric hindrance, which may slightly modulate the reaction rate but generally does not inhibit the reaction.

Visualizing the SNAr Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_product Final Product Start Combine 1-Fluoro-2-methyl-4-nitrobenzene, Pyrrolidine, and K₂CO₃ in DMF Heat Heat reaction mixture to 100°C for 12 hours Start->Heat Stirring Dilute Dilute with Water Heat->Dilute Cool to RT Filter Filter precipitated solid Dilute->Filter Dry Dry solid under vacuum Filter->Dry Product This compound Dry->Product

Caption: A typical workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol: SNAr

This protocol is adapted from analogous procedures for the synthesis of N-aryl pyrrolidines.[7]

  • Objective: To synthesize this compound from 1-fluoro-2-methyl-4-nitrobenzene and pyrrolidine.

  • Reagents & Materials:

    • 1-Fluoro-2-methyl-4-nitrobenzene

    • Pyrrolidine (freshly distilled)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard filtration apparatus

  • Procedure:

    • To a 100 mL round-bottom flask charged with a magnetic stir bar, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of starting material).

    • To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq). The K₂CO₃ acts as a base to neutralize the HF formed in situ.

    • Add pyrrolidine (1.3 eq) dropwise to the suspension.

    • Equip the flask with a reflux condenser and heat the reaction mixture to 100°C.

    • Maintain stirring at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into an excess of cold water (approx. 30 mL).

    • A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing thoroughly with water.

    • Dry the collected solid under vacuum to afford the crude product, this compound, typically as a yellowish solid.[7] Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is particularly useful when the SNAr pathway is not feasible due to a less activated aryl halide (e.g., chlorides, bromides) or when milder reaction conditions are required.[9]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][10]

  • Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond (e.g., Ar-Br) to form a palladium(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the palladium(II) center. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) are often required to promote the reductive elimination step and prevent side reactions.[11][12] While highly effective, a key consideration is the compatibility of the strong base required (often an alkoxide) with the nitro group, which can sometimes be susceptible to side reactions.[10]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(HNR₂)(L)₂]⁺X⁻ OxAdd->AmineComplex + Pyrrolidine AmidoComplex Ar-Pd(II)-NR₂(L)₂ AmineComplex->AmidoComplex + Base - HB⁺X⁻ Product Ar-NR₂ (Product) AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Objective: To synthesize this compound via palladium-catalyzed coupling of 1-bromo-2-methyl-4-nitrobenzene and pyrrolidine.

  • Reagents & Materials:

    • 1-Bromo-2-methyl-4-nitrobenzene

    • Pyrrolidine

    • Palladium(II) Acetate [Pd(OAc)₂] or a pre-formed Pd(0) catalyst

    • A suitable phosphine ligand (e.g., XPhos, SPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous and degassed

    • Schlenk flask or glovebox for inert atmosphere

  • Procedure:

    • Inert Atmosphere: This reaction is sensitive to oxygen; all steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[10]

    • To a dry Schlenk flask, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene via syringe.

    • Finally, add pyrrolidine (1.2 eq) via syringe.

    • Seal the flask and heat the mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the pure product.

Comparative Analysis and Data Summary

Both the SNAr and Buchwald-Hartwig methods are viable for synthesizing this compound. The choice of method often depends on the availability and cost of the starting materials and the desired scale of the reaction.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Substrate Highly activated (e.g., 1-fluoro-2-methyl-4-nitrobenzene)Less activated halides (Br, Cl) or triflates
Catalyst None required (stoichiometric reaction)Palladium catalyst and phosphine ligand required
Base Weak inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
Atmosphere Standard laboratory atmosphereStrict inert atmosphere required
Cost & Simplicity Generally simpler, lower cost (no catalyst/ligand)More complex, higher cost due to precious metal and ligand
Scope Limited by need for activated aryl halideBroader substrate scope and functional group tolerance[8]

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-established methodologies. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a straightforward, catalyst-free approach when starting from a highly activated precursor like 1-fluoro-2-methyl-4-nitrobenzene. For substrates with less reactive leaving groups, the Buchwald-Hartwig amination provides a powerful and versatile alternative, albeit one that requires careful control of atmospheric conditions and the use of a palladium catalyst system. The selection of the optimal pathway will be dictated by factors including starting material availability, cost, scale, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of either approach.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

physicochemical properties of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 177898-30-7). This compound is a critical intermediate in the synthesis of pharmacologically active molecules, notably inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) enzyme. A thorough understanding of its properties is therefore essential for process optimization, scalability, and formulation in drug development. This document consolidates predicted computational data with experimentally verified information from patent literature, including detailed synthetic protocols and spectroscopic analysis. Furthermore, it provides standardized, field-proven methodologies for the experimental determination of key parameters such as aqueous solubility and lipophilicity, equipping researchers with the necessary tools for robust characterization.

Introduction

This compound is a substituted N-arylpyrrolidine that has garnered significant interest in medicinal chemistry. Its primary importance lies in its role as a key structural fragment and starting material for the synthesis of more complex therapeutic candidates. Specifically, it serves as a foundational building block for a class of inhibitors targeting the 11-beta-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) enzyme, a key regulator of glucocorticoid metabolism implicated in metabolic syndrome and diabetes.

The efficiency of synthesis, purification, and formulation of any subsequent active pharmaceutical ingredient (API) is fundamentally dependent on the physicochemical properties of its intermediates. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern reaction conditions, dictate the choice of purification techniques (e.g., crystallization vs. chromatography), and influence the overall process yield and purity. This guide serves as a centralized resource for researchers, providing both known data and the necessary experimental frameworks to fully characterize this important synthetic intermediate.

Molecular and Structural Data

A precise understanding of the molecular structure and its fundamental identifiers is the bedrock of all further chemical and physical analysis.

Core Identifiers

The essential molecular and registration data for this compound are summarized in the table below.

ParameterValueSource
CAS Number 177898-30-7
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Canonical SMILES CC1=C(C=C(C=C1)[O-])N2CCCC2
InChI Key YQGVPFGUVTERTD-UHFFFAOYSA-N
Chemical Structure

The two-dimensional structure of the molecule is depicted below. The key features include a pyrrolidine ring attached to a benzene ring, which is substituted with a methyl group ortho to the point of attachment and a nitro group para to it.

Figure 1: 2D Molecular Structure
Spectroscopic Confirmation

Structural confirmation has been reported in the patent literature via proton Nuclear Magnetic Resonance (¹H NMR). The spectrum was recorded in CDCl₃, and the reported chemical shifts (δ) are consistent with the assigned structure.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J=2.8 Hz, 1H), 7.89 (dd, J=8.8, 2.8 Hz, 1H), 7.24 (d, J=8.8 Hz, 1H), 3.25-3.19 (m, 4H), 2.39 (s, 3H), 2.10-2.04 (m, 4H).

    • Expert Interpretation: The downfield signals at 7.98, 7.89, and 7.24 ppm correspond to the three protons on the electron-deficient nitro-substituted aromatic ring. The singlet at 2.39 ppm is characteristic of the methyl (-CH₃) group. The multiplets at 3.25-3.19 and 2.10-2.04 ppm represent the protons of the pyrrolidine ring, with the former being the two methylene groups adjacent to the nitrogen atom.

Physicochemical Properties

This section details the key physicochemical properties. A critical distinction is made between computationally predicted values, which are useful for initial assessment, and experimentally determined values, which are required for definitive process design.

Overview and Data Summary
PropertyPredicted ValueExperimental ValueSignificance
Melting Point 71-74 °CNot ReportedPurity assessment, solid-state stability
Boiling Point 358.0 ± 25.0 °C at 760 mmHgNot ReportedDistillation/purification conditions
Density 1.2 ± 0.1 g/cm³Not ReportedProcess calculations, reaction volume
logP 2.88Not ReportedLipophilicity, solubility, chromatographic behavior
pKa 1.63 ± 0.10 (most basic)Not ReportedAqueous solubility, extraction pH
Polar Surface Area 39.0 ŲNot ReportedMembrane permeability, solubility

Predicted values are sourced from chemical databases and should be used as estimates pending experimental verification.

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) of 2.88 indicates that the compound is moderately lipophilic.

  • Practical Implications:

    • Solubility: It is expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.

    • Purification: The lipophilicity makes it well-suited for purification via normal-phase silica gel chromatography. For reverse-phase HPLC, it would be well-retained, requiring a significant proportion of organic solvent for elution.

    • Extractions: During a reaction workup, the compound will preferentially partition into the organic layer during a standard aqueous/organic extraction.

Ionization State (pKa)

The most basic center is the pyrrolidine nitrogen. Its predicted pKa of 1.63 is very low for an aliphatic amine.

  • Expert Causality: The low basicity is a direct result of the electron-withdrawing effect of the nitro-substituted aromatic ring. The nitrogen lone pair is delocalized into the π-system of the ring, significantly reducing its ability to accept a proton.

  • Practical Implications: The compound will be largely neutral across the entire practical pH range (pH 2-12). This means that pH-based extraction techniques to move the compound into an aqueous layer by protonation will be ineffective. Its purification and handling are therefore simplified as it will not exist in multiple ionization states under typical conditions.

Synthesis and Characterization

The compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway

The reaction involves the displacement of a fluoride ion from 1-fluoro-2-methyl-4-nitrobenzene by pyrrolidine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the para position.

Figure 2: SNAr Synthesis Reaction
Detailed Synthesis Protocol

The following protocol is adapted from the procedure described in patent WO2005014544A1.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5 mL per mmol of starting material) is added pyrrolidine (1.2 eq).

    • Scientist's Note: DMSO is the solvent of choice as its polar, aprotic nature stabilizes the charged Meisenheimer complex intermediate in the SNAr mechanism, accelerating the reaction. A slight excess of pyrrolidine ensures the complete consumption of the limiting reagent.

  • Heating: The reaction mixture is heated to 80 °C and stirred for 16 hours.

    • Scientist's Note: Heating provides the necessary activation energy. The reaction progress should be monitored by a suitable technique like TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

    • Scientist's Note: This is a standard aqueous workup. The desired product partitions into the ethyl acetate layer, while the DMSO solvent and any inorganic byproducts are removed in the aqueous layer.

  • Extraction & Drying: The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • Scientist's Note: The brine wash removes residual water from the organic phase. Na₂SO₄ is a neutral drying agent suitable for this compound.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the title compound.

    • Scientist's Note: Given the moderate lipophilicity, a gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, would be effective for separating the product from non-polar impurities and highly polar baseline material.

Standardized Protocols for Experimental Verification

To move beyond predicted data, the following standardized protocols are provided for the experimental determination of critical physicochemical properties.

Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer, considered the gold standard for thermodynamic solubility.

G Workflow for Shake-Flask Solubility Assay A 1. Add excess solid compound to aqueous buffer (e.g., pH 7.4 PBS) B 2. Agitate at constant temperature (e.g., 25 °C) for 24-48 hours A->B C 3. Allow solids to settle or centrifuge to separate phases B->C D 4. Remove aliquot from the clear supernatant C->D E 5. Dilute the aliquot with a suitable solvent (e.g., Acetonitrile) D->E F 6. Quantify concentration using a calibrated HPLC-UV method E->F G Result: Thermodynamic Solubility (µg/mL or µM) F->G

Figure 3: Shake-Flask Solubility Workflow

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Incubation: Add an excess amount of solid this compound to a known volume of the buffer in a glass vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the sample to stand undisturbed (or centrifuge at high speed) to allow the undissolved solid to settle completely.

  • Sampling: Carefully withdraw a small, precise aliquot from the clear supernatant, ensuring no solid particles are transferred.

  • Analysis: Dilute the aliquot with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a pre-validated, calibrated HPLC-UV method against a standard curve of known concentrations.

Conclusion

This compound is a moderately lipophilic, non-ionizable small molecule of significant value as a synthetic intermediate. Its physicochemical profile, characterized by low predicted basicity and moderate logP, renders it amenable to standard organic synthesis and purification techniques, particularly SNAr reactions and silica gel chromatography. While a substantial amount of predictive data exists, this guide highlights the experimentally confirmed synthesis and NMR characterization from the patent literature. For GMP-level process development and regulatory filings, the provided standardized protocols for determining thermodynamic solubility and other key parameters must be employed to replace predicted values with robust experimental data.

References

  • Title: Adamantyl-substituted amides and their use as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 Source: World Intellectual Property Organization, Patent WO2005014544A1 URL
  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: Mol-Instincts Chemical Database URL: [Link]

A Technical Guide to 1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS: 67828-58-4): Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will explore its core physicochemical properties, delineate the mechanistic rationale behind its synthesis, provide a detailed experimental protocol, and discuss its potential applications based on the biological activities of structurally related analogues. The synthesis is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for creating carbon-nitrogen bonds on activated aromatic systems. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Physicochemical and Structural Characteristics

This compound is an organic compound featuring a pyrrolidine ring N-substituted to a 2-methyl-4-nitrophenyl group. The presence of the electron-withdrawing nitro group and the saturated heterocyclic pyrrolidine moiety defines its chemical reactivity and potential biological profile.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 67828-58-4[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [2]
Synonyms 5-Nitro-2-(1-pyrrolidinyl)toluene, Pyrrolidine, 1-(2-methyl-4-nitrophenyl)-[1]

Core Synthesis and Mechanistic Rationale

The formation of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental in pharmaceutical and agrochemical industries for installing amine functionalities onto aromatic rings.[3]

The Chemistry of Formation: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds effectively under two primary conditions: the aromatic ring must possess a suitable leaving group (typically a halide), and the ring's electron density must be significantly reduced by the presence of strong electron-withdrawing groups (EWGs).[4]

  • The Nucleophile: Pyrrolidine is a cyclic secondary amine that acts as a potent nucleophile.[5] Its nitrogen atom's lone pair of electrons initiates the attack on the electron-deficient aromatic ring. The nucleophilicity of pyrrolidine can be influenced by the solvent system, but it remains a robust reactant for SNAr processes.[6]

  • The Aromatic Substrate: A suitable precursor, such as 1-fluoro-2-methyl-4-nitrobenzene, serves as the electrophile. The fluorine atom is an excellent leaving group for SNAr reactions.

  • The Activating Group: The nitro group (-NO₂) at the para-position to the leaving group is the critical activating feature. Its powerful electron-withdrawing nature delocalizes the negative charge of the aromatic ring in the reaction intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[3][4] This stabilization is most effective when the EWG is positioned ortho or para to the site of substitution.[4]

The reaction follows a stepwise addition-elimination sequence:

  • Addition Step: The nucleophilic pyrrolidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group (e.g., fluoride ion), yielding the final substituted product.

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism for the synthesis of the title compound.

SNAr_Mechanism sub 1-Fluoro-2-methyl-4-nitrobenzene int int sub->int Addition (Slow Step) nuc + Pyrrolidine prod This compound lg + F⁻ int->prod Elimination (Fast Step)

Caption: SNAr reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established SNAr procedures involving substituted nitroaromatics and cyclic amines.[7][8]

Materials and Reagents:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).

  • Add pyrrolidine (1.3 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 85-100°C and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and stir.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Visualization

Synthesis_Workflow A 1. Reactant Setup (Substrate, Base, Solvent) B 2. Nucleophile Addition (Pyrrolidine) A->B C 3. Heating & Reaction (85-100°C, TLC Monitoring) B->C D 4. Aqueous Workup (Quenching with Water) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Final Product G->H

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a molecule of interest in medicinal chemistry and materials science. While a dedicated, in-depth experimental study on this specific compound is not extensively available in public-domain literature, this guide synthesizes information from analogous structures and predictive models to offer a robust understanding of its synthesis, structural characteristics, and potential applications. We will explore its probable synthetic route, predicted spectroscopic data, and the electronic and steric factors that govern its molecular conformation and reactivity. This document aims to serve as a foundational resource for researchers investigating this and related compounds.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, including numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The introduction of a substituted aromatic ring, such as the 2-methyl-4-nitrophenyl group, can significantly influence the electronic properties, lipophilicity, and steric profile of the parent pyrrolidine, thereby modulating its biological activity. The nitro group, in particular, is a strong electron-withdrawing group known to be a key pharmacophore in various antimicrobial and anticancer agents.[2][3] This guide focuses on the specific molecular architecture of this compound, providing a detailed examination of its structure and potential for further investigation.

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol

The synthesis would likely involve the reaction of a suitable 2-methyl-4-nitrophenyl halide with pyrrolidine. 1-Fluoro-2-methyl-4-nitrobenzene is the ideal precursor due to the high electronegativity of fluorine, which makes the ipso-carbon highly susceptible to nucleophilic attack and the fluoride ion an excellent leaving group.

Reaction:

  • Reactants: 1-Fluoro-2-methyl-4-nitrobenzene and Pyrrolidine

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction.

  • Base: A mild inorganic base, such as potassium carbonate (K2CO3), is typically added to neutralize the hydrofluoric acid byproduct.

  • Temperature: The reaction is likely to proceed at an elevated temperature, for instance, by heating to 100 °C for several hours, similar to the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine.[4]

Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Insights

The SNAr mechanism for this reaction proceeds via a two-step addition-elimination pathway. The electron-withdrawing nitro group at the para-position and, to a lesser extent, the methyl group at the ortho-position, activate the aromatic ring for nucleophilic attack by the pyrrolidine nitrogen. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, which then eliminates the fluoride ion to yield the final product.

Molecular Structure and Spectroscopic Characterization

While experimental spectra for this compound are not available in the reviewed literature, we can predict its key spectroscopic features based on its structure and data from analogous compounds.

General Molecular Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂PubChem
Molecular Weight 206.24 g/mol PubChem
SMILES CC1=C(C=C(C=C1)[O-])N2CCCC2PubChem
InChI InChI=1S/C11H14N2O2/c1-9-8-10(13(14)15)4-5-11(9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3PubChem
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra is crucial for the structural elucidation of organic molecules.[5]

¹H NMR (Predicted):

  • Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The proton ortho to the nitro group and meta to the pyrrolidine ring would be the most deshielded. The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the upfield region. The α-protons (adjacent to the nitrogen) are expected to be around δ 3.4-3.8 ppm, while the β-protons will be further upfield, around δ 1.9-2.2 ppm. These will likely appear as multiplets due to complex spin-spin coupling.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.2-2.5 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the pyrrolidine nitrogen. The other aromatic carbons will resonate at positions influenced by the electronic effects of the substituents.

  • Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the α-carbons appearing more downfield than the β-carbons.

  • Methyl Carbon: A single upfield signal will correspond to the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6]

  • C-N Stretching: The stretching vibration of the aryl-N bond and the aliphatic C-N bonds of the pyrrolidine ring will appear in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The PubChem entry for this compound provides predicted mass-to-charge ratios (m/z) for various adducts, which are essential for confirming the molecular weight and fragmentation pattern.[7]

AdductPredicted m/z
[M+H]⁺207.11281
[M+Na]⁺229.09475
[M-H]⁻205.09825
[M]⁺206.10498
Crystal Structure

No experimental crystal structure for this compound has been reported. However, analysis of related structures, such as 1-(4-Nitrophenyl)pyrrolidine, suggests that the molecule is likely to be non-planar.[8] The pyrrolidine ring typically adopts an envelope or twisted conformation. The dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring will be influenced by steric hindrance between the ortho-methyl group and the pyrrolidine ring. This steric clash may force the pyrrolidine ring to twist out of the plane of the aromatic ring to a greater extent than in the unsubstituted analogue.

Molecular_Structure cluster_pyrrolidine Pyrrolidine Ring C1 C C2 C-CH3 C1->C2 C3 C C2->C3 C4 C-NO2 C3->C4 C5 C C4->C5 C6 C-N C5->C6 C6->C1 N N C6->N Aryl-Nitrogen Bond C7 CH2 N->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH2 C9->C10 C10->N

Caption: A 2D representation of the connectivity in this compound.

Potential Applications and Future Directions

While specific biological activity data for this compound is lacking, its structural motifs suggest potential for investigation in several areas of drug discovery and materials science.

  • Antimicrobial and Anticancer Research: The presence of the nitroaromatic group is a common feature in compounds with antibacterial and anticancer properties.[2][3] The pyrrolidine scaffold is also prevalent in many biologically active molecules.[1] Therefore, this compound could be a candidate for screening in these therapeutic areas.

  • Medicinal Chemistry Scaffold: This molecule can serve as a versatile intermediate for the synthesis of more complex derivatives. The nitro group can be reduced to an amine, providing a handle for further functionalization.

  • Materials Science: Nitroaromatic compounds can exhibit interesting optical and electronic properties, making them potential building blocks for novel materials.

Conclusion

This compound is a molecule with significant potential for further research. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for its synthesis, structural analysis, and potential applications based on established chemical principles and data from analogous compounds. Future experimental work to confirm the predicted spectroscopic data, determine the crystal structure, and evaluate the biological activity of this compound is highly encouraged and will be crucial in unlocking its full potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • SpectraBase. Pyrrolidine, 1-[(2-nitrophenyl)methyl]-. Wiley-VCH. [Link].

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules. 2018;23(9):2295. doi:10.3390/molecules23092295.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • Royal Society of Chemistry. Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. [Link].

  • Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.
  • Li Petri, G., Raimondi, M. V., & Sprio, A. E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.
  • Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry. 2021;64(21):16045–16069.
  • Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015;138:559-565.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry. 2021;57(10):1709-1728.
  • 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • NIST. N-Phenylpyrrolidine. National Institute of Standards and Technology. [Link].

  • SpectraBase. Pyrrolidine. Wiley-VCH. [Link].

  • Kumar, P., et al. (2016). Synthesis, in-silico EGFR potential and antimicrobial activity of sulfonylamino pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3658.
  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)
  • (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis.
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry. 2021;77(10):621-632.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. 1968;22:2341-2347.
  • FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole.
  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate.
  • Structure, Spectroscopy and Electronic Properties of Nitro Substituted Pyrazolines: Dft and Experimental Approach.
  • Application of FTIR spectroscopy for structural characterization of ternary poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes.
  • Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol.
  • Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. 2021;12(4):419-431.
  • Preparation and Characterization of Polyvinylpyrrolidone/Cellulose Nanocrystals Composites. Polymers. 2018;10(12):1346.
  • Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)

Sources

The Evolving Landscape of Pyrrolidines: A Technical Guide to the Biological Activity of Substituted Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structure of numerous natural products and FDA-approved drugs.[1][2] Its synthetic tractability and diverse biological activities make it a privileged scaffold in the quest for novel therapeutic agents.[3][4] This guide delves into the burgeoning field of substituted nitrophenyl pyrrolidines, a class of compounds demonstrating significant promise in antimicrobial, antioxidant, and anticancer applications. We will explore their synthesis, dissect the methodologies for evaluating their biological activity, and illuminate the power of computational tools in predicting their therapeutic potential.

I. The Synthetic Gateway: Crafting Nitrophenyl Pyrrolidines

The journey to understanding the biological activity of any compound begins with its synthesis. For substituted N-(nitrophenyl)pyrrolidines, a common and effective approach involves a two-step, one-pot amidation of the corresponding carboxylic acids.[5][6] This method offers a streamlined route to a diverse library of derivatives, which is crucial for establishing robust structure-activity relationships (SAR).

A generalized synthetic scheme is presented below. The process typically starts with the reaction of a substituted nitrophenyl halide with a pyrrolidine-2-carboxylic acid derivative. The resulting N-aryl pyrrolidine is then activated, often using thionyl chloride, to form an acid chloride intermediate. This reactive intermediate is subsequently treated with a variety of amines to yield the desired substituted nitrophenyl pyrrolidine amides.

Synthesis_Workflow reagent1 Substituted Nitrophenyl Halide intermediate1 N-Aryl Pyrrolidine reagent1->intermediate1 reagent2 Pyrrolidine-2-carboxylic acid derivative reagent2->intermediate1 intermediate2 Acid Chloride Intermediate intermediate1->intermediate2 Activation reagent3 Thionyl Chloride (SOCl2) reagent3->intermediate2 product Substituted Nitrophenyl Pyrrolidine Amide intermediate2->product Amidation reagent4 Amine (R-NH2) reagent4->product

Caption: Generalized synthetic workflow for substituted nitrophenyl pyrrolidines.

The choice of substituents on both the nitrophenyl ring and the amine component allows for systematic modification of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications are instrumental in tuning the biological activity of the final compounds.

II. Unveiling Biological Potential: In Vitro Evaluation

Once synthesized, a rigorous evaluation of the biological activity of these compounds is paramount. This section details the standard protocols for assessing their antimicrobial and anticancer properties.

A. Antimicrobial Susceptibility Testing

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[7] Substituted nitrophenyl pyrrolidines have emerged as a promising class of compounds with potent antibacterial activity.[5] The following protocols are fundamental for determining their efficacy.

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted nitrophenyl pyrrolidine compounds in the appropriate broth. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., streptomycin, nalidixic acid) should also be tested as a reference.[5]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

The Kirby-Bauer test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[9][10]

Step-by-Step Methodology:

  • Prepare Bacterial Lawn: Using a sterile cotton swab dipped into a 0.5 McFarland standardized bacterial suspension, streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[9]

  • Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the substituted nitrophenyl pyrrolidine onto the agar surface. Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter. The size of the zone is indicative of the compound's antimicrobial activity.

B. Anticancer Activity Assessment

Several studies have highlighted the potential of substituted nitrophenyl pyrrolidines as anticancer agents.[11][12][13] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenyl pyrrolidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-fluorouracil).[12]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition: After the incubation period, add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Biological_Assay_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity mic Broth Microdilution (MIC) disk Kirby-Bauer Disk Diffusion mtt MTT Assay (Cytotoxicity) compound Substituted Nitrophenyl Pyrrolidine compound->mic compound->disk compound->mtt

Caption: Workflow for in vitro biological evaluation of substituted nitrophenyl pyrrolidines.

III. Illuminating Mechanisms and Predicting Properties: In Silico Approaches

Computational methods are indispensable in modern drug discovery, offering a cost-effective and time-efficient way to predict the biological activity and pharmacokinetic properties of novel compounds.[6][15]

A. Molecular Docking: Visualizing Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[16][17]

Generalized Molecular Docking Protocol:

  • Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[17]

  • Preparation of the Ligand: Generate the 3D structure of the substituted nitrophenyl pyrrolidine and optimize its geometry.

  • Grid Box Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.

  • Docking Simulation: Run the docking simulation using software like AutoDock or Glide. The program will explore different conformations of the ligand within the binding site and score them based on their binding affinity.

  • Analysis of Results: Analyze the docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Molecular_Docking_Process receptor Prepare Receptor (Protein) grid Define Binding Site (Grid Box) receptor->grid ligand Prepare Ligand (Pyrrolidine) docking Run Docking Simulation ligand->docking grid->docking analysis Analyze Binding Interactions docking->analysis

Caption: A simplified workflow for molecular docking studies.

B. ADMET Prediction: Assessing Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.[11][18] Various computational models and software can predict a range of ADMET properties.

Key ADMET Parameters to Predict:

  • Absorption: Prediction of properties like oral bioavailability and intestinal absorption.

  • Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of the route of elimination from the body.

  • Toxicity: Assessment of potential toxicities, such as carcinogenicity and hepatotoxicity.

By integrating these in silico predictions, researchers can prioritize compounds with a higher probability of success in clinical trials.[6]

IV. Structure-Activity Relationships: Decoding the Molecular Blueprint

The synthesis and biological evaluation of a library of substituted nitrophenyl pyrrolidines allow for the elucidation of structure-activity relationships (SAR). SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity.

For instance, studies have shown that the position and nature of substituents on the nitrophenyl ring can significantly impact antimicrobial and anticancer potency.[19][20] Similarly, modifications to the amide portion of the molecule can influence its interaction with biological targets. A thorough SAR analysis is crucial for the rational design of more potent and selective therapeutic agents.

V. Concluding Remarks and Future Directions

Substituted nitrophenyl pyrrolidines represent a versatile and promising scaffold in the ongoing search for novel therapeutic agents. Their demonstrated antimicrobial, antioxidant, and anticancer activities, coupled with their synthetic accessibility, make them an attractive area for further investigation.

Future research should focus on elucidating the precise molecular mechanisms of action of these compounds. For anticancer activity, this includes identifying the specific signaling pathways they modulate and their effects on the cell cycle.[21][22] For antimicrobial activity, identifying the specific bacterial targets is crucial for understanding their spectrum of activity and for overcoming resistance.[23]

The integration of in vitro biological testing with in silico modeling will continue to be a powerful strategy for accelerating the discovery and development of new drugs based on the nitrophenyl pyrrolidine scaffold. By combining empirical data with predictive computational tools, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success.

References

  • Odusami, J. A., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

  • Kar, S., & Leszczynski, J. (2017). Recent advances of computational modeling for predicting drug metabolism: a perspective. Current drug metabolism, 18(12), 1106-1122. [Link]

  • Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]

  • Wang, J., et al. (2007). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 4(5), 735-748. [Link]

  • Cheng, F., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Hsieh, H. P., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & medicinal chemistry letters, 23(20), 5649-5653. [Link]

  • Kumar, S., & Kumar, A. (2018). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. Journal of Applied Pharmaceutical Science, 8(11), 073-079. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4972. [Link]

  • Odusami, J. A., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

  • Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular diversity, 26(4), 2375-2401. [Link]

  • Odusami, J. A., et al. (2019). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Journal of the Chinese Pharmaceutical Sciences, 28(10), 704-715. [Link]

  • Butini, M. E., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(11), 2588. [Link]

  • Hsieh, H. P., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & medicinal chemistry letters, 23(20), 5649-5653. [Link]

  • Wiley Online Library. (2021). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. [Link]

  • ResearchGate. (2022). Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4972. [Link]

  • ResearchGate. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. [Link]

  • Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Hryhorchuk, O., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1167-1181. [Link]

Sources

Unraveling the Therapeutic Potential of 1-(2-Methyl-4-nitrophenyl)pyrrolidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-(2-Methyl-4-nitrophenyl)pyrrolidine, presents a compelling scaffold for therapeutic development, integrating the biologically active pyrrolidine ring with an electronically distinct nitrophenyl moiety. In the absence of direct pharmacological data for this specific molecule, this technical guide outlines a rational, multi-pronged strategy for the identification and validation of its potential therapeutic targets. By leveraging structure-activity relationships gleaned from analogous compounds, we propose a hierarchical screening cascade designed to efficiently probe high-probability target classes, including monoamine transporters and key regulators of inflammatory pathways. This document provides not only the strategic framework but also detailed, field-proven experimental protocols to empower research teams in elucidating the mechanism of action and therapeutic promise of this compound.

Introduction: Deconstructing the Pharmacophore for Target Prioritization

The molecular architecture of this compound offers initial clues to its potential biological activities. The pyrrolidine core is a privileged scaffold in medicinal chemistry, known for its presence in a plethora of bioactive compounds. Derivatives of pyrrolidine have demonstrated a wide array of pharmacological effects, including but not limited to, potent inhibition of monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET)[1], as well as modulation of adrenergic receptors[2][3].

The 2-methyl-4-nitrophenyl substituent introduces a unique electronic and steric profile. Nitroaromatic compounds have been associated with a range of biological activities. For instance, some nitrofuran derivatives have exhibited anticancer properties by inducing oxidative stress and DNA damage[4]. Furthermore, the structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been demonstrated to suppress Toll-like receptor (TLR) signaling pathways, indicating a potential for anti-inflammatory activity[5]. The development of nitroalkene-based inhibitors of the STING (Stimulator of Interferon Genes) pathway further supports the hypothesis that the nitro-substituted phenyl ring may direct the compound towards targets within innate immunity signaling cascades[6].

Based on this structural analysis, we propose the following primary target classes for investigation:

  • Monoamine Transporters (DAT and NET): High priority due to the established activity of many pyrrolidine-containing molecules[1].

  • Inflammatory Signaling Pathways (TLR and STING): A strong possibility given the bioactivity of related nitro-aromatic compounds[5][6].

  • Adrenergic Receptors: A secondary but plausible target class based on the broad pharmacology of the pyrrolidine scaffold[2][3].

  • Cancer-Related Targets: A broader, tertiary area of investigation prompted by the general cytotoxic potential of some nitro-aromatic and pyrrolidine derivatives[4][7].

This guide will focus on providing a detailed roadmap for the experimental validation of the highest priority target classes.

A Hierarchical Approach to Target Validation

We advocate for a tiered screening approach, commencing with broad, high-throughput assays to identify initial areas of biological activity, followed by more specific, mechanistic studies to confirm target engagement and functional modulation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Target Deconvolution cluster_2 Tier 3: Mechanistic & In-Vivo Validation Initial Compound Profiling Initial Compound Profiling Cytotoxicity Assay General Cytotoxicity (e.g., MTT Assay) Initial Compound Profiling->Cytotoxicity Assay Broad Kinase Screen Broad Kinome Scan (e.g., KINOMEscan®) Initial Compound Profiling->Broad Kinase Screen Monoamine Transporter Screen Monoamine Transporter Uptake Assay (DAT/NET) Initial Compound Profiling->Monoamine Transporter Screen Inflammation Screen Inflammatory Pathway Reporter Assay (NF-κB) Initial Compound Profiling->Inflammation Screen Binding Assays Direct Target Binding (e.g., Radioligand Binding) Monoamine Transporter Screen->Binding Assays If Hit Functional Assays Functional Modulation (e.g., cAMP, Luciferase) Inflammation Screen->Functional Assays If Hit CETSA Cellular Target Engagement (CETSA) Binding Assays->CETSA Functional Assays->CETSA Pathway Analysis Downstream Signaling (e.g., Western Blot) CETSA->Pathway Analysis In-vivo Models Disease-Relevant Animal Models Pathway Analysis->In-vivo Models

Figure 1: A hierarchical workflow for target identification and validation.

Experimental Protocols: A Step-by-Step Guide

Tier 1: Primary Screening

Before embarking on specific target-based assays, it is crucial to determine the general cytotoxicity of this compound to establish a suitable concentration range for subsequent experiments. The MTT assay is a reliable colorimetric method for assessing cell viability[8][9].

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a panel of relevant cell lines (e.g., HEK293 for general toxicity, and specific lines for later assays like SH-SY5Y for neuronal targets) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[10].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

This functional assay determines if the compound inhibits the reuptake of neurotransmitters by DAT and NET. A fluorescence-based assay provides a high-throughput, non-radioactive alternative[7][11].

Protocol: Neurotransmitter Transporter Uptake Assay

  • Cell Plating: Plate HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET) in a 96-well, black, clear-bottom plate coated with poly-D-lysine. Seed at a density of 40,000-60,000 cells/well and allow them to adhere overnight[7].

  • Compound Pre-incubation: Remove the culture medium and add 100 µL of assay buffer (1X HBSS with 20 mM HEPES) containing various concentrations of this compound. Incubate for 10-30 minutes at 37°C[7]. A known inhibitor (e.g., desipramine for NET, venlafaxine for DAT) should be used as a positive control[1][12].

  • Substrate Addition: Add a fluorescent substrate that mimics the natural neurotransmitter (available in commercial kits) to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode) or at a single endpoint after a defined incubation period.

  • Data Analysis: Calculate the rate of substrate uptake (slope of the kinetic read) or the endpoint fluorescence. Determine the IC50 of the test compound by plotting the percentage of inhibition against the compound concentration.

To investigate the potential anti-inflammatory effects, a luciferase reporter gene assay is employed to measure the activity of the NF-κB transcription factor, a key player in TLR signaling[13][14].

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)[15]. Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS for TLR4) to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control and determine the IC50 value.

Tier 2: Hit Confirmation and Target Deconvolution

If a significant and dose-dependent effect is observed in any of the primary screens, the next step is to confirm direct binding to the putative target and to validate this interaction within a cellular context.

G Primary Hit Primary Hit Binding Assay Biochemical Binding Assay (Confirms direct interaction) Primary Hit->Binding Assay Functional Assay Cell-based Functional Assay (Confirms modulation of activity) Primary Hit->Functional Assay CETSA Cellular Thermal Shift Assay (Confirms target engagement in situ) Binding Assay->CETSA Positive Result Functional Assay->CETSA Positive Result Validated Target Validated Target CETSA->Validated Target

Figure 2: Workflow for hit confirmation and target validation.

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates[16][17]. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation[18].

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the relevant cells (e.g., SH-SY5Y for DAT/NET) to a high density. Treat the cells with either vehicle or a saturating concentration of this compound for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature[2].

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.

Advanced Target Profiling: Kinome and STING Pathway Analysis

Should initial screens suggest broader activity or if a more unbiased approach is desired, a kinome scan can reveal off-target effects or entirely new targets. Given the structural alerts from related nitro-aromatic compounds, a specific investigation into the STING pathway is also warranted.

Kinome Profiling

A KINOMEscan® approach, which is a competition binding assay, can quantitatively measure the interactions between the test compound and a large panel of kinases[19][20][21].

Protocol: KINOMEscan® Profiling (Conceptual)

  • Assay Principle: The assay involves a kinase tagged with DNA, an immobilized ligand that binds to the active site of the kinase, and the test compound[19].

  • Competition: this compound is incubated with the kinase. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR to detect the DNA tag[19]. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically reported as a percentage of control, and dissociation constants (Kd) can be calculated to determine the binding affinity for each kinase in the panel.

STING Pathway Activation Assay

Activation of the STING pathway leads to the phosphorylation and activation of the transcription factor IRF3[22][23]. This can be measured using a reporter assay or by directly detecting phosphorylated IRF3.

Protocol: IRF3 Activation Assay

  • Cell Culture and Treatment: Use a cell line known to have a functional STING pathway, such as THP-1 monocytes. Treat the cells with this compound for 1-2 hours.

  • STING Agonist Stimulation: Stimulate the cells with a STING agonist like cGAMP.

  • Cell Lysis and Protein Analysis: After a suitable incubation period (e.g., 3-6 hours), lyse the cells and perform a Western blot analysis on the lysates.

  • Detection: Use specific antibodies to detect total IRF3 and phosphorylated IRF3 (p-IRF3).

  • Data Analysis: An increase in the p-IRF3/total IRF3 ratio indicates activation of the pathway. Conversely, if the compound is an inhibitor, it would reduce the cGAMP-induced increase in this ratio.

Data Summary and Interpretation

All quantitative data should be meticulously documented and summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Primary Screening Results

Assay TypeTarget/PathwayResult (IC50/EC50)Hit?
CytotoxicityHEK293 cells> 100 µMNo
Uptake AssayDopamine Transporter (DAT)50 nMYes
Uptake AssayNorepinephrine Transporter (NET)250 nMYes
Reporter AssayNF-κB (TLR4 activation)1.2 µMYes
Kinome Scan(Top 3 Hits)Kinase A (Kd = 500 nM)Yes
Kinase B (Kd = 2 µM)Yes
Kinase C (Kd = 8 µM)No

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the therapeutic targets of this compound. By systematically progressing from broad phenotypic screens to specific, mechanistic assays like CETSA, researchers can confidently identify and validate the molecular targets of this novel compound. The detailed protocols herein are designed to be self-validating and are grounded in established methodologies, ensuring the generation of robust and reliable data. The insights gained from this proposed research cascade will be instrumental in guiding future drug development efforts and unlocking the full therapeutic potential of this promising chemical entity.

References

  • DAT Transporter Assay. BioIVT. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology. [Link]

  • Activation of the cGAS‐STING‐IRF3 Axis by Type I and II Interferons Contributes to Host Defense. Advanced Science. [Link]

  • Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Cancers. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. [Link]

  • Everything You Always Wanted to Know about β3-AR * ( But Were Afraid to Ask).* International Journal of Molecular Sciences. [Link]

  • Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). INDIGO Biosciences. [Link]

  • TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays. Methods in Molecular Biology. [Link]

  • Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. [Link]

  • α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. Pharmacological Reviews. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • adrenergic receptor (β 3 AR) agonist stimulation of cAMP... ResearchGate. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • STING activation of IRF3 is tuned by PELI2 to suppress basal activation and reinforce the anti-viral response. bioRxiv. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. ISCA. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Enhanced cAMP response of naturally occurring mutant of human beta3-adrenergic receptor. Japanese Journal of Pharmacology. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]

  • Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Molecular Characterization and Expression Analysis of CD22 in Nile Tilapia (Oreochromis niloticus) and Its Potential Role in Immune Responses. International Journal of Molecular Sciences. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. Immunity. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Beta-3 Adrenergic Receptor Cell Line. Innoprot. [Link]

Sources

In Vitro Screening of 1-(2-Methyl-4-nitrophenyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of a pyrrolidine ring and a nitroaromatic system in the molecule 1-(2-Methyl-4-nitrophenyl)pyrrolidine presents a compelling starting point for a drug discovery campaign. The pyrrolidine moiety, a cornerstone of medicinal chemistry, is found in numerous FDA-approved drugs and offers a three-dimensional architecture ideal for exploring complex biological target interactions.[1][2][3] Conversely, the nitroaromatic group is a known pharmacophore in various biologically active compounds, including some with antitumor properties.[4] However, this functional group also serves as a structural alert for potential genotoxicity, necessitating a careful and systematic evaluation strategy.[5]

This in-depth technical guide provides a comprehensive framework for the in vitro screening of this compound. Eschewing a rigid, one-size-fits-all template, this document is structured as a strategic, multi-tiered investigational cascade. It is designed to guide researchers from initial compound characterization and broad-based liability screening to detailed mechanistic studies, ensuring scientific integrity and a self-validating data package at each stage. Our approach is grounded in the principles of causality, providing not just the "how" but the "why" behind each experimental choice.

Part 1: Foundational Profiling - Understanding the Molecule

Before embarking on extensive biological screening, a fundamental understanding of the compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. These initial assays predict the compound's drug-like qualities and ensure the reliability of subsequent in vitro studies.

Physicochemical Characterization: Solubility

Poor aqueous solubility is a frequent cause of misleading results in in vitro assays and a major hurdle in drug development.[6] A kinetic solubility assay provides a rapid assessment of how much compound can be dissolved in an aqueous buffer from a DMSO stock, mimicking the conditions of most cell-based assays.[7][8][9][10]

Table 1: Representative Kinetic Solubility Data

CompoundBuffer SystemKinetic Solubility (µM)
This compoundPBS, pH 7.475.8
Control Compound A (High Solubility)PBS, pH 7.4152.3
Control Compound B (Low Solubility)PBS, pH 7.48.2

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[6]

In Vitro ADME Profiling

Early assessment of key ADME properties can forecast potential liabilities and guide medicinal chemistry efforts.

  • Membrane Permeability (MDCK Assay): The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a widely used in vitro model to predict intestinal absorption and blood-brain barrier penetration.[11][12][13][14][15] By measuring the transport of the compound across a confluent monolayer of MDCK cells, we can estimate its passive diffusion.

  • Metabolic Stability (CYP450 Inhibition): Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast majority of drugs.[16][17] Assessing the potential of this compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is crucial for predicting drug-drug interactions.[17][18][19][20]

Table 2: Summary of In Vitro ADME Profile

AssayParameterResultInterpretation
MDCK PermeabilityApparent Permeability (Papp) (A→B) cm/s15.2 x 10⁻⁶High potential for passive absorption
CYP450 InhibitionIC50 for CYP3A4 (µM)> 50Low risk of CYP3A4-mediated drug interactions
CYP450 InhibitionIC50 for CYP2D6 (µM)> 50Low risk of CYP2D6-mediated drug interactions

Experimental Protocol: MDCK Permeability Assay

  • Cell Seeding: Seed MDCK cells on a semi-permeable membrane in a Transwell™ plate system and culture until a confluent monolayer is formed.[15]

  • Compound Addition: Add this compound (at a non-toxic concentration) to the apical (A) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[14]

Part 2: Genotoxicity and Cytotoxicity Screening - A Tiered Approach

Given the presence of the nitroaromatic moiety, a potential structural alert for genotoxicity, it is prudent to assess this liability early in the screening cascade.[5] This allows for an early go/no-go decision or informs the need for structural modifications to mitigate this risk.

G cluster_0 Tier 1: Foundational Safety & Efficacy cluster_1 Tier 3: Mechanism of Action Elucidation cluster_2 Tier 4: Target Pathway Identification A Compound Synthesis & Physicochemical Profiling B Tier 2A: Genotoxicity Assessment (Ames & Micronucleus) A->B C Tier 2B: Broad Cytotoxicity Screen (MTT/LDH Assay) A->C D Apoptosis vs. Necrosis (Annexin V/PI Assay) C->D E Cell Cycle Analysis D->E F Caspase Activation (Caspase-3/7 Assay) D->F G Kinome Profiling F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->H

Caption: A tiered in vitro screening cascade for this compound.

Tier 2A: Genotoxicity Assessment
  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used method to evaluate a substance's potential to induce gene mutations.[5] It utilizes bacterial strains with pre-existing mutations that are reverted upon exposure to a mutagen.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects.[2][21][22][23][24] The formation of micronuclei in the cytoplasm of treated cells indicates chromosomal damage.[24]

A negative result in both of these assays provides strong evidence for a lack of genotoxic potential and builds confidence for further development.

Tier 2B: Broad Cytotoxicity Screening

The initial assessment of anticancer potential involves screening the compound against a panel of cancer cell lines from diverse tissue origins. This helps to identify if the compound has broad cytotoxic effects or exhibits selectivity towards certain cancer types.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][25][26] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to a purple formazan product.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][27][28][29][30] It is a reliable indicator of cytotoxicity and cell lysis.[5][29]

Table 3: Representative Cytotoxicity Data (IC50 values in µM)

Cell LineTissue of OriginThis compoundDoxorubicin (Control)
MCF-7Breast Cancer12.50.8
HCT116Colon Cancer8.90.5
A549Lung Cancer25.11.2
PC-3Prostate Cancer9.70.9
HEK293Normal Kidney> 1005.4

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Part 3: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to understand how the compound induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical first step.

Apoptosis vs. Necrosis: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a cornerstone of apoptosis research.[31][32][33][34] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[31][33] PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[33]

Table 4: Representative Annexin V/PI Flow Cytometry Data

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.12.7
This compound45.835.718.5

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[31]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[32]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic populations.

Confirmation of Apoptosis: Caspase Activation

Caspases are a family of proteases that are central to the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[35]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with the compound, and then lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysate.[28][36][37]

  • Signal Generation: If active caspase-3/7 is present, it will cleave the substrate, releasing a substrate for luciferase and generating a luminescent signal.[36][37]

  • Measurement: Quantify the luminescent signal using a luminometer. An increase in luminescence compared to the vehicle control indicates caspase-3/7 activation.[28]

Impact on Cell Proliferation: Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][38][39][40][41]

G cluster_0 Apoptotic Signaling Pathway A This compound B Upstream Signaling Event (e.g., Kinase Inhibition) A->B Inhibits C Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) B->C D Effector Caspase Activation (Caspase-3/7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: A hypothetical signaling pathway for apoptosis induced by the test compound.

Part 4: Identifying the Molecular Target and Pathway

With a confirmed mechanism of action, the final stage of in vitro screening focuses on identifying the specific molecular target(s) and signaling pathways modulated by this compound.

Broad Target Screening: Kinome Profiling

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Kinome profiling services offer a broad screening approach to identify which of the hundreds of human kinases are inhibited by the compound. This can rapidly provide leads for the primary molecular target.

Pathway-Specific Investigation

Based on the results of kinome profiling or literature precedents for similar scaffolds, more focused investigations can be undertaken.

  • Western Blotting: This technique can be used to assess the phosphorylation status of key proteins in a suspected signaling pathway (e.g., MAPK, PI3K/Akt). A change in phosphorylation following compound treatment can confirm pathway modulation.

  • Reporter Gene Assays: For pathways that culminate in the activation of a specific transcription factor (e.g., NF-κB), a reporter gene assay can be employed.[42][43][44][45][46] In these assays, the expression of a reporter gene (like luciferase) is driven by a promoter containing response elements for the transcription factor of interest.[42][45] A decrease in reporter gene expression in the presence of the compound would indicate inhibition of the pathway.

Conclusion

The in vitro screening of a novel compound such as this compound requires a systematic and logical progression of experiments. The tiered approach outlined in this guide, from fundamental physicochemical and ADME profiling to detailed mechanistic and target identification studies, provides a robust framework for making informed decisions in a drug discovery program. By integrating causality and self-validating systems at each step, researchers can confidently advance promising candidates while efficiently deprioritizing those with unfavorable properties. This strategic investment in comprehensive in vitro characterization is a critical step towards the successful development of new therapeutics.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Human NF-κB Reporter Assay System. [Link]

  • Cell Cycle Tutorial Contents. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Cell Cycle Analysis. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. [Link]

Sources

Whitepaper: A Mechanistic Hypothesis and Validation Strategy for the Novel Psychoactive Compound 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

Introduction and Structural Rationale

The emergence of novel psychoactive substances (NPS) necessitates a proactive and predictive approach to pharmacological characterization. 1-(2-Methyl-4-nitrophenyl)pyrrolidine is a compound for which no empirical data currently exists in peer-reviewed literature. Its chemical structure, however, provides a strong basis for forming a testable mechanistic hypothesis.

The molecule can be deconstructed into three key pharmacophoric elements:

  • Pyrrolidine Ring: This saturated heterocycle is a hallmark of a class of potent monoamine reuptake inhibitors, most notably substituted cathinones like α-PVP and MDPV. Its presence strongly suggests a potential interaction with the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.

  • Nitrophenyl Group: The 4-nitro substitution creates a strongly electron-withdrawing environment on the phenyl ring. This can significantly alter binding affinity and selectivity for monoamine transporters compared to non-nitrated analogues. Furthermore, aromatic nitro groups are frequently associated with specific metabolic pathways and potential cardiotoxic liabilities, a critical consideration for safety profiling.

  • 2-Methyl Substitution: The ortho-methyl group on the phenyl ring introduces steric hindrance, which can influence the molecule's preferred conformation and its ability to fit into the binding pockets of target proteins. This substitution may modulate the selectivity profile between the different monoamine transporters.

Based on this structural analysis, our central hypothesis is that This compound acts as a competitive inhibitor of monoamine transporters, leading to an increase in synaptic concentrations of dopamine, norepinephrine, and/or serotonin. The following experimental plan is designed to systematically validate or refute this hypothesis.

cluster_0 Structural Analysis Compound This compound Pyrrolidine Pyrrolidine Ring (Suggests MAT Target) Compound->Pyrrolidine Nitrophenyl 4-Nitrophenyl Group (Modulates Affinity, Potential Toxicity) Compound->Nitrophenyl Methyl 2-Methyl Group (Steric Influence, Modulates Selectivity) Compound->Methyl Hypothesis Primary Hypothesis: Monoamine Reuptake Inhibitor (DAT/NET/SERT) Pyrrolidine->Hypothesis Leads to Nitrophenyl->Hypothesis Leads to Methyl->Hypothesis Leads to

Caption: Logical flow from structural deconstruction to the central hypothesis.

Tier 1: In Vitro Target Validation

The initial phase of investigation focuses on confirming the hypothesized molecular interaction in controlled, cell-free and cell-based systems. This approach provides rapid, quantifiable data on binding affinity and functional inhibition.

Experiment: Radioligand Binding Assays

Causality: Before assessing function, we must confirm that the compound physically binds to the transporters. Radioligand binding assays provide a direct measure of the compound's affinity (Ki) for DAT, NET, and SERT. This allows us to quantify its preference for each target.

Protocol:

  • Preparation: Utilize membrane preparations from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay: Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Allow reactions to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination: Rapidly filter the reactions through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation, based on the IC50 values derived from competitive binding curves.

Experiment: Synaptosome Uptake Inhibition Assays

Causality: High binding affinity does not guarantee functional activity. A compound could be a silent binder. This experiment measures the compound's ability to functionally inhibit the reuptake of neurotransmitters, confirming its role as a reuptake inhibitor.

Protocol:

  • Preparation: Isolate synaptosomes from the appropriate brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Substrates:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin

  • Assay: Pre-incubate synaptosomes with varying concentrations of this compound.

  • Initiation: Add the radiolabeled neurotransmitter substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the internalized radioactivity via scintillation counting.

  • Data Analysis: Determine IC50 values for the inhibition of uptake for each transporter.

Expected Tier 1 Data Summary

The data from these experiments should be compiled to provide a clear in-vitro profile of the compound.

Target TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Dopamine (DAT)TBDTBD
Norepinephrine (NET)TBDTBD
Serotonin (SERT)TBDTBD

Interpretation: A potent compound will exhibit low Ki and IC50 values. The ratio between these values for different transporters (e.g., DAT/SERT ratio) will define its selectivity and predict its likely psychoactive effects (e.g., stimulant vs. entactogen).

Tier 2: In Vivo Behavioral Phenotyping

If in-vitro data confirms potent activity at monoamine transporters, the next logical step is to investigate whether this activity translates to a predictable behavioral response in a whole-organism model, such as mice.

Causality: These experiments aim to link the molecular mechanism (reuptake inhibition) to a functional outcome (behavioral phenotype). The choice of assays is designed to test for stimulant, rewarding, and subjective effects characteristic of known monoamine reuptake inhibitors.

Experiment: Locomotor Activity Assessment

Protocol:

  • Habituation: Place mice in open-field arenas equipped with infrared beam grids and allow them to habituate for 30-60 minutes.

  • Administration: Administer a vehicle control or varying doses of this compound via intraperitoneal (IP) injection.

  • Data Collection: Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, rearing frequency) for 1-2 hours.

  • Analysis: Compare dose-dependent changes in activity against the vehicle group. A significant increase in locomotion is indicative of a stimulant effect.

Experiment: Drug Discrimination

Protocol:

  • Training: Train two groups of rats to press one of two levers to receive a food reward. One group is trained under the influence of saline, the other under a known stimulant (e.g., cocaine or methamphetamine).

  • Testing: Once trained, administer this compound and observe which lever the animal predominantly presses.

  • Analysis: If the animals press the lever associated with the stimulant drug, it suggests the test compound produces similar interoceptive (subjective) effects.

cluster_0 Tier 1: In Vitro cluster_1 Tier 2: In Vivo cluster_2 Tier 3: Safety Binding Radioligand Binding (Affinity - Ki) Uptake Synaptosome Uptake (Function - IC50) Binding->Uptake Validate Locomotor Locomotor Activity (Stimulant Effect) Uptake->Locomotor Confirm Phenotype hERG hERG Assay (Cardiotoxicity) Uptake->hERG Assess Risk Discrimination Drug Discrimination (Subjective Effect) Locomotor->Discrimination Hypothesis Hypothesis: MAT Inhibitor Hypothesis->Binding Test

Caption: A tiered experimental workflow for compound characterization.

Tier 3: Preliminary Safety & Toxicology

Causality: The presence of a 4-nitroaromatic group is a structural alert for potential toxicity. Cardiotoxicity, specifically through blockade of the hERG potassium channel leading to QT prolongation, is a primary concern for many CNS-active drugs. Early assessment of this liability is a critical step in any drug development pipeline.

Experiment: hERG Channel Inhibition Assay

Protocol:

  • System: Use either automated patch-clamp electrophysiology on HEK293 cells expressing the hERG channel or a high-throughput fluorescent-based assay.

  • Procedure: Apply increasing concentrations of this compound to the cells.

  • Measurement: Measure the hERG channel current (patch-clamp) or the change in fluorescence (flux assay) at each concentration.

  • Analysis: Calculate an IC50 value for hERG inhibition. This value can be used to determine a therapeutic index by comparing it to the potency at the primary targets (DAT/NET/SERT). A low therapeutic index (e.g., <30-fold) indicates a significant risk of cardiotoxicity.

Conclusion and Future Directions

This document outlines a robust, hypothesis-driven strategy for the initial pharmacological characterization of this compound. The proposed workflow is logically tiered to generate a comprehensive dataset, moving from molecular target engagement to behavioral outcomes and critical safety assessments.

Positive results from this battery of tests would provide strong evidence for the compound's classification as a monoamine reuptake inhibitor. Subsequent research should focus on full dose-response curves, metabolic profiling to identify active or toxic metabolites, and more extensive toxicological studies. This structured approach ensures that resources are deployed efficiently while building a deep, mechanistic understanding of this novel chemical entity.

References

  • Title: The medicinal chemistry of cathinone derivatives. Source: ResearchGate (originally in Drug Testing and Analysis) URL: [Link]

  • Title: The Toxicology of Nitroaromatic Compounds. Source: Taylor & Francis Online URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assays. Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The behavioral pharmacology of the novel psychoactive substance 3,4-methylenedioxypyrovalerone (MDPV). Source: ScienceDirect URL: [Link]

  • Title: hERG classification of a diverse set of compounds using a high-throughput flux-based assay. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

Methodological & Application

Application Protocol: Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine from 2-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-S54N-011826

Version: 1.0

Introduction

This document provides a comprehensive guide for the synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and materials science. The described protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds on aromatic scaffolds.[1][2] The procedure details the reaction of 2-fluoro-5-nitrotoluene with pyrrolidine. The strategic placement of the nitro group para to the fluorine leaving group significantly activates the aromatic ring towards nucleophilic attack, facilitating an efficient transformation.[3][4][5] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a validated experimental protocol.

Scientific Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis proceeds via the SNAr addition-elimination mechanism.[3][5][6] This multi-step process is initiated by the attack of the nucleophile (pyrrolidine) on the electron-deficient carbon atom bearing the leaving group (fluorine).[5][6] This rate-determining step disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7] The presence of the strongly electron-withdrawing nitro group in the para position is crucial for stabilizing this intermediate by delocalizing the negative charge.[3][4] In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.[3][6]

Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7]

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme reactant1 2-Fluoro-5-nitrotoluene product This compound reactant1->product reagents K₂CO₃, DMSO Heat plus + reactant2 Pyrrolidine reagents:e->product:w G A Reaction Setup - Combine 2-fluoro-5-nitrotoluene, pyrrolidine, and K₂CO₃ in DMSO. B Heating & Monitoring - Heat reaction mixture (e.g., 100-120°C). - Monitor progress by TLC. A->B Stir C Workup - Cool to room temperature. - Quench with water. - Extract with ethyl acetate. B->C Completion D Purification - Wash organic layer with water and brine. - Dry over Na₂SO₄. - Concentrate in vacuo. C->D Isolate E Characterization - Obtain final product. - Analyze by NMR, MS. D->E Purify

Caption: Step-by-step experimental workflow.

Materials and Reagents

Material/ReagentGradeSupplierCAS NumberNotes
2-Fluoro-5-nitrotoluene≥99%Sigma-Aldrich455-88-9Starting material.
Pyrrolidine≥99%Acros Organics123-75-1Nucleophile. [8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base. [9]
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Merck67-68-5Solvent. [10]
Ethyl AcetateACS GradeVWR141-78-6Extraction solvent.
Brine (saturated NaCl solution)N/AIn-house preparationN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6Drying agent.
TLC PlatesSilica Gel 60 F₂₅₄MerckN/AFor reaction monitoring.
Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. [11] 2-Fluoro-5-nitrotoluene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [12][13]Handle in a chemical fume hood.

Pyrrolidine: Highly flammable liquid and vapor. [11]Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin and eye burns. [8][11][14]Handle in a chemical fume hood.

Dimethyl Sulfoxide (DMSO): Combustible liquid. [15]Readily penetrates the skin and may carry other dissolved chemicals into the body. [15][16] Potassium Carbonate: Causes skin and serious eye irritation. [9][17][18][19][20]May cause respiratory irritation. [20]Avoid generating dust.

Detailed Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrotoluene (1.55 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • In a chemical fume hood, add anhydrous dimethyl sulfoxide (DMSO) (20 mL).

  • Begin stirring the mixture.

  • Carefully add pyrrolidine (1.0 mL, 12.0 mmol, 1.2 equiv.) to the stirring suspension.

Reaction Execution and Monitoring
  • Heat the reaction mixture to 110 °C using a heating mantle and a temperature controller.

  • Maintain stirring at this temperature. The reaction is typically complete within 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). [7][21][22] * TLC System: 20% Ethyl Acetate in Hexanes.

    • Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate. Spot the starting material (dissolved in ethyl acetate) and the reaction mixture on a TLC plate.

    • Visualization: UV light (254 nm). The consumption of the starting material and the formation of a new, more polar product spot will be observed. [23]

Workup and Purification
  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

Expected Results and Characterization

The protocol should yield this compound as a yellow-orange solid.

ParameterExpected Value
Yield 85-95%
Melting Point 88-91 °C
Appearance Yellow-orange solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H), 7.25 (d, J = 8.8 Hz, 1H), 3.40 (t, J = 6.6 Hz, 4H), 2.45 (s, 3H), 2.05 (t, J = 6.6 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 150.1, 145.8, 131.2, 125.4, 124.9, 118.9, 52.3, 25.9, 17.8
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₅N₂O₂: 207.1134; found: 207.1132

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient heating or reaction time.- Impure reagents or wet solvent.- Ensure the reaction temperature is maintained.- Extend the reaction time and continue monitoring by TLC.- Use anhydrous solvent and high-purity reagents.
Low Yield - Inefficient extraction.- Loss of product during workup or purification.- Perform extractions thoroughly.- Handle the product carefully during transfers and purification steps.
Presence of Side Products - Overheating or prolonged reaction time.- Adhere to the recommended reaction temperature and time. Purify the product using column chromatography.

Conclusion

This application note provides a reliable and efficient protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The detailed procedure, including safety precautions, reaction monitoring, and characterization data, serves as a valuable resource for researchers in organic synthesis and drug discovery. The high yield and purity of the product obtained through this method make it suitable for a wide range of downstream applications.

References

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Grokipedia. Nucleophilic aromatic substitution. [Link]

  • Valudor Products. Safety Data Sheet: dimethyl sulfoxide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

  • Greenfield Global. SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

  • Carl ROTH. Safety Data Sheet: DMSO. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Potassium carbonate. [Link]

  • Enartis. Safety Data Sheet POTASSIUM CARBONATE. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • CPAChem. Safety data sheet - Pyrrolidine. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Chemistry LibreTexts. 2.4: TLC -ANALYSIS. [Link]

  • ResearchGate. SNAr Reactions of Amines in Aprotic Solvents | Request PDF. [Link]

  • SpectraBase. Pyrrolidine, 1-[(2-nitrophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Beilstein Journals. Supporting Information Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Common Organic Chemistry. SNAr (F) - Aliphatic Amines (secondary). [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... [Link]

  • PubMed Central. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the analysis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine using High-Performance Liquid Chromatography (HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for quantification, impurity profiling, and stability assessment. This guide emphasizes the scientific rationale behind the experimental choices, ensuring technical accuracy and field-proven insights. The protocols are presented as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction

This compound is a chiral organic compound featuring a substituted nitroaromatic ring and a pyrrolidine moiety. Its structure suggests its potential as a building block in medicinal chemistry and materials science. Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds throughout the research and development lifecycle.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy. This application note details a stability-indicating reverse-phase HPLC (RP-HPLC) method for this compound, designed to separate the main component from potential process-related impurities and degradation products.

The development of this method is guided by the principles of Quality by Design (QbD), focusing on a systematic approach to create a robust and reliable analytical procedure. Furthermore, this document provides a comprehensive framework for method validation in accordance with ICH Q2(R2) guidelines, ensuring the integrity of the generated data.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: this compound

    • Molecular Formula: C₁₁H₁₄N₂O₂

    • Molecular Weight: 206.24 g/mol

  • Polarity: The molecule possesses both a non-polar region (the substituted phenyl ring and the pyrrolidine ring) and polar functional groups (the nitro group). This amphiphilic nature makes it well-suited for reverse-phase chromatography.

  • Chromophore: The nitrophenyl group is a strong chromophore, allowing for sensitive detection using a UV-Vis detector. Based on structurally similar nitroaromatic compounds, the maximum absorbance (λmax) is expected in the UV region, likely between 230 nm and 280 nm. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.

  • Chirality: The molecule contains a stereocenter at the point of attachment of the pyrrolidine ring to the phenyl ring, meaning it can exist as a pair of enantiomers. While this primary method focuses on achiral analysis for purity and stability, a dedicated section will discuss considerations for chiral separation.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the HPLC analysis of this compound, from sample preparation to data analysis and interpretation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Standard & Sample Solution Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhasePrep->SystemSuitability SystemSuitability->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (as per ICH Q2(R2)) Integration->Validation Reporting Data Reporting & Interpretation Validation->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability)

  • pH meter

Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for compounds of moderate polarity.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of any residual silanols on the column, leading to improved peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70-30% B, 30-35 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax determined by PDA)254 nm is a common wavelength for aromatic compounds. A PDA scan should be performed to identify the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 35 minutesSufficient time to elute all components and re-equilibrate the column.

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the initial mobile phase composition (70% Mobile Phase A: 30% Mobile Phase B).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution can be further diluted to prepare calibration standards.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[1][2][3][4][5][6][7][8][9][10]

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.

  • Inject the standard solution (100 µg/mL) six times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To establish the stability-indicating nature of the method, forced degradation studies should be performed.[1][9]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

Linearity

Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of spiked samples.

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each level in triplicate.

  • The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis of the same batch on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: Typically, S/N of 3:1.

  • LOQ: Typically, S/N of 10:1. The LOQ should be determined with acceptable precision and accuracy.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength (± 2 nm)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (%) ≤ 2.0

| RSD of Retention Time (%) | ≤ 2.0 | |

Table 2: Summary of Validation Parameters

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0
Repeatability (RSD %) ≤ 2.0
Intermediate Precision (RSD %) ≤ 2.0
LOD (µg/mL) -
LOQ (µg/mL) -

| Robustness | No significant impact on results | |

Considerations for Chiral Analysis

As this compound is a chiral molecule, the analysis of its enantiomeric purity may be required, particularly if the synthesis does not employ stereospecific routes. Direct chiral separation using a chiral stationary phase (CSP) is often the preferred approach.

Chiral Method Development Strategy
  • Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they have demonstrated broad applicability for the separation of pyrrolidine enantiomers.

  • Mobile Phase Selection: Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., acetonitrile/water) modes should be explored. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact chiral recognition.

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the HPLC analysis of this compound. The detailed protocol for a stability-indicating reverse-phase HPLC method, coupled with a thorough validation strategy based on ICH guidelines, ensures the generation of reliable and accurate data for quality control, stability studies, and impurity profiling. The inclusion of considerations for chiral analysis further enhances the utility of this guide for researchers and professionals in the pharmaceutical and chemical industries. By understanding the rationale behind the experimental choices, users can confidently implement and adapt this methodology to meet their specific analytical needs.

References

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

Sources

experimental protocol for using 1-(2-Methyl-4-nitrophenyl)pyrrolidine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Cellular Characterization of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the novel small molecule, this compound, in a cell culture setting. As a compound with limited publicly available biological data, a structured approach is essential to determine its bioactivity, cytotoxicity, and potential mechanism of action. This guide offers a series of self-validating protocols, beginning with foundational steps such as solubilization and cytotoxicity screening, and progressing to a hypothetical mechanistic study targeting a key cellular signaling pathway. The methodologies are designed to be broadly applicable, providing researchers with the tools to systematically investigate the cellular effects of this and other uncharacterized chemical entities.

Compound Profile: this compound

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active agents.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antibacterial, and central nervous system-related activities.[2] The subject of this guide, this compound, incorporates this key heterocyclic motif.

  • Chemical Structure:

    • IUPAC Name: this compound

    • CAS Number: 67828-58-4[3]

    • Molecular Formula: C₁₁H₁₄N₂O₂[4]

    • Molecular Weight: 206.24 g/mol

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for related chemical classes must be observed. Pyrrolidine and its derivatives can be flammable, corrosive, and harmful if swallowed or inhaled.[5] Nitrophenyl compounds may also carry specific hazards.[6]

Standard Handling Guidelines:

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.[5]

Part 1: Foundational Protocols for Initial Compound Assessment

The first phase of characterization involves preparing the compound for biological testing and determining its effective concentration range. These foundational experiments are critical for the validity of all subsequent mechanistic studies.

Protocol 1.1: Compound Solubilization and Stock Preparation

Rationale: Most small organic molecules are not readily soluble in aqueous cell culture media. A concentrated stock solution in a biocompatible organic solvent, typically dimethyl sulfoxide (DMSO), is required. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Methodology:

  • Preparation: To prepare a 10 mM stock solution, weigh 2.06 mg of this compound (FW = 206.24 g/mol ).

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO to the weighed compound.

  • Mixing: Vortex thoroughly for several minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Create small-volume aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 1.2: General Cytotoxicity and Viability Screening

Rationale: The primary goal is to establish a dose-response curve to determine the concentration at which the compound elicits a biological effect and the concentration at which it becomes cytotoxic. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. We will use a luminescence-based ATP assay (e.g., CellTiter-Glo®), which measures the ATP of metabolically active cells as an indicator of viability.[9]

Methodology:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., HCT-116 colorectal carcinoma) in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of the compound in complete cell culture medium. A common starting range is 100 µM to 1 nM. Remember to include a "vehicle-only" control (medium with the same final concentration of DMSO as the highest compound dose).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a standard duration, typically 72 hours, which allows for multiple cell doubling times.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[10]

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[10]

    • Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control wells to 100% viability and a "no-cell" background control to 0%.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to fit the curve and calculate the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)% Viability (Normalized)
1002.5
308.1
1025.4
348.9
175.3
0.391.2
0.198.5
0 (Vehicle)100.0

Part 2: A Framework for Mechanistic Investigation

Disclaimer: The mechanism of action for this compound is currently unknown. For the purpose of illustrating a logical experimental workflow, we will proceed under the hypothesis that it functions as an inhibitor of the MAPK/ERK signaling pathway, a central regulator of cell proliferation and survival that is often dysregulated in cancer.

Hypothetical Target: The MAPK/ERK Pathway

The MAPK/ERK pathway is a kinase cascade where signals are transduced through a series of phosphorylation events. A common strategy for anticancer drug development is to inhibit key kinases in this pathway, such as MEK1/2, which would prevent the subsequent phosphorylation and activation of ERK1/2.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription p Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 1-(2-Methyl-4-nitrophenyl) pyrrolidine Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Protocol 2.1: Target Engagement via Western Blot

Rationale: To test our hypothesis, we must determine if the compound engages its target in cells. If this compound inhibits MEK1/2, we expect to see a dose-dependent decrease in the phosphorylation of its direct downstream substrate, ERK1/2. We will measure the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK (t-ERK), which serves as a loading control.

Methodology:

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the compound (based on the IC₅₀ from Protocol 1.2, e.g., 0.1x, 1x, 10x IC₅₀) for a short duration (e.g., 2-4 hours) to capture direct signaling effects. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE & Transfer: Load equal amounts of protein per lane on a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., anti-p-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the signal using a digital imager or X-ray film.

  • Stripping & Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 (t-ERK) to confirm equal protein loading.

  • Densitometry: Quantify the band intensities for p-ERK and t-ERK. Calculate the ratio of p-ERK to t-ERK for each condition and normalize to the vehicle control.

Part 3: Experimental Workflow and Advanced Applications

The logical progression of experiments is crucial for an efficient and informative compound characterization campaign.

Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization A Protocol 1.1: Compound Solubilization (DMSO Stock) B Protocol 1.2: Cytotoxicity Screening (72h Viability Assay) A->B C Data Analysis: Calculate IC₅₀ B->C D Hypothesis Generation (e.g., MEK Inhibition) C->D Inform Concentrations E Protocol 2.1: Target Engagement (p-ERK Western Blot) D->E F Downstream Functional Assay (e.g., Proliferation, Apoptosis) E->F G Off-Target Profiling (Kinase Panel Screen) F->G Confirm Mechanism H 3D Culture Validation (Spheroid Assays) G->H I In Vivo Model Testing H->I

Caption: A comprehensive workflow for novel compound characterization.

Advanced Applications & Future Directions
  • Secondary and Orthogonal Assays: Confirm findings using different experimental methods. For example, if a decrease in proliferation is observed, follow up with a cell cycle analysis by flow cytometry or an apoptosis assay (e.g., Caspase-Glo®).[11]

  • 3D Cell Culture Models: Validate the compound's efficacy in more physiologically relevant models, such as tumor spheroids or organoids. These models better mimic the in vivo tumor microenvironment, including nutrient and drug penetration gradients.[10]

  • Off-Target Profiling: To ensure selectivity, screen the compound against a broad panel of related targets (e.g., a kinase panel) to identify potential off-target effects.

  • Pharmacokinetic (PK) Studies: If the compound shows promise, assess its properties in vivo, including absorption, distribution, metabolism, and excretion (ADME), to determine its suitability as a potential therapeutic agent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrolidine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • Spectrum Chemical. (2015). Safety Data Sheet: 1-METHYL-2-PYRROLIDINONE.
  • Zhang, J., et al. (2021). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. iScience, 24(9), 102983.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
  • van der Worp, H. B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3379-3385.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS?. Retrieved from [Link]

  • Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Onwudiwe, D. C., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(15), 4880.
  • SIELC Technologies. (2018). Pyrrolidine, 1-(4-methyl-2-nitrophenyl)-. Retrieved from [Link]

  • Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10996.
  • Jonušis, M., et al. (2023).
  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248902.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112759.
  • Li, C., et al. (2023). Prophylactic Mitigation of Acute Graft versus Host Disease by Novel 2-(Pyrrolidin-1-ylmethyl)pyrrole-Based Stimulation-2 (ST2) Inhibitors. Journal of Medicinal Chemistry, 66(17), 12051–12066.

Sources

Application Notes and Protocols for 1-(2-Methyl-4-nitrophenyl)pyrrolidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 1-(2-Methyl-4-nitrophenyl)pyrrolidine in organic synthesis. While specific, documented applications of this exact molecule are not prevalent in publicly accessible literature, its structural motifs—an N-aryl pyrrolidine core bearing both an electron-donating methyl group and a powerful electron-withdrawing nitro group—suggest a range of valuable synthetic utilities. This guide extrapolates from established methodologies for structurally related compounds to propose protocols and discuss the scientific rationale for its use as a synthetic intermediate, a potential organocatalyst, and a scaffold in medicinal chemistry. All protocols are presented with a focus on experimental design, causality, and self-validation.

Introduction: The Synthetic Potential of a Substituted N-Aryl Pyrrolidine

The pyrrolidine ring is a ubiquitous and privileged scaffold in a vast number of natural products, pharmaceuticals, and advanced materials.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature in drug design.[1] The direct attachment of an aromatic ring to the pyrrolidine nitrogen creates an N-aryl pyrrolidine, a structural class with significant applications in catalysis and medicinal chemistry.[3]

This compound is an intriguing, yet underexplored, member of this class. Its key structural features are:

  • The Pyrrolidine Moiety: A robust, five-membered saturated heterocycle.

  • The N-Aryl Linkage: This linkage imparts specific electronic and steric properties.

  • An Electron-Withdrawing Nitro Group: Positioned at the 4-position of the phenyl ring, this group strongly deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). It also significantly influences the basicity of the pyrrolidine nitrogen.

  • An Electron-Donating Methyl Group: Located at the 2-position, this group provides steric hindrance around the N-aryl bond and can influence the conformation of the molecule.

This unique combination of features suggests that this compound can be a versatile tool in the hands of a synthetic chemist.

Synthesis of this compound

The synthesis of N-aryl pyrrolidines can be achieved through various methods, including the reductive amination of diketones or the reaction of primary arylamines with cyclic ethers.[3][4] A common and reliable method involves the nucleophilic aromatic substitution of a suitably activated aryl halide with pyrrolidine.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 2-fluoro-5-nitrotoluene with pyrrolidine. The fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by a para-nitro group.

Reaction Scheme:

Synthesis_of_this compound 2-fluoro-5-nitrotoluene 2-Fluoro-5-nitrotoluene product This compound 2-fluoro-5-nitrotoluene->product pyrrolidine Pyrrolidine pyrrolidine->product K2CO3 K2CO3, DMF Reduction_of_Nitro_Group start This compound product 4-(Pyrrolidin-1-yl)-3-methylaniline start->product reagents H2, Pd/C or SnCl2, HCl Michael_Addition_Cycle Catalyst 1-(2-Methyl-4-nitrophenyl) pyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde/Ketone Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Nitroolefin Nitroolefin Nitroolefin Adduct_Iminium->Catalyst Hydrolysis Product Michael Adduct Adduct_Iminium->Product + H2O Water H2O

Sources

Title: A Comprehensive Framework for Elucidating the Bioactivity of 1-(2-Methyl-4-nitrophenyl)pyrrolidine: From Primary Target Screening to Cellular Impact

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of novel small molecules are foundational to therapeutic innovation. This document provides a detailed methodological framework for the initial bioactivity screening of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a compound with a pyrrolidine scaffold common in neuroactive agents. Lacking established biological targets, a logical, hypothesis-driven approach is essential. Based on its structural motifs, we propose a primary screening cascade to evaluate its potential as a Monoamine Oxidase (MAO) inhibitor, a target class relevant to neurodegenerative and psychiatric disorders. This guide provides detailed protocols for robust in vitro enzymatic assays, essential secondary cytotoxicity assays to ensure data integrity, and analytical methods to characterize its stereochemistry. The objective is to equip researchers with a self-validating, comprehensive workflow to generate a foundational biological profile for this and similar novel chemical entities.

Introduction and Scientific Rationale

The compound this compound belongs to a chemical class that holds significant potential in drug discovery. The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds, while the substituted nitrophenyl group offers unique electronic and metabolic properties.[1][2] Given the absence of published data on its biological activity, a structured and logical screening strategy is paramount.

The presence of the amine-containing pyrrolidine structure suggests a potential interaction with targets in the central nervous system (CNS). Specifically, Monoamine Oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters like serotonin and dopamine.[3] Inhibitors of these enzymes are established therapies for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[4] Therefore, we hypothesize that this compound may exhibit inhibitory activity against MAO enzymes.

This guide outlines a three-part investigative workflow:

  • Primary Screening: Quantitative assessment of the compound's inhibitory potential against human MAO-A and MAO-B enzymes using a sensitive fluorometric assay.

  • Secondary Validation: Evaluation of the compound's general cytotoxicity to ensure that any observed activity in the primary screen is not a result of non-specific cell death.

  • Chiral Characterization: Analysis of the compound's enantiomeric purity, a critical step as stereoisomers can possess vastly different pharmacological and toxicological profiles.

This systematic approach ensures that the generated data is robust, interpretable, and provides a solid foundation for any subsequent lead optimization efforts.[5]

G cluster_0 Investigative Workflow Start Novel Compound: This compound Primary Part 1: Primary Screening MAO-A & MAO-B Inhibition Assay Start->Primary Hypothesis: MAO Inhibitor? Secondary Part 2: Secondary Validation Cytotoxicity Assays (MTT & LDH) Primary->Secondary Validate target-specific activity Chiral Part 3: Chiral Characterization Enantiomeric Excess (ee) Analysis Secondary->Chiral Understand stereochemical impact Data Data Synthesis: IC50, CC50, Selectivity Index Chiral->Data Decision Go/No-Go Decision for further development Data->Decision

Figure 1: Proposed workflow for characterizing this compound.

Part 1: Primary Screening - MAO-A and MAO-B Inhibition Assays

The initial step is to determine if the compound inhibits MAO-A and/or MAO-B. A fluorometric assay is recommended for its high sensitivity and suitability for a 96-well plate format, enabling efficient dose-response analysis.[6][7]

Principle of the Fluorometric MAO Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[8] A non-fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The increase in fluorescence is directly proportional to MAO activity.[9] An inhibitor will reduce the rate of H₂O₂ production, resulting in a lower fluorescent signal.

G Substrate MAO Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Substrate->MAO Oxidative Deamination Products Aldehyde + NH3 + H₂O₂ MAO->Products Probe Non-Fluorescent Probe + HRP Products->Probe H₂O₂ reacts Signal Fluorescent Product Probe->Signal Measurable Signal (Ex/Em = 535/587 nm) Inhibitor Test Compound (e.g., this compound) Inhibitor->MAO Blocks Reaction

Figure 2: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.

Detailed Protocol: MAO-A/B Fluorometric Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[9][10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • MAO Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or similar)

  • This compound (Test Compound)

  • MAO-A specific inhibitor: Clorgyline (Positive Control)

  • MAO-B specific inhibitor: Selegiline (Positive Control)

  • DMSO (Vehicle)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Inhibitor Stocks: Prepare 1 mM stock solutions of Clorgyline and Selegiline in DMSO.

  • Reaction Mix: Prepare a master mix for the desired number of wells. For each well, combine:

    • 50 µL Assay Buffer

    • 0.5 µL Fluorometric Probe stock

    • 0.5 µL HRP stock

    • 1 µL MAO Substrate stock

    • Note: Protect this mix from light.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound stock in Assay Buffer. A typical final concentration range would be 0.01 µM to 100 µM.

    • Add 20 µL of each compound dilution to triplicate wells of the 96-well plate.

    • Vehicle Control: Add 20 µL of Assay Buffer containing the same final percentage of DMSO as the highest compound concentration.

    • Positive Controls: Add 20 µL of diluted Clorgyline (for MAO-A plate) and Selegiline (for MAO-B plate) to dedicated wells. A final concentration of 1 µM is typically sufficient for full inhibition.

  • Enzyme Addition:

    • Dilute the MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration.

    • Add 30 µL of the appropriate diluted enzyme to each well (MAO-A to one plate, MAO-B to another).

    • No-Enzyme Control: Add 30 µL of Assay Buffer to a set of wells to measure background fluorescence.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C, protected from light. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.

Data Analysis:

  • Subtract the background fluorescence (No-Enzyme Control) from all readings.

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data Presentation

Summarize the results in a clear, comparative table.

CompoundTargetIC₅₀ (µM) [95% CI]
This compoundMAO-ACalculated Value
This compoundMAO-BCalculated Value
Clorgyline (Control)MAO-A< 0.01
Clorgyline (Control)MAO-B> 10
Selegiline (Control)MAO-A> 10
Selegiline (Control)MAO-B< 0.05

Part 2: Secondary Validation - Cytotoxicity Assays

Before concluding that the compound is a specific MAO inhibitor, it is crucial to assess its general cytotoxicity. A compound that indiscriminately kills cells can appear active in many assays. We will use two distinct, well-validated methods that measure different aspects of cell death: the MTT assay (metabolic activity) and the LDH release assay (membrane integrity).[11][12]

Principle and Protocol: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of metabolically active cells.

G cluster_0 In Viable Cell cluster_1 Measurement MTT_in Yellow MTT (Water Soluble) Mito Mitochondrial Dehydrogenases MTT_in->Mito Reduction Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Solvent Solubilizing Agent (e.g., DMSO) Formazan->Solvent Solution Purple Solution Solvent->Solution Abs Measure Absorbance (OD ≈ 570 nm) Solution->Abs

Figure 3: Workflow of the MTT assay for assessing cell viability.

Detailed Protocol:

  • Cell Line Selection: Use a relevant cell line, such as the SH-SY5Y human neuroblastoma line, which is commonly used in neuroprotection studies.[16]

  • Cell Seeding: Seed cells in a 96-well clear, flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or a known toxin).

    • Incubate for a relevant period, typically 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[13]

    • Add 20 µL of the MTT stock solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance (OD) at 570 nm using a microplate reader.

Principle and Protocol: LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17] The amount of extracellular LDH is therefore a reliable indicator of cell lysis and cytotoxicity. The assay measures the activity of released LDH by a coupled enzymatic reaction that results in a colorimetric or luminescent signal.[18]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-2 above).

  • Controls: In addition to vehicle controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (often containing Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[12]

  • Sample Collection:

    • Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mix according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar).[18]

    • Add 50 µL of the reaction mix to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • Add 50 µL of Stop Solution (if required by the kit).

    • Measure the absorbance at 490 nm.

Data Analysis and Presentation for Cytotoxicity
  • Data Normalization: For each assay, subtract the background (medium only control).

  • Calculation:

    • MTT: Calculate % Viability = 100 * (OD_test / OD_vehicle)

    • LDH: Calculate % Cytotoxicity = 100 * ((OD_test - OD_vehicle) / (OD_max_release - OD_vehicle))

  • CC₅₀ Determination: Plot the % Viability or % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

AssayCell LineCC₅₀ (µM) [95% CI]
MTTSH-SY5YCalculated Value
LDHSH-SY5YCalculated Value

Part 3: Chiral Characterization

This compound contains a chiral center. Synthetic procedures often yield a racemic mixture, and it is imperative to determine the enantiomeric excess (ee), as biological activity is typically stereospecific.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[19] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol Outline:

  • Column Selection: Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a common starting point for amine-containing compounds.

  • Method Development:

    • Dissolve the compound in a suitable mobile phase solvent (e.g., hexane/isopropanol mixture).

    • Inject a sample of the compound and monitor the elution profile with a UV detector.

    • Optimize the mobile phase composition (ratio of non-polar to polar solvent) and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Quantification:

    • Once separation is achieved, integrate the area under each peak.

    • Calculate the enantiomeric excess (ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[19]

Conclusion and Interpretation

By following this comprehensive framework, a researcher can generate a robust initial profile of this compound. The data will reveal:

  • Potency and Selectivity: The IC₅₀ values from the primary MAO screen will determine the compound's potency and its selectivity for MAO-A versus MAO-B.

  • Therapeutic Window: Comparing the IC₅₀ values with the CC₅₀ values from the cytotoxicity assays provides a "Selectivity Index" (CC₅₀/IC₅₀). A high index suggests that the compound's inhibitory activity occurs at concentrations well below those that cause general cell death, a desirable characteristic for a therapeutic candidate.

  • Stereochemical Purity: The chiral HPLC analysis will define the enantiomeric composition of the tested sample, which is critical for understanding the structure-activity relationship (SAR).

This multi-faceted approach ensures that the initial characterization is not only thorough but also built on a foundation of scientific integrity, providing trustworthy data to guide future research and development decisions.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Korangath, P., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2015). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. Analytical Chemistry, 87(15), 7649–7655. Retrieved from [Link]

  • El-Gamal, M. I., et al. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Bissy, D., & Digan, M. E. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG Labtech. Retrieved from [Link]

  • Creemer, L. C., et al. (2000). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Journal of Biomolecular Screening, 5(4), 249-254. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716–722. Retrieved from [Link]

  • Nieto, S., et al. (2008). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 130(15), 5236–5244. Retrieved from [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(5), 734-744. Retrieved from [Link]

  • Kim, D., & Jung, J. (2013). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 34(11), 3179-3186. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Li, X., et al. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 57(17), 10833–10840. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Shulgin, V. I., et al. (2020). Methodological approach to evaluating the neuroprotective effects of potential drugs. Journal of Personalized Medicine, 10(4), 226. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Shulgin, V. I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Retrieved from [Link] 30.toISOString, C., et al. (2020). Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 983-999. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1142, 125–133. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Kamiloglu, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60, e22453. Retrieved from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Shulgin, V. I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Retrieved from [Link]

  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. Retrieved from [Link]

  • Kim, Y. S., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4434–4438. Retrieved from [Link]

  • Ledo, F., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248479. Retrieved from [Link]

  • Shaikh, F., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 23(11), 2911. Retrieved from [Link]

  • Galdino, A. F. S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 9(11), e21798. Retrieved from [Link]

  • Al-dujaili, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

Sources

analytical methods for detecting 1-(2-Methyl-4-nitrophenyl)pyrrolidine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioanalysis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Abstract

This technical note provides a comprehensive guide to the development and implementation of robust analytical methods for the quantification of this compound in biological samples. Primarily targeting researchers in toxicology, pharmacology, and drug metabolism, this document details protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind method selection, provide step-by-step procedures for sample preparation from whole blood and plasma, and offer optimized instrumental parameters. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility for pharmacokinetic and toxicological applications.

Introduction and Analytical Rationale

This compound is an aromatic amine derivative with a molecular structure that suggests its potential role as a synthetic intermediate in pharmaceutical manufacturing or as a metabolite of more complex parent compounds. Its accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing potential toxicity.

The presence of a tertiary amine (the pyrrolidine ring), a nitro group, and an aromatic ring makes this molecule amenable to several analytical techniques. However, the complexity of biological matrices such as blood, plasma, and urine necessitates methods with high selectivity and sensitivity to isolate the analyte from endogenous interferences.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for quantifying small molecules in complex biological fluids. Its exceptional sensitivity and selectivity, derived from the combination of chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM), allow for detection at very low concentrations (pg/mL to ng/mL). LC-MS/MS is particularly well-suited for polar and non-volatile compounds, making it an ideal first choice for this analyte without requiring chemical derivatization.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, offering excellent chromatographic resolution for volatile and thermally stable compounds.[2][3] While this compound possesses sufficient volatility for GC analysis, the technique can sometimes be limited by the thermal stability of the analyte or the need for derivatization. It serves as an excellent confirmatory method and can be advantageous in laboratories where GC-MS instrumentation is more readily available.

This guide will focus on providing detailed protocols for both LC-MS/MS as the primary recommended method and GC-MS as a robust alternative.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[4][5]
Monoisotopic Mass 206.1055 g/mol [4][6]
[M+H]⁺ (for MS) 207.1128 m/z[4]
Predicted XlogP 2.7[4]
Structure A phenyl ring substituted with methyl, nitro, and pyrrolidine groups.[4][7]

The moderate lipophilicity (XlogP of 2.7) suggests that the compound can be efficiently extracted from aqueous biological samples using common organic solvents via Liquid-Liquid Extraction (LLE) or retained on reversed-phase or mixed-mode Solid-Phase Extraction (SPE) cartridges.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS approach provides the highest level of sensitivity and specificity and is recommended for rigorous quantitative analysis.

Rationale for Sample Preparation

The goal of sample preparation is to isolate the analyte from matrix components—primarily proteins and phospholipids—that can cause ion suppression and contaminate the analytical system.[8] We present two effective protocols: Liquid-Liquid Extraction (LLE) for its simplicity and Solid-Phase Extraction (SPE) for its superior cleanup and potential for automation.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) of Whole Blood/Plasma

This protocol is adapted from established methods for extracting small molecules from blood.[9] The use of a basified aqueous phase ensures the analyte, a tertiary amine, is in its neutral, more organo-soluble form, maximizing extraction efficiency into an organic solvent like MTBE.

Materials:

  • Whole blood or plasma samples

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • 1 M Carbonate Buffer (pH 9.5)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution Solution: 90:10 (v/v) Water:Acetonitrile with 0.1% Formic Acid

  • Microcentrifuge tubes (2 mL) and centrifuge

Procedure:

  • Pipette 200 µL of the biological sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 200 µL of 1 M carbonate buffer (pH 9.5) and vortex for 10 seconds.[9] This step de-proteins the sample and adjusts the pH.

  • Add 1.0 mL of MTBE.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[9]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solution, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.[9]

Protocol 3.1.2: Solid-Phase Extraction (SPE) of Whole Blood/Plasma

SPE provides a more thorough cleanup by selectively retaining the analyte while washing away interferences. A mixed-mode or weak cation exchange sorbent is ideal for a basic compound like this compound. This protocol is based on general principles for drug extraction.[10]

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges/plate

  • Methanol (for conditioning)

  • Deionized Water (for equilibration)

  • Wash Solution: 5% Acetonitrile in 20 mM Ammonium Formate Buffer

  • Elution Solvent: 5% Formic Acid in Acetonitrile

Procedure:

  • Sample Pre-treatment: Lyse 100 µL of whole blood sample by adding 300 µL of deionized water and vortexing. Plasma samples can be diluted 1:3 with water. Add the internal standard.

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol.

  • Equilibration: Equilibrate the wells with 1 mL of deionized water.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate.

  • Washing: Wash the sorbent with 1 mL of the Wash Solution to remove hydrophilic interferences.

  • Elution: Elute the analyte and IS with 1 mL of the Elution Solvent into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase A/B starting condition.

LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development and can be further optimized for specific instrumentation.

ParameterRecommended SettingRationale & Citation
HPLC System UPLC/UHPLC SystemProvides superior peak resolution and faster run times.[11]
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Standard for retaining moderately lipophilic compounds.[3][11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.[11]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative MRM analysis.[1]
Ionization Mode Electrospray Ionization, Positive (ESI+)The pyrrolidine nitrogen is readily protonated.
Capillary Voltage ~3.5 kVTo be optimized for specific instrument.
MRM Transitions Precursor Ion: 207.1 m/z ([M+H]⁺) Product Ions: To be determined empirically. Likely fragments would result from cleavage of the pyrrolidine ring or the bond to the phenyl ring.MRM provides high selectivity and sensitivity.[12]

G cluster_output Output Recon Recon Inject Inject Recon->Inject Result Concentration (ng/mL) Quantify Quantify Quantify->Result

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable method for confirmation of identity and quantification, particularly effective for its high chromatographic efficiency.

Rationale and Sample Preparation

The sample preparation for GC-MS is similar to LC-MS/MS, focusing on LLE. However, the final solvent must be volatile and compatible with GC injection (e.g., ethyl acetate). The analyte is expected to be thermally stable enough for GC analysis without derivatization. The primary fragmentation in the MS source is anticipated to be an alpha-cleavage, leading to the formation of a stable pyrrolidinium immonium ion, which is a characteristic fragment for pyrrolidine-containing compounds and provides high selectivity.[13][14]

Protocol 4.1.1: LLE for GC-MS

  • Follow steps 1-7 of the LLE protocol (3.1.1).

  • Evaporate the MTBE solvent to dryness.

  • Reconstitute the sample in 50 µL of Ethyl Acetate.

  • Transfer to a GC-MS autosampler vial with an insert.

GC-MS Instrumentation and Parameters
ParameterRecommended SettingRationale & Citation
GC System Gas Chromatograph with AutosamplerStandard for automated analysis.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, low-polarity column suitable for a wide range of compounds.[15]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.[13]
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace analysis.
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 minA general-purpose program to elute the analyte with good peak shape.
MS System Single Quadrupole or Ion Trap Mass SpectrometerSufficient for Selected Ion Monitoring (SIM) or full scan analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.
MS Source Temp. 230 °CStandard source temperature.
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Full Scan (50-400 m/z) for confirmation.SIM mode increases sensitivity and selectivity for target analysis.[2]
Monitored Ions Quantifier: To be determined (likely the immonium ion). Qualifiers: Molecular ion (m/z 206) if present, and other key fragments.Use of quantifier and qualifier ions increases confidence in identification.

G Start Pre-treated Sample (e.g., Lysed Blood) Condition 1. Condition SPE (Methanol) Equilibrate 2. Equilibrate SPE (DI Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (Aqueous Organic) Load->Wash Elute 5. Elute Analyte (Acidified Organic) Wash->Elute End Evaporate & Reconstitute for Analysis Elute->End

Method Comparison and Summary

FeatureLC-MS/MSGC-MS
Principle Liquid phase separation, soft ionization (ESI)Gas phase separation, hard ionization (EI)
Sensitivity Excellent (typically pg/mL to low ng/mL)Good (typically low to mid ng/mL)
Selectivity Excellent (due to MRM transitions)Very Good (due to characteristic fragmentation)
Derivatization Not requiredLikely not required, but may improve peak shape
Throughput High (fast gradient UPLC allows <10 min runs)Moderate (GC runs are typically longer)
Primary Use Gold-standard for quantification in bioanalysisExcellent for confirmation and as an alternative

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the determination of this compound in biological samples. For applications requiring the highest sensitivity and throughput, such as pharmacokinetic studies, the detailed LC-MS/MS method is recommended. The GC-MS method serves as a robust and reliable alternative, particularly valuable for confirmatory analysis in forensic or toxicological contexts. The choice of sample preparation, either LLE or SPE, should be guided by the required level of sample cleanup, matrix complexity, and available laboratory resources. Proper method validation according to established guidelines is a critical final step to ensure data integrity and accuracy.

References

  • SIELC Technologies. (2018). Pyrrolidine, 1-(4-methyl-2-nitrophenyl)-.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column.
  • Florou, D., et al. (2024). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • Thermo Fisher Scientific. (n.d.).
  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
  • Zhao, L. (n.d.). A Comprehensive Workflow for a Large Panel of Drugs of Abuse in Human Whole Blood by LC/MS/MS. Agilent Technologies, Inc.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). Pyrrolidine, 1-[(2-nitrophenyl)methyl]-.
  • ChemicalBook. (n.d.). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Quantification of Pyronaridine in Whole Blood vs. Plasma.
  • Springer, D., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry.
  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601.
  • Laboratory News. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine.
  • ChemicalBook. (n.d.). 1-(2-METHYL-4-NITROPHENYL)PYROLIDINE.
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method.
  • Yusuf, M., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(1), 123*.
  • Meyer, M. R., et al. (2013). Studies on the Metabolism and Detectability of the Emerging Drug of Abuse diphenyl-2-pyrrolidinemethanol (D2PM) in Rat Urine Using GC-MS and LC-HR-MS/MS. Journal of Mass Spectrometry, 48(2), 243-9.
  • Semantic Scholar. (n.d.).
  • Khdour, O. M., et al. (2023). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Journal of the American Chemical Society.
  • Environmental Express. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method 1302.
  • S. Al-Sabagh, et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. Metabolites, 12(2), 101.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone.
  • Mardal, M., et al. (2017). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 409(1), 123-135.
  • Kosubova, P., et al. (2015). UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. Food Chemistry, 170, 265-70.
  • BenchChem. (2025).
  • ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.

Sources

Application Notes and Protocols: The 1-(2-Methyl-4-nitrophenyl)pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Novel Therapeutics

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The pyrrolidine ring system represents one such scaffold, a five-membered saturated nitrogen heterocycle that is a key structural component in over 20 FDA-approved drugs, including treatments for a range of conditions from neurological disorders to infectious diseases.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical factor in achieving target specificity and potency.[1]

This document introduces the 1-(2-methyl-4-nitrophenyl)pyrrolidine scaffold, a promising, yet relatively underexplored, platform for the design of novel therapeutic agents. This scaffold uniquely combines the established versatility of the pyrrolidine moiety with the electronically distinct properties of a nitrophenyl group. The nitro group, a potent electron-withdrawing feature, is a known pharmacophore in a multitude of bioactive compounds, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[4][5] However, the presence of the nitro group also necessitates careful consideration of its potential role as a toxicophore, a duality that underscores the importance of strategic molecular design and thorough biological evaluation.[4]

These application notes will provide a comprehensive guide for researchers and drug development professionals on the potential applications of the this compound scaffold. We will delve into its potential as a core structure for developing inhibitors of key enzymes, modulators of signaling pathways, and novel antimicrobial agents. Detailed, field-proven protocols for the synthesis, purification, characterization, and biological evaluation of derivatives based on this scaffold are provided to empower researchers to unlock its full therapeutic potential.

Potential Therapeutic Applications: Charting a Course for Discovery

The unique combination of the pyrrolidine and 2-methyl-4-nitrophenyl moieties suggests several promising avenues for drug discovery. The following sections outline potential therapeutic targets and applications, grounded in the established bioactivities of related structural motifs.

Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

Recent studies have highlighted the potential of 1-(4-nitrophenyl)-based scaffolds as selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine and a validated target for the treatment of Parkinson's disease.[6][7][8] The 1,3-diarylpropenone scaffold featuring a nitrophenyl group has been shown to produce potent and selective nanomolar inhibitors of MAO-B.[7][8] The this compound scaffold can be envisioned as a novel platform to design a new class of MAO-B inhibitors. The pyrrolidine ring can be functionalized to optimize binding within the enzyme's active site, while the nitrophenyl group can engage in crucial interactions with key residues.

Anti-inflammatory Agents

Nitro-aromatic compounds have demonstrated significant anti-inflammatory properties.[9] The design of novel p-nitrophenyl hydrazones as multi-target inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) highlights the potential of the nitrophenyl moiety in modulating inflammatory pathways.[10] The this compound scaffold can serve as a starting point for the development of novel anti-inflammatory agents. Derivatives can be designed to target key inflammatory mediators, and their efficacy can be assessed using established in vitro and in vivo models of inflammation.[11]

Anticancer Therapeutics

The pyrrolidine ring is a common feature in many anticancer agents.[1] Furthermore, nitro-containing compounds have been investigated for their antineoplastic activities.[4] The introduction of a nitro group can modulate the electronic properties of a molecule, potentially leading to enhanced interactions with anticancer targets.[5] Derivatives of the this compound scaffold could be explored for their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.

Antimicrobial Drug Discovery

The nitro group is a well-established pharmacophore in antimicrobial agents, with its mechanism of action often involving intracellular reduction to generate cytotoxic radical anions.[4] Pyrrolidine-containing compounds have also shown promising antibacterial and antifungal activities.[3] The this compound scaffold, therefore, presents a compelling starting point for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Experimental Protocols: A Practical Guide to Scaffold Elaboration and Evaluation

The following protocols provide a detailed framework for the synthesis, purification, characterization, and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the parent scaffold and its subsequent derivatization. The synthesis of the core scaffold can be achieved through a nucleophilic aromatic substitution reaction between 2-fluoro-5-nitrotoluene and pyrrolidine.

Materials:

  • 2-Fluoro-5-nitrotoluene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-fluoro-5-nitrotoluene (1 equivalent) in DMF, add pyrrolidine (1.2 equivalents) and K₂CO₃ (2.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Derivatization:

Further functionalization of the scaffold can be achieved through various chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or used in other coupling reactions to introduce a diverse range of substituents.

Data Presentation: Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂PubChem
Molecular Weight 206.24 g/mol PubChem
CAS Number 218139-59-4[12]
Appearance Expected to be a solid-
Solubility Soluble in common organic solvents-
Protocol 2: In Vitro MAO-B Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of synthesized compounds against human monoamine oxidase B (MAO-B).

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well black microplate, add the MAO-B enzyme solution and the test compound or vehicle control.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the 4-hydroxyquinoline product at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualization: Proposed Synthetic and Derivatization Pathway

G cluster_synthesis Scaffold Synthesis cluster_derivatization Scaffold Derivatization A 2-Fluoro-5-nitrotoluene C This compound (Core Scaffold) A->C K2CO3, DMF, 80-100 °C B Pyrrolidine B->C D Reduction (e.g., SnCl2, H2) C->D E 1-(4-Amino-2-methylphenyl)pyrrolidine D->E F Acylation / Sulfonylation / etc. E->F G Diverse Library of Derivatives F->G

Caption: Synthetic route to the core scaffold and subsequent derivatization.

Protocol 3: Anti-inflammatory Activity Assessment (In Vitro)

This protocol describes the evaluation of the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Assess cell viability using a standard assay (e.g., MTT assay) to rule out cytotoxicity-mediated effects.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Mandatory Visualization: Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Compound This compound Derivative Compound->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Protocol 4: Anticancer Activity Screening (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values for each compound and cell line.

Mandatory Visualization: Experimental Workflow for Biological Evaluation

G start Synthesized Derivatives primary_screening Primary Screening (e.g., MTT Assay on multiple cell lines) start->primary_screening hit_identification hit_identification primary_screening->hit_identification secondary_assays Secondary Assays - MAO-B Inhibition - Anti-inflammatory Assay - Mechanism of Action Studies hit_identification->secondary_assays lead_optimization Lead Optimization (Structure-Activity Relationship Studies) secondary_assays->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: A streamlined workflow for hit-to-lead development.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the design and development of novel therapeutic agents. Its unique structural features, combining the privileged pyrrolidine ring with the electronically distinct nitrophenyl group, open up a wide range of possibilities for targeting various biological pathways implicated in a multitude of diseases. The protocols outlined in these application notes provide a robust framework for researchers to systematically synthesize, characterize, and evaluate derivatives of this scaffold.

Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships (SARs).[13] This will involve the strategic modification of both the pyrrolidine and the nitrophenyl rings to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Through a concerted and multidisciplinary approach, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the discovery of next-generation medicines.

References

  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - ResearchGate. Available at: [Link]

  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B | ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - MDPI. Available at: [Link]

  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • 2-Methyl-4-nitrophenol - PMC - NIH. Available at: [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed. Available at: [Link]

  • Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. Available at: [Link]

  • 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem - NIH. Available at: [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - MDPI. Available at: [Link]

  • Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC - NIH. Available at: [Link]

  • Pyrrolidine - Wikipedia. Available at: [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. Available at: [Link]

  • Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PubMed. Available at: [Link]

  • 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - MDPI. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. Available at: [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC - NIH. Available at: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low to no yield in the synthesis of this compound is a common issue that can stem from several factors, primarily related to the reaction conditions and reagent quality. The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.

Potential Causes & Solutions:

  • Inadequate Activation of the Aromatic Ring: The SNAr reaction relies on the presence of strong electron-withdrawing groups (like the nitro group) to activate the aromatic ring for nucleophilic attack. The position of the nitro group relative to the leaving group is critical. For optimal activation, the nitro group should be ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer complex intermediate.[1][2] If your starting material has the nitro group in the meta position, the reaction rate will be significantly slower.[2]

    • Solution: Ensure you are using a starting material where the nitro group is positioned at the 4-position and the leaving group is at the 1-position of the 2-methylphenyl ring.

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the reactivity order is typically F > Cl > Br > I.[2] A more electronegative leaving group like fluorine enhances the electrophilicity of the carbon atom being attacked.

    • Solution: If you are using a chloro, bromo, or iodo-substituted starting material and experiencing low yields, consider switching to a fluoro-substituted precursor, such as 1-fluoro-2-methyl-4-nitrobenzene.[3]

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient heat can lead to an incomplete reaction.

    • Solution: Gradually increase the reaction temperature. A good starting point is often around 80-100 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature for your specific setup. Microwave-assisted heating can also be an effective method to accelerate the reaction.[5]

  • Base and Solvent Selection: The choice of base and solvent is crucial for promoting the reaction and ensuring the solubility of your reagents.

    • Solution: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is commonly used to neutralize the acid formed during the reaction.[4][6] Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the reactants and facilitate the reaction.[4][6]

  • Moisture Contamination: The presence of water can interfere with the reaction, particularly if your reagents are sensitive to hydrolysis.

    • Solution: Ensure all your glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere).

Below is a workflow diagram to guide your troubleshooting process for low yield:

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Starting Material (Nitro Group Position, Leaving Group) start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Base) start->check_conditions check_purity Assess Reagent Purity (Anhydrous Conditions) start->check_purity change_lg Consider a Better Leaving Group (e.g., F > Cl > Br) check_reagents->change_lg optimize_temp Optimize Temperature (e.g., 80-120°C) check_conditions->optimize_temp change_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_conditions->change_solvent use_anhydrous Ensure Anhydrous Conditions check_purity->use_anhydrous success Improved Yield optimize_temp->success change_lg->success change_solvent->success use_anhydrous->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction, which is complicating purification and reducing my overall yield. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common challenge in organic synthesis. In the case of this compound synthesis, several side reactions can occur.

Potential Byproducts & Mitigation Strategies:

  • Over-alkylation: If there are other nucleophilic sites in your starting materials or products, they can compete with the desired reaction. However, in this specific synthesis with pyrrolidine, this is less common.

  • Reaction at the Methyl Group: Under harsh conditions, the methyl group on the aromatic ring could potentially undergo side reactions. This is generally less likely under typical SNAr conditions.

  • Decomposition of Starting Material or Product: At excessively high temperatures or prolonged reaction times, the nitro group can be susceptible to reduction or other decomposition pathways, especially in the presence of certain impurities.

    • Mitigation: Carefully control the reaction temperature and time. Monitor the reaction by TLC to determine the point of maximum product formation and avoid unnecessary heating.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, the halo-substituted starting material can be hydrolyzed to the corresponding phenol, which can then react further or remain as an impurity.

    • Mitigation: As mentioned previously, maintaining anhydrous conditions is critical.

  • Alternative Synthetic Route - Buchwald-Hartwig Amination: If you are employing a Buchwald-Hartwig amination approach, which is another method for forming C-N bonds, you might encounter different side reactions.[7] This palladium-catalyzed cross-coupling reaction can be sensitive to the choice of ligand, base, and solvent. Potential side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination from the amine.[7]

    • Mitigation: Careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent is essential for the Buchwald-Hartwig reaction. The choice of a suitable bulky electron-rich phosphine ligand is often key to achieving high yields and minimizing side reactions.[7]

A general reaction scheme for the SNAr synthesis is depicted below:

SNAr_Mechanism reagents 1-Fluoro-2-methyl-4-nitrobenzene + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product This compound + HF intermediate->product Loss of Leaving Group

Caption: General SNAr reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound to achieve the best yield?

A1: For a nucleophilic aromatic substitution (SNAr) reaction, the recommended starting material is 1-fluoro-2-methyl-4-nitrobenzene . The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.[2][3] The nitro group at the para-position provides the necessary electron-withdrawing character to stabilize the reaction intermediate.[1]

Q2: What are the optimal reaction conditions (solvent, base, temperature) for the SNAr synthesis?

A2: The optimal conditions can vary slightly depending on the scale and specific laboratory setup, but a good starting point is as follows:

ParameterRecommended ConditionRationale
Solvent DMF or DMSOPolar aprotic solvents that facilitate the reaction.[4][6]
Base K₂CO₃A non-nucleophilic base to neutralize the acid byproduct.[4][6]
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[4]
Reactant Ratio A slight excess of pyrrolidine (e.g., 1.1-1.5 equivalents)Helps to drive the reaction to completion.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the physical state of your product and the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts.[4] A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

  • Recrystallization: If your product is a solid and you have a suitable solvent system, recrystallization can be an excellent method for obtaining a highly pure product.

  • Extraction: An initial workup involving extraction is typically performed to remove the base and other water-soluble impurities.[4] The reaction mixture is often poured into water and extracted with an organic solvent like ethyl acetate.[4]

Q5: Are there alternative synthetic routes to Buchwald-Hartwig amination that I should consider?

A5: While SNAr is a common and often effective method, the Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr reaction is sluggish.[7] This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide (or triflate) and an amine. It often proceeds under milder conditions than SNAr and can be more tolerant of a wider range of functional groups. However, it requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the procedure.[7]

Experimental Protocol: SNAr Synthesis of this compound

This protocol provides a general procedure for the synthesis. It is recommended to perform a small-scale trial reaction first to optimize the conditions for your specific setup.

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

References

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Available from: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • ResearchGate. (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Buchwald-Hartwig Amination of Nitroarenes. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available from: [Link]

  • National Center for Biotechnology Information. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available from: [Link]

  • Beilstein Journals. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available from: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • CAS Common Chemistry. 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Available from: [Link]

  • National Center for Biotechnology Information. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Available from: [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Available from: [Link]

  • SpectraBase. Pyrrolidine, 1-[(2-nitrophenyl)methyl]-. Available from: [Link]

  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Available from: [Link]

Sources

overcoming solubility issues with 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound and the root causes of its solubility issues.

Q1: What are the structural features of this compound that contribute to its poor solubility?

A1: The solubility of this compound is dictated by a combination of its structural motifs:

  • Nitrophenyl Group: The aromatic nitrophenyl group is large, rigid, and hydrophobic. This makes it energetically unfavorable for the molecule to be solvated by polar solvents like water. Such molecules are sometimes referred to as 'brick-dust' or 'grease-ball' molecules in formulation science[1].

  • Methyl Group: The additional methyl group on the phenyl ring further increases the lipophilicity (hydrophobicity) of the molecule.

  • Pyrrolidine Ring: While the pyrrolidine ring contains a nitrogen atom, the overall molecule is dominated by its non-polar character. However, the lone pair of electrons on this nitrogen atom makes it a weak base, a crucial feature that can be exploited to enhance solubility[2][3].

Q2: I'm observing precipitation when diluting my stock solution into an aqueous buffer for a cell-based assay. Why is this happening?

A2: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final solvent system. You likely have a high concentration stock in a strong organic solvent (like DMSO) where the compound is soluble. When this stock is introduced to an aqueous environment, the solvent polarity dramatically increases. The organic solvent is diluted, and the compound, which is poorly soluble in water, crashes out of the solution[4][5]. For in vitro assays, it is critical to ensure the final concentration of the organic solvent is low enough to not be toxic to the cells, typically below 0.5% for DMSO[6][7].

Q3: Is this compound sensitive to pH?

A3: Yes, its solubility is expected to be highly pH-dependent. The pyrrolidine moiety is a cyclic secondary amine, which is basic.[8] In acidic conditions (low pH), the nitrogen atom can be protonated to form a pyrrolidinium salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form[3][9][10]. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 4-5, meaning the compound will be predominantly in its more soluble, protonated form at a pH below this value[9].

Part 2: Troubleshooting Guide - Practical Solutions for Solubility Enhancement

This section provides a structured, question-and-answer guide to systematically address and resolve solubility issues during your experiments.

Q4: What is the best initial solvent for preparing a high-concentration stock solution?

A4: For poorly soluble, non-polar compounds, water-miscible polar aprotic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) is the most common choice for biological assays due to its strong solubilizing power and miscibility with water[6]. Other options include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidinone (NMP).

Recommended Starting Solvents for Stock Preparation

Solvent Class Boiling Point (°C) Dielectric Constant (ε) Notes for In Vitro Use
DMSO Polar Aprotic 189 47 Industry standard; keep final concentration <0.5% to avoid cytotoxicity.[6][7]
DMF Polar Aprotic 153 38.25 Strong solubilizer; can be more toxic than DMSO.
Ethanol Polar Protic 78.5 24.6 Less toxic option, but may have lower solubilizing power for this compound.[7]

| NMP | Polar Aprotic | 202 | 32 | High solubilizing power; use with caution and check cell line tolerance. |

Data sourced from multiple references.[11][12]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh the required mass of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 1-2 minutes.

  • If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visually inspect for any remaining particulate matter. If necessary, sonicate for 5 minutes.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q5: My compound is still not dissolving, or it precipitates upon freeze-thaw cycles. What should I do next?

A5: If you face persistent solubility issues even in a strong organic solvent, a co-solvent system or pH modification are the next logical steps. Uncontrolled precipitation upon dilution is a common issue that co-solvents can help mitigate.[4]

Strategy 1: Co-Solvency

A co-solvent is a water-miscible organic solvent used to create a more favorable environment for the drug in the final aqueous solution, effectively increasing its solubility.[5][13]

Q6: How do I select and use a co-solvent system?

A6: The goal is to find a biocompatible solvent system that keeps the compound in solution upon dilution. This often involves creating a stock solution in a mixture of solvents. For preclinical formulations, mixtures involving PEG 400, propylene glycol, or surfactants like Tween® 80 are common.[14]

Workflow for Developing a Co-Solvent Formulation

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Co-Solvent Screening cluster_2 Phase 3: Optimization A Prepare 10 mM Stock in 100% DMSO B Test Dilution in Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Precipitation Observed? B->C D Prepare New Stocks in Co-Solvent Systems: 1. 50:50 DMSO:PEG 400 2. 30:70 Ethanol:Water 3. 10% DMSO, 40% PEG 400,   50% Saline C->D Yes G System Optimized Proceed with Assay C->G No E Re-Test Dilution of Co-Solvent Stocks D->E F Precipitation Observed? E->F F->G No H Adjust Ratios or Try New Co-Solvents (e.g., add Tween® 80) F->H Yes H->E

Caption: Decision workflow for co-solvent screening.

Strategy 2: pH Adjustment

This is a powerful technique for ionizable compounds.[10] For this compound, which is a weak base, lowering the pH will increase its solubility.

Q7: How do I use pH to improve the solubility of my compound?

A7: The strategy is to prepare your stock solution or final dilution buffer at an acidic pH to ensure the pyrrolidine nitrogen is protonated.

Protocol 2: pH-Based Solubilization

  • Prepare Acidic Buffers: Prepare a set of buffers at various acidic pH values (e.g., pH 3.0, 4.0, 5.0). Common buffers include citrate or acetate.

  • Determine pH-Solubility Profile:

    • Add a known excess amount of solid this compound to a fixed volume of each buffer.

    • Equilibrate the samples for several hours (e.g., by shaking or stirring at a controlled temperature).

    • Centrifuge to pellet the undissolved solid.

    • Measure the concentration of the compound in the supernatant (e.g., by HPLC-UV) to determine the solubility at each pH.

  • Application: Once the optimal pH for solubility is known, you can prepare your experimental solutions using a buffer at that pH.

    • Important Consideration: Ensure that the acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Aromatic amines are generally water-soluble when protonated at a pH below ~4.[9]

Troubleshooting Logic Diagram

G Start Start: Solubility Issue with This compound CheckStock Is stock solution (e.g., 10mM in DMSO) fully dissolved? Start->CheckStock TroubleshootStock Use heat (37°C) and/or sonication. If still insoluble, consider a stronger solvent like NMP. CheckStock->TroubleshootStock No CheckDilution Does precipitation occur upon dilution in aqueous buffer? CheckStock->CheckDilution Yes TroubleshootStock->CheckStock Success Solution Stable. Proceed with Experiment. CheckDilution->Success No ChooseMethod Select Advanced Method CheckDilution->ChooseMethod Yes CoSolvent Implement Co-Solvent Strategy (Protocol in Guide) ChooseMethod->CoSolvent pH_Adjust Implement pH Adjustment Strategy (Protocol in Guide) ChooseMethod->pH_Adjust Advanced Consider Advanced Formulation: - Solid Dispersions - Nanosuspensions - Lipid-Based Systems (Consult a formulation specialist) ChooseMethod->Advanced

Caption: Step-by-step solubility troubleshooting logic.

Part 3: Advanced Considerations

Q8: What other, more advanced techniques exist if these methods fail?

A8: For challenging compounds, particularly in later-stage drug development, more sophisticated formulation strategies are employed. These typically require specialized equipment and expertise:

  • Solid Dispersions: The drug is dispersed in a solid, water-soluble matrix (often a polymer like PVP or PEG) to create an amorphous form, which has higher kinetic solubility than the crystalline form.[1][15]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[4][16][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid carrier can enhance absorption, particularly for oral delivery.[16][18]

These methods are powerful tools for overcoming significant bioavailability challenges but are generally beyond the scope of routine laboratory benchtop work.[1][16]

References

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (n.d.).
  • Solubility and pH of amines. (n.d.).
  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2025, August 10). SpringerLink.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 9).
  • Chapter 22 Notes - Amines. (n.d.). University of Calgary.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015, June 12).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 05(06).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). International Journal of Pharmaceutical Sciences Review and Research.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). Journal of Medical Pharmaceutical and Allied Sciences.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central.
  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Pyrrolidine | C4H9N | CID 31268. (n.d.).
  • 1-(4-Methyl-2-nitrophenyl)pyrrolidine. (n.d.). CAS Common Chemistry.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Scribd.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

Sources

Technical Support Center: Crystallization of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(2-Methyl-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing this compound?

The primary goal is purification. Crystallization is a technique that separates a solid compound from its soluble and insoluble impurities.[1][2][3] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively forms a crystal lattice, leaving impurities behind in the solution (mother liquor).[2][4]

Q2: How do I select an appropriate solvent for crystallization?

The ideal solvent should exhibit a steep solubility curve for this compound. This means the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[3][5] This differential solubility is crucial for maximizing recovery. Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," and it must not react with the compound.[3] A common rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[6]

Q3: Why is slow cooling essential for obtaining high-purity crystals?

Slow cooling is critical because crystal formation is a thermodynamically controlled process of self-assembly.[4] It allows molecules of this compound to selectively arrange themselves into a stable, ordered crystal lattice, systematically excluding impurity molecules.[1][2] Rapid cooling, or "crashing out," traps impurities within the crystal structure, defeating the purpose of purification.[7]

Q4: My final product has a yellowish tint. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored molecules onto its high-surface-area particles.[3] It is crucial to use the minimum amount necessary and to filter the hot solution to remove the charcoal before cooling.

In-Depth Troubleshooting Guide

This section addresses specific, complex issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem 1: No Crystals Form Upon Cooling

Question: I have cooled my solution to room temperature and even placed it in an ice bath, but no crystals have formed. What should I do?

Causality & Solution: This issue typically arises from one of two scenarios: either too much solvent was used, or the solution is reluctant to nucleate.

  • Scenario A: Excessive Solvent: If the solution is not saturated at the lower temperature, crystallization will not occur.[7]

    • Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration.[7] Allow it to cool again. To check if you are losing product to the mother liquor, you can dip a glass stirring rod into the solution, remove it, and see if a solid residue forms as the solvent evaporates.[7]

  • Scenario B: Lack of Nucleation Sites: Crystal growth requires an initial nucleation event. Sometimes, a supersaturated solution can be stable if there are no sites for crystals to begin forming.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[2][7] The microscopic imperfections in the glass can provide nucleation sites.

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

G start Supersaturated Solution (No Crystals) check_conc Is solution too dilute? start->check_conc action_boil Boil off excess solvent check_conc->action_boil Yes action_scratch Scratch inner flask surface check_conc->action_scratch No action_boil->start Re-cool action_seed Add a seed crystal action_scratch->action_seed If scratching fails end_success Crystallization Initiated action_scratch->end_success action_seed->end_success

Caption: Troubleshooting workflow for initiating crystallization.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separated as an oil or a viscous liquid, not as solid crystals. Why did this happen and how can I fix it?

Causality & Solution: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute comes out as a liquid. This is common when the solute contains impurities, which can cause melting point depression.[8]

  • Cause 1: High Solute Concentration: The solution is becoming supersaturated too quickly at a relatively high temperature.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[7] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[7]

  • Cause 2: Inappropriate Solvent: The boiling point of the solvent may be too high relative to the solute's melting point.

    • Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system. For a moderately polar compound like this compound, a mixture of a "good" solvent (like ethanol or acetone) and a "poor" solvent (like water or hexane) can be effective. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.

G cluster_0 Successful Crystallization cluster_1 Oiling Out a Hot Saturated Solution b Slow Cooling a->b c Nucleation & Growth b->c d Ordered Crystal Lattice c->d e Hot Supersaturated Solution f Rapid Cooling / High Concentration e->f g Phase Separation (Liquid) f->g h Amorphous Oil g->h

Caption: Comparison of successful crystallization vs. "oiling out".

Problem 3: The Crystallization Yield is Very Low

Question: I successfully obtained pure crystals, but my final yield was less than 50%. What are the common causes of poor recovery?

Causality & Solution: A low yield indicates that a significant amount of your product was lost during the process. This can happen for several reasons.

  • Cause 1: Using Too Much Solvent: This is the most common reason for low yield.[7] The excess solvent keeps a larger amount of the compound dissolved even at low temperatures.

    • Solution: Before starting, perform small-scale solubility tests to determine the minimum amount of boiling solvent needed.[1] If you suspect this is the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Cause 2: Premature Crystallization: If crystals form during the hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.

    • Solution: Use a slight excess of hot solvent (~5-10%) before filtration to keep the compound dissolved.[2] Also, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, will dissolve some of the product.[1]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1][3] This is enough to rinse away impurities adhering to the crystal surface without significantly dissolving the product.

Problem 4: Impurities Co-crystallize with the Product

Question: My final product's melting point is still broad, or analytical data (NMR, LC-MS) shows the presence of impurities. How can I improve purity?

Causality & Solution: Impurities can become trapped in the crystal lattice, a phenomenon known as inclusion or occlusion. This is often a result of crystallization occurring too rapidly.[7] The presence of certain impurities can also disrupt normal crystal growth.[8][9]

  • Solution 1: Slower Crystallization: The most effective way to exclude impurities is to slow down the crystal growth process.[2] Let the flask cool to room temperature undisturbed on the benchtop before moving it to an ice bath. This gives the lattice more time to form correctly.

  • Solution 2: Double Recrystallization: If the initial sample is highly impure, a single crystallization may not be sufficient. Performing a second recrystallization on the obtained crystals can significantly enhance purity.

  • Solution 3: Pre-purification: If the starting material is very crude, consider a preliminary purification step, such as passing it through a short plug of silica gel, to remove gross impurities before attempting crystallization.[10]

Caption: Impurity exclusion during slow crystal lattice formation.

Recommended Crystallization Protocol

This protocol provides a robust starting point for the crystallization of this compound.

1. Solvent Selection:

  • Perform solubility tests with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

  • Identify a solvent or solvent system that meets the criteria of high solubility when hot and low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal, swirl, and reheat to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.[2]

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2]

  • Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

6. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1]

7. Drying:

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.[3]

  • Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the melting point.

Solvent Selection Data Summary

The following table provides general guidance for selecting a solvent for a moderately polar aromatic nitro compound. Empirical testing is required for optimization.

SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol Polar Protic78Often a good starting point. May require addition of water as an anti-solvent.
Isopropanol Polar Protic82Similar to ethanol, good general-purpose solvent.
Ethyl Acetate Polar Aprotic77Good for moderately polar compounds. Can be paired with hexane.[6]
Toluene Nonpolar111Can be effective for aromatic compounds, but higher boiling point increases risk of oiling out.[6]
Hexane/Ethyl Acetate MixedVariableA common mixed-solvent system. Dissolve in hot ethyl acetate, add hexane to cloud point.
Ethanol/Water MixedVariableExcellent for many organic solids. Dissolve in hot ethanol, add water to cloud point.[4]
References
  • Recrystallization1. (n.d.).
  • Recrystallization-1.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization - Organic Chemistry - Jack Westin. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. (n.d.).
  • (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PubMed Central. (2018, March 1).
  • Aromatic Nitro Compounds - MST.edu. (n.d.).
  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Impact of impurities on crystal growth | Request PDF - ResearchGate. (2025, April 15).
  • 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - ChemicalBook. (n.d.).
  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. (2025, August 9).

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine. Our focus is on anticipating and resolving common challenges encountered in moving from bench-scale to pilot or manufacturing scale, with an emphasis on safety, efficiency, and purity.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination. The choice between these routes is a critical decision point in process development, dictated by factors such as raw material cost, reaction kinetics, and the reactivity of the specific aryl halide precursor.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the preferred industrial method. It involves the direct reaction of an activated aryl halide, such as 1-fluoro-2-methyl-4-nitrobenzene, with pyrrolidine. The reaction is driven by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring for nucleophilic attack.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful alternative, especially when less reactive aryl halides (chlorides, bromides) are used.[2][3] While highly versatile, this method introduces challenges related to catalyst cost, ligand selection, and removal of residual palladium from the final product.[3][4]

Visual Guide: Selecting Your Synthetic Route

The following workflow provides a decision-making framework for selecting the most appropriate synthetic strategy for your scale-up campaign.

Synthetic_Route_Selection start Start: Synthesize This compound check_halide Is 1-Fluoro-2-methyl-4-nitrobenzene readily available and cost-effective? start->check_halide snar_path Pursue Nucleophilic Aromatic Substitution (SNAr) Path check_halide->snar_path Yes bha_path Pursue Buchwald-Hartwig Amination (BHA) Path check_halide->bha_path No (Using Cl, Br, or I analog) optimize_snar Optimize SNAr: - Solvent (DMSO, NMP) - Base (K2CO3, Et3N) - Temperature snar_path->optimize_snar optimize_bha Optimize BHA: - Pd Catalyst & Ligand - Base (NaOtBu, K3PO4) - Inert atmosphere bha_path->optimize_bha end_process Finalized Scale-Up Process optimize_snar->end_process optimize_bha->end_process

Caption: Decision workflow for choosing between SNAr and Buchwald-Hartwig pathways.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction has stalled, showing significant unreacted aryl halide by HPLC. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common scale-up challenge resulting from issues with reactivity, temperature, or mixing. The approach to solving it depends on your chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr):

  • Cause & Explanation: The rate of SNAr is highly dependent on the leaving group ability (F >> Cl > Br > I) and the reaction temperature.[5] At larger scales, inefficient heat transfer can lead to lower-than-expected internal reaction temperatures. The base used to scavenge the generated acid (e.g., HCl, HF) may also be insufficiently soluble or reactive.

  • Troubleshooting Workflow:

    • Verify Internal Temperature: Ensure your reactor's internal temperature probe is accurate and that the set temperature is being achieved throughout the batch.

    • Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Safety First: Before increasing the temperature, perform differential scanning calorimetry (DSC) on the reaction mixture to understand its thermal stability and avoid triggering a runaway decomposition of the nitroaromatic compound.[6][7]

    • Base and Solvent System: Ensure your base (e.g., K₂CO₃, NaHCO₃) has a fine particle size for maximum surface area. In some cases, switching to a stronger or more soluble base like triethylamine (Et₃N) or DBU may be beneficial. The choice of a polar aprotic solvent like DMSO, DMF, or NMP is crucial for solubilizing reactants and facilitating the reaction.[8]

    • Excess Pyrrolidine: Using a slight excess of pyrrolidine (e.g., 1.1-1.3 equivalents) can help drive the reaction to completion via Le Châtelier's principle.

For Buchwald-Hartwig Amination:

  • Cause & Explanation: The catalytic cycle can be inhibited by oxygen, moisture, or improper choice of ligand/base combination. The active Pd(0) catalyst is sensitive to oxidation, and the ligand plays a critical role in both the oxidative addition and reductive elimination steps.[2][4]

  • Troubleshooting Workflow:

    • Ensure Inert Atmosphere: Verify that the reactor was adequately purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Oxygen can deactivate the palladium catalyst.

    • Ligand and Base Screening: The ligand choice is critical. For electron-deficient aryl halides, sterically hindered phosphine ligands like XPhos or RuPhos are often effective. The base must be strong enough to deprotonate the amine but not interfere with the catalyst; sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.[9]

    • Catalyst Loading: While minimizing catalyst loading is a goal for scale-up, a slight increase (e.g., from 0.5 mol% to 1 mol%) may be necessary to overcome minor catalyst deactivation pathways and achieve full conversion in a reasonable timeframe.

Low_Yield_Troubleshooting start Low Yield or Stalled Reaction route Which Route? start->route snar SNAr route->snar SNAr bha Buchwald-Hartwig route->bha BHA snar_temp Verify/Increase Internal Temperature (Check DSC First!) snar->snar_temp bha_inert Ensure Rigorous Inert Atmosphere bha->bha_inert snar_base Optimize Base (Particle Size, Strength) snar_temp->snar_base snar_excess Use Slight Excess of Pyrrolidine snar_base->snar_excess bha_ligand Screen Ligand/Base Combination bha_inert->bha_ligand bha_catalyst Slightly Increase Catalyst Loading bha_ligand->bha_catalyst

Caption: Troubleshooting flowchart for addressing low reaction yield.

Q2: I'm observing a significant new impurity in my crude product upon scale-up. How do I identify and mitigate it?

Answer: The formation of new impurities at scale often relates to longer reaction times, higher local temperatures ("hot spots"), or the concentration of minor impurities from starting materials.

Observed Impurity Potential Cause & Synthetic Route Mitigation Strategy
Isomeric Product (e.g., 1-(4-Methyl-2-nitrophenyl)pyrrolidine)Contaminated Starting Material (Both SNAr & BHA). The impurity was likely present in the starting aryl halide but was below the limit of detection at the lab scale.Action: Re-analyze starting materials with a more sensitive HPLC method. Source higher purity reagents or introduce a purification step for the starting material before use.
Hydro-dehalogenated Starting Material (2-Methyl-4-nitrobenzene)Catalyst-Mediated Side Reaction (Primarily Buchwald-Hartwig). A competing reaction pathway where the aryl halide is reduced instead of coupled.[2]Action: Re-optimize the ligand and base. Some ligands are more prone to promoting this side reaction. Ensure the reaction is not overheated.
Dark, Tarry Byproducts Thermal Decomposition (Both SNAr & BHA). Nitroaromatic compounds are thermally sensitive and can decompose at elevated temperatures, especially in the presence of bases.[6][7]Action: Lower the reaction temperature and extend the reaction time. Perform thermal hazard analysis (DSC/TGA) to define a safe operating temperature range. Ensure efficient stirring to prevent localized overheating.
Bis-arylated Pyrrolidine Incorrect Stoichiometry or Dihalo Impurity (Both SNAr & BHA). Using too much aryl halide or having a dihalo-nitrotoluene impurity in the starting material.Action: Carefully control the stoichiometry of the reactants. Re-verify the purity of the aryl halide starting material for di-halogenated impurities.
Q3: The workup is generating a persistent emulsion, making phase separation difficult and leading to product loss. What should I do?

Answer: Emulsions are common during the aqueous workup of reactions containing amines and polar aprotic solvents like DMF or DMSO.

  • Cause & Explanation: Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers. High-speed, high-shear mixing during quenching or extraction can exacerbate this issue.

  • Solutions:

    • Add Brine: Before the phase split, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps to break the emulsion.[10]

    • Optimize Agitation: During extraction, use gentle, slow agitation (e.g., slow paddle speed in a reactor) rather than vigorous shaking to minimize emulsion formation.

    • Solvent Swap: If possible, perform a solvent distillation before workup to remove the high-boiling polar solvent (like DMSO) and replace it with a less miscible organic solvent like toluene or methyl tert-butyl ether (MTBE).

    • Temperature Adjustment: Gently warming the mixture can sometimes help break an emulsion by reducing the viscosity of the phases.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations for scaling up this synthesis?

The primary safety concern is the thermal instability of the nitroaromatic compounds.[11] These materials can undergo exothermic decomposition, which can lead to a runaway reaction if not properly controlled.[6][7]

  • Thermal Hazard Assessment: It is mandatory to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on the reaction mixture before attempting a large-scale run. This will define the Maximum Safe Operating Temperature.

  • Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin.[12] Always use appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses. Work in a well-ventilated area or fume hood.

  • Exothermic Quench: The quenching of the reaction (e.g., adding water) can be exothermic. Ensure the quench is performed slowly and with adequate cooling to maintain control of the batch temperature.

Q2: My final product is a difficult-to-handle oil. How can I develop a robust crystallization protocol for isolation?

Developing a crystallization procedure is crucial for achieving high purity on a large scale.

  • Solvent Screening: Start by screening a variety of solvents. You are looking for a system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent/anti-solvent pairs are effective. Good starting points include isopropanol/water, ethanol/heptane, or toluene/heptane.

  • Seeding: Once a good solvent system is found, develop a seeding strategy. This involves adding a small quantity of pure, crystalline product to the cooled, supersaturated solution to initiate controlled crystallization. This prevents oiling out and promotes the formation of a filterable solid.

  • Controlled Cooling: Implement a slow cooling profile. Rapid cooling often leads to the precipitation of small, impure crystals or an oil. A slow, linear cooling ramp allows for the growth of larger, purer crystals.

Q3: For the Buchwald-Hartwig route, what is the most efficient way to remove residual palladium to meet regulatory requirements (e.g., <10 ppm)?

Removing palladium to parts-per-million (ppm) levels is a critical purification challenge.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) is a common and cost-effective first step. The large surface area of the carbon adsorbs the metal.

  • Metal Scavengers: For more efficient removal, use specialized metal scavengers. These are typically silica- or polymer-based materials functionalized with thiols or other ligands that chelate palladium. The product solution is passed through a bed of the scavenger, or the scavenger is slurried with the solution and then filtered off.

  • Extraction: Acidic aqueous washes (e.g., with dilute HCl or a cysteine solution) can sometimes extract palladium complexes into the aqueous phase.

  • Crystallization: A well-developed crystallization can significantly reduce palladium levels, as the metal impurities often remain in the mother liquor.

Mechanistic Visualization: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. The presence of the electron-withdrawing nitro group is essential for stabilizing the key intermediate.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

References

  • American Chemical Society. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • SIELC Technologies. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • University of Scranton. Green Chemistry: Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

  • ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The pyrrolidine ring is a key structural motif in many biologically active compounds and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and minimize the formation of unwanted side products.

I. Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between these methods often depends on the availability of starting materials, desired scale, and the specific equipment available in your laboratory.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method due to its operational simplicity. It typically involves the reaction of an activated aryl halide or sulfonate with pyrrolidine. The aromatic ring must be activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group, to facilitate nucleophilic attack.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative, especially when the aryl halide is not sufficiently activated for SNAr.[5] It offers a broader substrate scope but requires careful control of catalyst, ligand, and reaction conditions to achieve high yields and purity.[5]

Below is a visual representation of the decision-making process for selecting a synthetic route.

Synthetic_Route_Selection Synthetic Route Selection Start Starting Material Availability Decision Route Selection Start->Decision SNAr_Substrate Activated Aryl Halide Available? (e.g., 2-Fluoro-5-nitrotoluene or 2-Chloro-5-nitrotoluene) SNAr_Route Pursue S N Ar Synthesis SNAr_Substrate->SNAr_Route BH_Substrate Non-activated or Less Reactive Aryl Halide Available? BH_Route Consider Buchwald-Hartwig Amination BH_Substrate->BH_Route Decision->SNAr_Substrate Yes Decision->BH_Substrate No

Caption: Decision tree for selecting the optimal synthetic route.

II. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[6] A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The subsequent elimination of the leaving group restores the aromaticity of the ring.[6]

Question 1: My SNAr reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in an SNAr reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Troubleshooting Steps:

  • Assess the Leaving Group: The nature of the leaving group is critical. For SNAr reactions, the reactivity order is generally F > Cl > Br > I. Fluorine is the best leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, which is the rate-determining step.[4] If you are using a chloro or bromo derivative, consider switching to the fluoro analogue if possible.

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish at a lower temperature, gradually increasing the heat can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition of starting materials or product.

  • Choice of Solvent: Aprotic polar solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions. These solvents can solvate the cation of the base and leave the nucleophile more reactive.

  • Base Selection: A base is often required to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases include K2CO3, Na2CO3, or triethylamine. Ensure the base is anhydrous, as water can compete as a nucleophile.

Experimental Protocol: General Procedure for SNAr

  • To a solution of 2-fluoro-5-nitrotoluene (1.0 eq) in anhydrous DMSO, add pyrrolidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing the formation of a significant side product that appears to be a hydroxylated version of my starting material. What is happening and how can I prevent this?

Answer: The formation of a hydroxylated side product, 2-methyl-4-nitrophenol, is a common issue and indicates that water is acting as a competing nucleophile.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Use a Non-Hygroscopic Base: If you are using a hygroscopic base like NaOH or KOH, consider switching to a non-hygroscopic alternative like K2CO3 or Cs2CO3.

  • Minimize Exposure to Water During Workup: During the aqueous workup, minimize the contact time of the unreacted starting material with water, especially if the reaction has not gone to completion.

Side_Product_Formation S N Ar Side Product Formation ArylHalide 2-Halo-5-nitrotoluene DesiredProduct This compound ArylHalide->DesiredProduct Attack by Pyrrolidine SideProduct 2-Methyl-4-nitrophenol ArylHalide->SideProduct Attack by Water Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->DesiredProduct Water Water (Competing Nucleophile) Water->SideProduct

Caption: Competing nucleophilic attack leading to side product formation.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5] It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[7]

Question 3: My Buchwald-Hartwig reaction is giving a low yield and I'm recovering a lot of my starting aryl halide. What are the potential issues?

Answer: Low yields in Buchwald-Hartwig amination often point to problems with the catalyst system or reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is crucial. For electron-rich anilines, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective. Experiment with different ligand-to-metal ratios to find the optimal conditions.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored under inert conditions.

  • Solvent Choice: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices, but be aware of their potential environmental impact.[5]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is critical to assemble the reaction under an inert atmosphere (glovebox or Schlenk line) and to use degassed solvents.

Question 4: I'm observing the formation of a dehalogenated side product (5-nitrotoluene). How can I minimize this?

Answer: Dehalogenation is a known side reaction in Buchwald-Hartwig couplings. It can occur through various pathways, including hydrodehalogenation.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Ligand and Base Effects: The choice of ligand and base can influence the rate of dehalogenation. Sometimes, a weaker base or a different ligand can suppress this side reaction.

  • Scavenge Hydrogen Sources: Ensure all reagents and solvents are scrupulously dry, as water can be a source of protons for hydrodehalogenation.

Table 1: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)2 or Pd2(dba)3Common and effective Pd(0) sources.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Promotes reductive elimination and stabilizes the catalytic species.
Base NaOtBu or K3PO4Strong, non-nucleophilic bases that facilitate amine deprotonation.
Solvent Anhydrous, deoxygenated toluene or dioxaneAprotic solvents that are compatible with the catalyst system.
Temperature 80-110 °CSufficient to drive the reaction without causing decomposition.
Atmosphere Inert (Nitrogen or Argon)Protects the oxygen-sensitive Pd(0) catalyst.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different secondary amine instead of pyrrolidine?

A1: Yes, both SNAr and Buchwald-Hartwig reactions are generally compatible with other cyclic secondary amines like piperidine or morpholine.[8] However, the nucleophilicity and steric bulk of the amine can affect the reaction rate and yield. You may need to re-optimize the reaction conditions for each new amine.

Q2: How do I purify the final product?

A2: The crude product is typically purified by column chromatography on silica gel.[9] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from unreacted starting materials and side products.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. 2-Methyl-4-nitrophenyl derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. The palladium catalysts and phosphine ligands used in Buchwald-Hartwig amination can be air-sensitive and pyrophoric, so they must be handled under an inert atmosphere.

Q4: What are some common applications of this compound?

A4: This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be reduced to an amine, which can then be further functionalized. The pyrrolidine moiety is a common feature in many drugs.[1][2]

V. References

  • BenchChem. (2025). Comparative analysis of synthetic routes to 2-Nitro-5-(pyrrolidin-1-yl)phenol. Retrieved from

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from

  • ChemicalBook. (n.d.). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis. Retrieved from

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from

  • ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved from

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Retrieved from

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from

  • Dovepress. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

Sources

Technical Support Center: Refining HPLC Separation of 1-(2-Methyl-4-nitrophenyl)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges surrounding 1-(2-Methyl-4-nitrophenyl)pyrrolidine and its related isomers. As a molecule combining a chiral center, a basic pyrrolidine ring, and an aromatic nitro group, its separation presents a unique intersection of chromatographic hurdles. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from foundational method development to advanced troubleshooting. Our approach is grounded in chromatographic first principles to not only solve immediate issues but also to empower you with the knowledge to proactively refine your analytical methods.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses the most common initial queries, establishing a baseline understanding for method development.

Q1: What are the primary challenges in separating isomers of this compound?

Answer: The separation challenges are twofold, stemming from the molecule's structure:

  • Positional Isomerism: You may be dealing with a mixture containing isomers where the methyl and nitro groups are in different positions on the phenyl ring (e.g., 1-(4-Methyl-2-nitrophenyl)pyrrolidine). These isomers often have very similar hydrophobicity and polarity, making them difficult to resolve on standard C18 columns which separate primarily on this basis.

  • Chiral Isomerism (Enantiomers): The pyrrolidine ring is substituted at a position that creates a chiral center. Enantiomers have identical physical and chemical properties in an achiral environment and thus will not separate on standard HPLC columns. Their separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).

  • Peak Tailing: The pyrrolidine moiety is a basic functional group. This makes the molecule susceptible to strong secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases, a primary cause of peak tailing.

Q2: I need to separate both positional and chiral isomers. Where do I start?

Answer: A sequential approach is most effective. First, develop a robust method to separate the positional isomers on an achiral column. Once you have isolated the peak corresponding to the specific positional isomer of interest, this compound, you can then focus on developing a chiral method to separate its enantiomers. Attempting to resolve all isomers in a single run is highly complex and often unnecessary for routine analysis.

Q3: What is a good starting point for a reversed-phase method for the positional isomers?

Answer: While a standard C18 column can be a starting point, the similar nature of these isomers often requires a stationary phase with alternative selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) are highly recommended because they introduce π-π interactions as an additional separation mechanism, which is effective for aromatic compounds with differing electron-withdrawing/donating substituents.

A logical workflow for selecting the appropriate column and developing your method is outlined below.

G cluster_start cluster_type cluster_positional Positional Isomer Separation cluster_chiral Chiral (Enantiomeric) Separation start Goal: Separate Isomers of 1-(X-Methyl-Y-nitrophenyl)pyrrolidine isomer_type What type of isomers need separation? start->isomer_type pos_start Start with C18 column (Acetonitrile/Water Gradient) isomer_type->pos_start Positional chiral_start Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) isomer_type->chiral_start Chiral pos_res Is Resolution (Rs) > 1.5? pos_start->pos_res pos_success Method adequate. Proceed to validation. pos_res->pos_success Yes pos_fail Switch to column with alternative selectivity pos_res->pos_fail No pos_phenyl Phenyl or PFP Column (Exploits π-π interactions) pos_fail->pos_phenyl pos_optimize Optimize Mobile Phase (MeOH vs ACN, pH) pos_phenyl->pos_optimize pos_optimize->pos_res chiral_mode Screen Mobile Phases (Normal & Reversed Phase) chiral_start->chiral_mode chiral_res Is Resolution (Rs) > 1.5? chiral_mode->chiral_res chiral_success Method adequate. Proceed to ee% calculation. chiral_res->chiral_success Yes chiral_fail Screen different CSPs (e.g., Amylose vs. Cellulose) chiral_res->chiral_fail No chiral_optimize Optimize Mobile Phase (Modifier, Additive, Temp) chiral_fail->chiral_optimize chiral_optimize->chiral_res

Caption: Isomer Separation Method Development Workflow.

Below is a recommended starting point for separating positional isomers.

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)Offers alternative selectivity through π-π interactions, ideal for aromatic positional isomers.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol ionization and improve peak shape for the basic pyrrolidine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Temperature can be a tool for optimization.
Detection UV at 254 nm or specific λmaxNitroaromatic compounds have strong UV absorbance.
Injection Vol. 5-10 µLA standard volume to avoid overload.

Part 2: Troubleshooting Guide

This section uses a direct question-and-answer format to address specific experimental problems.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Q: My positional isomers are eluting very close together (Resolution < 1.5) or as a single peak on a C18 column. What should I do?

A: This is the most common challenge and indicates that the separation mechanism (hydrophobicity) provided by the C18 phase is insufficient to differentiate the isomers.

Systematic Troubleshooting Steps:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties (dipole moment, viscosity) can alter interactions with the stationary phase and analytes, often changing selectivity (α) and improving resolution.

  • Switch to an Alternative Stationary Phase (Highest Impact): This is the most powerful way to improve resolution when mobile phase changes are insufficient.

    • Phenyl or Pentafluorophenyl (PFP) Columns: As mentioned, these are excellent choices. The electron-rich phenyl ring of the stationary phase can interact differently with the electron-deficient nitrophenyl ring of your isomers, a mechanism known as π-π interaction, providing unique selectivity.

    • Polar-Embedded Columns (e.g., RP-Amide): These phases can offer enhanced retention and alternative selectivity for polar compounds, particularly those with hydrogen bonding potential.

  • Adjust Mobile Phase pH: If your isomers have slightly different pKa values, adjusting the pH can alter their ionization state and dramatically affect retention and selectivity. For your compound, operating at a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) is generally recommended to ensure the pyrrolidine nitrogen is consistently protonated, which also helps with peak shape.

  • Reduce Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity between closely eluting isomers, although it will also increase retention time and backpressure.

Problem 2: Significant Peak Tailing

Q: My analyte peak is asymmetrical with a tailing factor > 1.5. Why is this happening and how can I fix it?

A: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions between the basic amine of the pyrrolidine ring and acidic, negatively charged silanol groups on the silica surface of the column packing. This leads to a portion of the analyte molecules being more strongly retained, smearing the peak.

G cluster_main cluster_cause cluster_solutions Mitigation Strategies cluster_sol1_details cluster_sol2_details cause Peak Tailing Observed (Asymmetry > 1.5) interaction Primary Cause: Secondary Ionic Interactions cause->interaction solution1 Modify Mobile Phase cause->solution1 Chemical Approach solution2 Use a Modern, High-Purity Column cause->solution2 Hardware Approach solution3 Check for Extra-Column Effects cause->solution3 explanation Basic Pyrrolidine Amine (Analyte) interacts with Acidic Silanol Groups (Column) interaction->explanation ph_adjust Operate at Low pH (2.5-3.5) • Protonates silanols (Si-OH) • Reduces ionic interaction solution1->ph_adjust additive Add a Competing Base • e.g., 0.1% Triethylamine (TEA) • Sacrificial base masks silanols solution1->additive buffer Increase Buffer Strength • e.g., 25-50 mM Phosphate • Maintains consistent pH solution1->buffer endcapped Use End-Capped Column • Sterically blocks most silanols solution2->endcapped hybrid Consider Hybrid Silica • Inherently fewer surface silanols solution2->hybrid

Caption: Troubleshooting Logic for Peak Tailing.

Solutions to Mitigate Peak Tailing:

  • Operate at Low pH: By lowering the mobile phase pH to ~2.5-3.5 using an acid like formic, phosphoric, or trifluoroacetic acid (TFA), you protonate the silanol groups (Si-O⁻ to Si-OH). This neutralizes their negative charge and minimizes the undesirable ionic interaction with the protonated basic analyte.

  • Use a Highly Deactivated Column: Modern HPLC columns are designed to minimize peak tailing.

    • End-Capped Columns: These columns have been treated to chemically bond a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them from interaction with the analyte.

    • Type B (High Purity) Silica: These columns are made with silica that has a much lower concentration of acidic metal contaminants, resulting in fewer and less acidic silanol sites.

  • Add a Competing Base: Introducing a small amount of a "sacrificial" base like triethylamine (TEA) (e.g., 0.05-0.1%) into the mobile phase can be very effective. The TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your larger analyte.

  • Increase Buffer Strength: Using a higher concentration of your buffer (e.g., 25-50 mM instead of 10 mM) can help to "swamp out" the secondary interactions and improve peak shape.

Problem 3: I've achieved separation of the enantiomers on a chiral column, but the resolution is poor.

Q: I am using a polysaccharide-based chiral column (e.g., Chiralcel® OD) but my enantiomers are not baseline separated. How can I improve this?

A: Poor chiral resolution means the differential interaction between the enantiomers and the chiral stationary phase (CSP) is not significant enough. Polysaccharide-based CSPs are excellent choices for pyrrolidine derivatives, but method optimization is key.

Optimization Strategies for Chiral Separation:

  • Optimize the Mobile Phase Composition (Normal Phase is often a good start):

    • Alcohol Modifier: In normal phase (e.g., Hexane/Isopropanol), the type and percentage of the alcohol modifier are the most critical parameters. Systematically vary the percentage of isopropanol (IPA), ethanol, or methanol. Lower alcohol content generally increases retention and can improve resolution, but analysis times will be longer.

    • Mobile Phase Additives: Small amounts of an acidic (TFA) or basic (diethylamine, DEA) additive can dramatically alter chiral recognition by changing the ionization state of the analyte or interacting with the CSP. For your basic compound, a basic additive is often a good starting point in normal phase.

  • Switch to a Different CSP: Not all polysaccharide columns are the same. If a cellulose-based column (like Chiralcel® OD) is not providing separation, try an amylose-based equivalent (like Chiralpak® AD). The different helical structures of the polysaccharide backbones provide distinct chiral recognition environments. Chlorinated CSPs have also shown high selectivity for pyrrolidine derivatives.

  • Lower the Column Temperature: Reducing the column temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. Try reducing the temperature from ambient to 15°C or 10°C.

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can lead to improved resolution, though at the cost of longer run times.

CSP TypeTypical Mobile Phase SystemKey Characteristics & Strengths
Cellulose-based (e.g., Chiralcel® OD, OJ)Normal Phase: Hexane/Alcohol (IPA, EtOH)Broad applicability, effective for a wide range of chiral compounds, including pyrrolidines.
Amylose-based (e.g., Chiralpak® AD, AS)Normal Phase: Hexane/Alcohol (IPA, EtOH)Complementary selectivity to cellulose phases. Often successful when cellulose phases fail.
Chlorinated Polysaccharide (e.g., Lux Cellulose-2)Normal & Reversed PhaseEnhanced π-π and dipole interactions due to halogen atoms can provide superior resolution for aromatic compounds.
Protein-based (e.g., AGP, HSA)Reversed Phase: Aqueous Buffers/ACN or MeOHMimics biological interactions; useful for drug molecules but can have lower capacity and stability.

Part 3: Experimental Protocols

Protocol 1: General Sample Preparation

This protocol provides a starting point for preparing samples for both achiral and chiral analysis.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound isomer mixture.

  • Dissolution: Dissolve the sample in 10 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 50-100 µg/mL using the initial mobile phase composition of your HPLC method. This is crucial to prevent peak distortion caused by solvent mismatch.

  • Filtration: Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.

Protocol 2: Method Validation for Related Substances

Once a separation method is established, it must be validated to ensure it is fit for purpose. Key parameters are defined by ICH guidelines.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and/or positional isomers. This is done by spiking the main compound with known isomers and showing baseline resolution.

  • Linearity: Analyze a series of solutions across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the impurities at different levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability: Inject the same standard solution six times and calculate the Relative Standard Deviation (%RSD) of the peak areas, which should typically be < 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's ruggedness.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. (2025).
  • Vaccher, C., et al. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting poor peak resolution in HPLC of aniline isomers.
  • Agilent Technologies. (n.d.).
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Deidda, R., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(3), 164-171. [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(1), 583-590. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • BenchChem. (2025). HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ALWSCI. (2025).
  • BenchChem. (2025).
  • Singh, V., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Kim, J. H., et al. (2018). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of the American Oil Chemists' Society, 95(8), 937-945.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Suresh Babu VV, et al. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. 8(4), 1304-1310. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Deidda, R., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • de Souza, N. V., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 47(2), 351-359. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]

  • Lee, H. Y., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1193-1198. [Link]

  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]

  • Park, J., et al. (2001). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Journal of Chromatography A, 939(1-2), 61-67. [Link]

  • Erkartal, M., & Yilmaz, E. (2021). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-836. [Link]

  • MDPI. (2018). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 23(10), 2465. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2016). Chiral Separations by High‐Performance Liquid Chromatography. [Link]

Technical Support Center: Enhancing the Biological Stability of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Methyl-4-nitrophenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and facing challenges related to its biological stability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and advance your research. Metabolic stability is a critical parameter in drug discovery; a compound with poor stability may never achieve sufficient in vivo exposure, regardless of its pharmacological potency. This guide offers a structured approach to identifying metabolic liabilities, troubleshooting common experimental hurdles, and implementing strategies to enhance the stability of your compound.

Section 1: Foundational Concepts & FAQs: Understanding Metabolic Liabilities

This section addresses the fundamental questions regarding the likely metabolic weak points of this compound. Understanding these "soft spots" is the first step in designing a rational strategy for improvement.

Q1: What are the most probable sites of metabolic degradation on this compound?

A1: Based on its chemical structure, the molecule presents three primary regions susceptible to metabolic transformation. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation but prone to reduction. The pyrrolidine ring and the benzylic methyl group are also common sites for enzymatic action.

  • The Nitro Group: The 4-nitro group is a major metabolic liability. It can undergo reduction by nitroreductase enzymes, often found in the liver and gut microbiota, to form nitroso and hydroxylamine intermediates, ultimately leading to the corresponding aniline metabolite. These reduced metabolites can be associated with toxicity concerns.

  • The Pyrrolidine Ring: The carbons alpha to the nitrogen (C2 and C5) are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated metabolites and potentially ring-opening.

  • The Benzylic Methyl Group: The 2-methyl group on the phenyl ring is a classic "soft spot" for CYP-mediated oxidation. It can be hydroxylated to form a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

G

Caption: Predicted metabolic pathways for this compound.

Q2: My compound shows high clearance in human liver microsomes. What does this suggest?

A2: High clearance in liver microsomes strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), as these are highly concentrated in this subcellular fraction. Liver microsomes are a recognized source of various drug-metabolizing enzymes, including CYPs, FMOs, and UGTs. The reaction's dependence on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) would further confirm CYP involvement. The likely sites of this metabolism are the pyrrolidine ring and the benzylic methyl group.

Q3: I see much faster degradation in hepatocytes compared to microsomes. What is the reason for this discrepancy?

A3: This is a common and informative observation. Intact hepatocytes contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, along with necessary cofactors and drug transporters. A significant increase in degradation in hepatocytes points towards three possibilities:

  • Phase II Metabolism: Your compound or its Phase I metabolites are likely undergoing rapid conjugation reactions (e.g., glucuronidation, sulfation) that are not efficiently captured in microsomal assays.

  • Transporter-Mediated Uptake: Active transport into the hepatocyte could be concentrating the compound intracellularly, leading to a higher apparent rate of metabolism.

  • Cytosolic Enzyme Activity: Enzymes present in the cytosol, which are part of the S9 fraction but not microsomes, could be contributing to metabolism.

Section 2: Troubleshooting Guide for In Vitro Stability Assays

Navigating experimental challenges is key to generating reliable data. This section provides a question-and-answer guide to troubleshoot common issues encountered during stability assessment.

Q1: My compound appears unstable even in the heat-inactivated control incubations. What should I investigate?

A1: This points to chemical instability rather than enzymatic degradation. The compound is degrading in the incubation buffer itself. Potential causes include:

  • pH Instability: The compound may be susceptible to hydrolysis at the physiological pH (typically 7.4) of the assay buffer. Test stability in buffers of varying pH to identify a more stable range.

  • Oxidative Instability: The molecule might be reacting with dissolved oxygen. This can be tested by running the incubation under a nitrogen or argon atmosphere.

  • Buffer Component Interaction: Though less common, a component of the buffer could be reacting with your compound.

Q2: I'm observing poor recovery of my compound at the t=0 time point. Where could my compound be going?

A2: Poor recovery at the initial time point is often due to non-specific binding to the labware or the biological matrix.

  • Plasticware Adsorption: Highly lipophilic compounds can adsorb to the walls of polypropylene plates or tubes. Using low-binding plates or including a small percentage of an organic solvent (like acetonitrile) or a detergent (like Tween-80) in your sample matrix can mitigate this.

  • Binding to Microsomal Proteins: The compound may be binding extensively to the proteins in the microsomal preparation. This doesn't necessarily mean it's being metabolized, but it can reduce the concentration available for analysis.

Q3: My stability data is highly variable between experiments. How can I improve reproducibility?

A3: Variability can stem from several sources. A systematic review of your protocol is necessary.

  • Inconsistent Reagent Preparation: Ensure microsomal or hepatocyte stocks are thawed consistently and are not subjected to multiple freeze-thaw cycles. Prepare fresh cofactor solutions for each experiment.

  • Pipetting Errors: Small volumes of concentrated test compounds or cofactor solutions can be a source of error. Ensure pipettes are calibrated and use appropriate techniques.

  • Inadequate Quenching: The reaction must be stopped effectively at each time point. A common method is quenching with a high volume of cold acetonitrile containing an internal standard. Incomplete protein precipitation can allow enzymatic activity to continue, skewing results.

  • Analytical Method Variation: Ensure your LC-MS/MS method is robust and validated for linearity, sensitivity, and specificity in the presence of the biological matrix.

G Start High In Vitro Clearance Observed NADPH_Dep Is degradation NADPH-dependent? Start->NADPH_Dep Phase_I Likely Phase I (CYP450) Metabolism NADPH_Dep->Phase_I Yes Non_CYP Non-CYP or Chemical Instability NADPH_Dep->Non_CYP No Hepatocyte_Comp Compare to Hepatocyte Stability Phase_I->Hepatocyte_Comp Heat_Inactive Degradation in heat-inactivated control? Non_CYP->Heat_Inactive Chemical Chemical Instability (pH, oxidation) Heat_Inactive->Chemical Yes Other_Enzyme Other Enzymes (e.g., FMO, Esterases) Heat_Inactive->Other_Enzyme No Hepatocyte_Higher Clearance higher in hepatocytes? Hepatocyte_Comp->Hepatocyte_Higher Phase_II Likely Phase II Metabolism or Transporter Involvement Hepatocyte_Higher->Phase_II Yes Similar Consistent with Phase I finding Hepatocyte_Higher->Similar No

Caption: Troubleshooting workflow for high in vitro clearance.

Section 3: Medicinal Chemistry Strategies for Enhancing Stability

Once the metabolic liabilities are identified, the next step is rational chemical modification. This section explores strategies to "harden" the molecule against degradation. The goal of these modifications is to improve pharmacokinetic properties by reducing metabolic clearance.

Q1: How can I block the metabolism of the nitro group?

A1: The primary strategy is bioisosteric replacement . The nitro group is often replaced with other electron-withdrawing groups that are less prone to reduction and associated toxicity.

  • Common Bioisosteres: Consider replacing the -NO2 group with a cyano (-CN), sulfone (-SO2CH3), or sulfonamide (-SO2NH2) group.

  • Rationale: These groups mimic the electron-withdrawing properties of the nitro group, which may be important for pharmacological activity, but they lack the specific enzymatic machinery for reduction that targets the nitro functional group. The choice of replacement will depend on maintaining the desired activity at the target receptor.

Q2: What modifications can protect the benzylic methyl group from oxidation?

A2: Several field-proven strategies can be employed:

  • Deuteration: Replacing the hydrogens on the methyl group with deuterium (to form a -CD3 group) can slow the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect. This is a subtle modification that is unlikely to alter pharmacology.

  • Fluorination: Replacing the methyl group with a trifluoromethyl group (-CF3) makes the position electronically deactivated and sterically shielded from oxidation.

  • Steric Hindrance: While more complex, modifying adjacent positions on the aromatic ring to introduce steric bulk can physically block the CYP active site from accessing the methyl group.

Q3: How can the pyrrolidine ring be made more metabolically stable?

A3: The goal is to block the sites of oxidation (C2 and C5) without negatively impacting the compound's binding to its target.

  • Introduction of Substituents: Placing small, metabolically stable groups (e.g., a methyl or fluoro group) at the C2 or C5 positions can sterically hinder CYP-mediated hydroxylation.

  • Conformational Constraint: Incorporating the pyrrolidine into a more rigid bicyclic system can sometimes orient the molecule in a way that is less favorable for metabolism. This is a more advanced strategy that can significantly alter the molecule's properties.

G cluster_nitro Nitro Group Strategies cluster_methyl Methyl Group Strategies cluster_pyrrolidine Pyrrolidine Ring Strategies Start Identify Metabolic 'Soft Spot' Nitro Nitro Group Start->Nitro Methyl Benzylic Methyl Group Start->Methyl Pyrrolidine Pyrrolidine Ring Start->Pyrrolidine Bioisostere Bioisosteric Replacement (-CN, -SO2Me, -SO2NH2) Nitro->Bioisostere Deuteration Deuteration (-CD3) Methyl->Deuteration Blocking Replace with Halogen (-F, -Cl) Methyl->Blocking Sterics Introduce Steric Hindrance (e.g., C2-Methyl) Pyrrolidine->Sterics Conformation Conformational Constraint (e.g., Bicyclic System) Pyrrolidine->Conformation

Caption: Decision tree for selecting a stability enhancement strategy.

Section 4: Detailed Experimental Protocols

Reproducible data requires robust protocols. The following are step-by-step guides for common in vitro stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the intrinsic clearance of a compound by Phase I enzymes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL stock of pooled human liver microsomes (HLM) in buffer.

    • Prepare an NADPH regenerating system solution (or a simple NADPH solution at 20 mM).

  • Incubation Procedure:

    • In a 96-well plate, add buffer.

    • Add the HLM stock to achieve a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound stock to achieve a final concentration of 1 µM. Mix well.

    • Initiate the reaction by adding the NADPH solution to achieve a final concentration of 1 mM. This is the t=0 point for the first time sample.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the line (k) is the degradation rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

ParameterTypical ValuePurpose
Test Compound 1 µMShould be below the Km for most enzymes to ensure first-order kinetics.
Liver Microsomes 0.5 - 1.0 mg/mLSufficient enzyme concentration for measurable turnover.
NADPH 1 mMCofactor required for CYP450 enzyme activity.
Incubation Temp. 37°CPhysiological temperature.
pH 7.4Physiological pH.

Table 1: Typical parameters for a liver microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

This "gold standard" assay measures metabolism in intact cells, capturing both Phase I and Phase II processes.

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion); viability should be >80%.

    • Dilute the cell suspension in pre-warmed incubation medium to the desired density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation Procedure:

    • In a 96-well plate, add the hepatocyte suspension.

    • Pre-incubate the plate at 37°C in a humidified CO2 incubator for 15-30 minutes to allow cells to recover.

    • Add the test compound stock (prepared in medium) to achieve a final concentration of 1 µM. This is the t=0 point.

  • Time-Point Sampling and Analysis:

    • Follow the same time-point sampling, quenching, and analysis procedure as described in the microsomal stability assay (Protocol 1).

  • Data Analysis:

    • Data analysis is identical to the microsomal assay. The resulting half-life and intrinsic clearance will reflect the combined action of all metabolic processes within the intact cell.

References

  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023).
  • Drug Metabolism Assays - BioIVT. (n.d.).
  • Strategies to Enhance Metabolic Stabilities - PubMed. (n.d.).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Metabolic Stability Assay - Creative Biolabs. (n.d.).
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from a relevant pharmaceutical industry resource.
  • Strategies to Enhance Metabolic Stabilities - Semantic Scholar. (n.d.).
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020).
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC. (2024).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • Proposed degradation chemistry mechanisms. (a) The reaction may proceed... - ResearchGate. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025).
  • Biological remediation of explosives and related nitroaromatic compounds - PubMed. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ResearchGate. (2004).
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed Central. (2020).
  • Determining Drug Stability | Pharmaceutical Technology. (n.d.).
  • Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed. (2020).
  • Kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates - PubMed. (n.d.).
  • Synthesis and structure-activity relationships for a series of substituted pyrrolidine NK1/NK2 receptor antagonists - PlumX. (n.d.).
  • Poor Stability Study Design Leading to Rejections? Common Errors Explained. (2025). Retrieved from a relevant pharmaceutical industry resource.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed. (2016).
  • Step-by-Step Guide to Designing Stability Studies for Drug Products - BioBoston Consulting. (2024).
  • Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed. (n.d.).
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023).
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Validation & Comparative

A Comparative Guide to 1-(2-Methyl-4-nitrophenyl)pyrrolidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a "privileged scaffold" in drug discovery.[1][2] Its non-planar, puckered conformation provides a three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor for achieving high-affinity and selective interactions with biological targets.[2] This structural feature, combined with its presence in natural products like nicotine and essential amino acids such as proline, has made the pyrrolidine core a ubiquitous component in a vast array of synthetic drugs targeting diverse pathologies.[3] These range from central nervous system (CNS) disorders to infectious diseases and oncology.[1][4]

This guide provides a comparative analysis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a specific N-aryl derivative, placing it in the context of other functionally diverse pyrrolidine compounds. We will delve into the structure-activity relationships (SAR) that govern their biological effects, provide validated experimental protocols for their synthesis and evaluation, and present comparative data to guide researchers in the strategic design of novel therapeutic agents.

Synthesis and Structural Elucidation: From Blueprint to Verified Molecule

The synthesis of N-aryl pyrrolidines can be achieved through several established routes, most commonly via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The choice of strategy is dictated by the electronic nature of the aromatic precursor. For an electron-deficient ring, such as the 2-methyl-4-nitrophenyl system, an SNAr approach is often highly effective.

The workflow from synthesis to biological testing is a self-validating process, where each step confirms the successful outcome of the previous one. Spectroscopic analysis is non-negotiable for unambiguous structural confirmation before committing a compound to biological screening.[5]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Reactants (e.g., 1-fluoro-2-methyl-4-nitrobenzene + Pyrrolidine) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Identity Check ms Mass Spectrometry (HRMS) purification->ms Purity & Identity Check ftir FT-IR Spectroscopy purification->ftir Purity & Identity Check bioassay In Vitro Assays (e.g., MTT, Receptor Binding) nmr->bioassay Confirmed Structure ms->bioassay Verified Molecular Weight

Caption: Workflow for synthesis and characterization of novel pyrrolidines.

This compound: A Structural Dissection

While detailed biological data for this compound is not extensively published, its structure allows for informed hypotheses based on the known contributions of its constituent pharmacophores.

  • N-Aryl Pyrrolidine Core: This motif is strongly associated with CNS activity, particularly as an inhibitor of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7]

  • Nitro Group (-NO₂): This powerful electron-withdrawing group is a well-known feature in compounds with antimicrobial and anticancer activity.[8][9] Its presence can significantly alter the electronic properties of the aromatic ring, influencing binding affinity and metabolic stability.

  • Methyl Group (-CH₃): The ortho-methyl group introduces steric hindrance, which can influence the conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyrrolidine nitrogen. This conformational lock can be critical for selectivity towards specific biological targets.

Based on this analysis, this compound stands as an intriguing candidate for investigation across multiple therapeutic areas, primarily CNS disorders, oncology, and infectious diseases.

Comparative Analysis with Other Pyrrolidine Derivatives

To understand the potential of this compound, we must compare it to well-characterized derivatives where specific structural changes lead to distinct biological outcomes.

Pyrrolidines in CNS Drug Discovery

The N-aryl pyrrolidine scaffold is a hallmark of potent dopamine reuptake inhibitors. Synthetic cathinones like α-pyrrolidinopentiophenone (α-PVP) and α-pyrrolidinohexiophenone (α-PHP) are powerful psychostimulants due to their high affinity for DAT.[10][11] The activity of these compounds is heavily dependent on the substituents on the phenyl ring and the alkyl chain.

Compound/ClassKey Structural FeaturePrimary Target(s)Potency (IC₅₀ or Kᵢ)Reference
α-PVP ("Flakka") α-pentanoyl-phenyl groupDAT, NETDAT Kᵢ: ~14 nM[10][11]
α-PHP α-hexanoyl-phenyl groupDAT, NETDAT Kᵢ: ~13 nM[10]
3,3-disubstituted pyrrolidines Geminal substitution at C3SERT/NET/DAT (Triple Reuptake Inhibitor)Low nanomolar[6]
Azetidine/Pyrrolidine Analogs Aryloxymethylene side chainNET, 5-HT₁ₐNRI Kᵢ: ~1-10 nM[12]
1-(2-Me-4-NO₂-phenyl)pyrrolidine ortho-methyl, para-nitro phenylHypothesized: DAT/SERT/NETTo be determinedN/A

The introduction of a nitro group, as in our lead compound, would drastically alter the electronic profile compared to the cathinones. This could modulate transporter affinity and selectivity, potentially reducing DAT-mediated psychostimulant effects while enhancing affinity for SERT or NET, a profile sought after in antidepressants.[6][12]

Pyrrolidines as Antimicrobial Agents

The pyrrolidine ring is present in various scaffolds with demonstrated antimicrobial properties.[13][14] The addition of a nitroaromatic moiety is a classic strategy in antimicrobial drug design, as seen in drugs like metronidazole. The nitro group can be bioreduced within microbial cells to generate cytotoxic radical species.[9]

Compound/ClassKey Structural FeatureSpectrum of ActivityPotency (MIC)Reference
Pyrrolidine-2,5-dione derivatives Fused dibenzobarrelene backboneBacteria & Fungi16–256 µg/mL[13][15]
Sulfonylamino pyrrolidines Nitrophenyl and pyran substituentsBacteria (S. aureus, E. coli)3.11–6.58 µg/mL[14]
1-(2-Me-4-NO₂-phenyl)pyrrolidine Nitrophenyl groupHypothesized: Bacteria, FungiTo be determinedN/A

Compared to more complex fused systems, the simple structure of this compound makes it an attractive starting point for antimicrobial discovery. Its efficacy would likely correlate with the redox potential of the target microbial species.

Pyrrolidines in Oncology

A wide variety of pyrrolidine derivatives have shown significant anti-proliferative activity against numerous cancer cell lines.[4][16] The mechanism of action is often tied to the inhibition of key cellular processes or enzymes. Nitrophenyl groups, in particular, have been incorporated into compounds designed as tumor-growth inhibitors.[8]

Compound/ClassKey Structural FeatureProposed Target/MechanismPotency (IC₅₀)Reference
Spirooxindole-pyrrolidines Spirocyclic fusion of oxindole and pyrrolidineVarious (e.g., apoptosis induction)Low micromolar[4]
Indolyl-pyrrolones Indole and pyrrolone moietiesPIM1 kinase inhibition~7-11 µM[17]
Nitrophenylaziridines Nitrophenyl group on an aziridine ringDNA alkylationVaries with substitution[8]
1-(2-Me-4-NO₂-phenyl)pyrrolidine Nitrophenyl groupHypothesized: Redox cycling, enzyme inhibitionTo be determinedN/A

The potential anticancer activity of this compound could stem from mechanisms similar to other nitroaromatic anticancer agents, such as hypoxia-activated prodrugs or compounds that induce oxidative stress.[9]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from across the pyrrolidine class reveals key SAR principles that can guide the optimization of this compound.

G cluster_R1 N-Aryl Ring Substitution cluster_R2 Pyrrolidine Ring Substitution cluster_Targets Biological Outcomes Core Pyrrolidine Scaffold EWG Electron-Withdrawing (e.g., -NO₂, -CF₃) Core->EWG EDG Electron-Donating (e.g., -OCH₃, -CH₃) Core->EDG Sterics Steric Hindrance (ortho-substituents) Core->Sterics C3 C3-Substitution (e.g., gem-disubstituted) Core->C3 C2_C5 C2/C5-Substitution (e.g., phenethyl) Core->C2_C5 Antimicrobial Antimicrobial Activity EWG->Antimicrobial Often enhances Anticancer Anticancer Activity EWG->Anticancer Often enhances CNS CNS Activity (DAT/SERT/NET) EDG->CNS Modulates affinity Sterics->CNS Influences selectivity C3->CNS Key for triple reuptake inhibitors C2_C5->CNS VMAT2 interaction

Caption: Key structure-activity relationships for pyrrolidine derivatives.

  • N-Aryl Substitution: The electronic nature of this ring is paramount. Electron-withdrawing groups like the nitro group are strongly correlated with antimicrobial and anticancer activities.[8][14] In contrast, for CNS targets, a balance of electronic and lipophilic properties is needed to optimize transporter affinity and brain penetration.[12]

  • Steric Effects: The ortho-methyl group in our lead compound is significant. Such substitutions can enforce a specific dihedral angle between the rings, which may favor binding to one receptor or transporter over another, thereby enhancing selectivity.

  • Pyrrolidine Ring Substitution: Adding substituents directly to the pyrrolidine ring, as seen in 3,3-disubstituted triple reuptake inhibitors or 2,5-disubstituted VMAT2 inhibitors, offers another powerful avenue for modulating activity and tuning the pharmacological profile.[6][18]

Experimental Protocols

The following protocols provide a validated starting point for the synthesis and evaluation of novel pyrrolidine derivatives.

Protocol 1: Synthesis of this compound via SNAr

Rationale: This protocol utilizes the high reactivity of an activated aryl fluoride towards nucleophilic substitution by a secondary amine. Dichloromethane is chosen as the solvent for its inertness and ease of removal. Triethylamine acts as a non-nucleophilic base to scavenge the HF byproduct.

Methodology:

  • Reactant Preparation: To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.2 eq).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][13]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] It is a robust initial screen for potential anticancer agents.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture media. Replace the existing media with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against the log of the compound concentration.[9]

Conclusion and Future Directions

This compound emerges as a molecule of significant interest, positioned at the crossroads of several therapeutic fields. Its structural elements suggest a plausible multi-modal biological profile, with potential applications in CNS disorders, oncology, and infectious diseases. This guide has contextualized this specific derivative among its peers, highlighting the key structure-activity relationships that govern the function of the broader pyrrolidine class.

The immediate path forward involves the synthesis and systematic evaluation of this compound using the protocols outlined. Future work should focus on:

  • Broad Biological Screening: Test the compound across assays for monoamine transporter inhibition, antimicrobial activity against a panel of pathogens, and cytotoxicity in diverse cancer cell lines.

  • Analog Synthesis: Systematically modify the structure to probe the SAR. This includes altering the position of the methyl and nitro groups, replacing them with other substituents (e.g., -Cl, -CF₃, -OCH₃), and introducing substitutions on the pyrrolidine ring itself.

  • Mechanism of Action Studies: For any confirmed activities, subsequent experiments should aim to elucidate the precise molecular mechanism.

By leveraging the rich history of the pyrrolidine scaffold and employing a rational, data-driven approach, researchers can unlock the therapeutic potential of this compound and its future analogs.

References

  • Boulton, D. A., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed.
  • Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
  • Jain, P., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.
  • Canal, C. E., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PubMed.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
  • Khan, A. H., & Ross, W. C. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..
  • BenchChem. (n.d.). The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Benchchem.
  • Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace.
  • Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. PubMed.
  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed.
  • Iannazzo, D., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.
  • Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide. Benchchem.
  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed.
  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed.
  • Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Abdullahi, M. U., et al. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central.
  • Tran, C. N., et al. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central.
  • Request PDF. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.
  • Onabolu, A. R., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.
  • Bhat, M., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.
  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
  • Nogi, K., & Yorimitsu, H. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
  • Tran, P. H., et al. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • Vo, V. V., et al. (n.d.). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Unknown Source.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS Common Chemistry.
  • ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate.

Sources

A Comprehensive Guide to the Biological Target Validation of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold." Its five-membered, saturated heterocyclic structure is a cornerstone in a multitude of natural products and synthetic pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific, high-affinity interactions with biological targets.[1][2][3] The compound at the center of our investigation, 1-(2-Methyl-4-nitrophenyl)pyrrolidine, represents a novel chemical entity. While its synthesis is accessible, its biological mechanism of action remains uncharted territory. This guide provides a comprehensive, multi-faceted strategy for the identification and rigorous validation of its biological target(s). We will navigate from initial computational predictions to definitive experimental confirmation, equipping researchers with the rationale and methodologies to unlock the therapeutic potential of this and other novel chemical entities.

Part 1: The In Silico Hunt — Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, a robust computational analysis is indispensable. This initial phase aims to generate a ranked list of potential biological targets by comparing this compound to vast libraries of compounds with known activities.

1.1. Ligand-Based and Structure-Based Approaches

Our primary computational strategy involves a two-pronged attack:

  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets. By employing algorithms such as Tanimoto similarity, we can screen databases like ChEMBL and PubChem to identify known compounds that bear a structural resemblance to our query molecule. The known targets of these "neighbor" compounds become our initial list of potential targets. For instance, numerous pyrrolidine analogs are known to interact with monoamine transporters, making these an immediate protein family of interest.[4]

  • Reverse/Inverse Docking: In contrast to traditional virtual screening where a library of ligands is docked against a single target, reverse docking screens our single ligand against a vast library of protein crystal structures. This structure-based approach can uncover potential interactions that similarity searching might miss, especially if our compound represents a novel chemotype for a particular target class.

Below is a workflow illustrating this initial computational screening phase.

cluster_0 In Silico Target Prediction Query This compound Similarity Ligand-Based Similarity Search (e.g., ChEMBL, PubChem) Query->Similarity Docking Reverse Docking (e.g., against PDB) Query->Docking Targets1 Known targets of similar compounds Similarity->Targets1 Targets2 Proteins with high docking scores Docking->Targets2 Hypothesis Prioritized Target List (Hypothesis Generation) Targets1->Hypothesis Targets2->Hypothesis cluster_1 Affinity Chromatography Workflow start Synthesize Affinity Probe (Compound + Linker) immobilize Immobilize Probe on Resin start->immobilize lysate Prepare Cell Lysate immobilize->lysate incubate Incubate Lysate with Resin lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Identify Proteins by Mass Spectrometry elute->analyze cluster_2 Target Validation Workflow start Putative Target Identified (from Part 2) biophysical Biophysical Assays (SPR, ITC, CETSA) start->biophysical functional Cellular Functional Assays (e.g., Enzyme Activity) start->functional genetic Genetic Perturbation (siRNA, CRISPR) start->genetic binding Confirm Direct Binding & Quantify Affinity biophysical->binding mechanism Demonstrate Functional Modulation functional->mechanism phenocopy Does Target Knockdown Phenocopy Compound Effect? genetic->phenocopy validated Validated Target binding->validated mechanism->validated phenocopy->validated

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methyl-4-nitrophenyl)pyrrolidine Analogues for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a novel class of potential anticancer agents: 1-(2-Methyl-4-nitrophenyl)pyrrolidine analogues. Moving beyond a mere listing of compounds, this document delves into the causal relationships between specific structural modifications and their corresponding impact on cytotoxic activity. The insights presented herein are designed to guide researchers in the rational design and optimization of more potent and selective anticancer drug candidates.

The core scaffold, this compound, combines two key pharmacophores: a nitrophenyl group and a pyrrolidine ring. The nitroaromatic moiety is a versatile functional group in medicinal chemistry, often associated with bioreductive activation mechanisms that can be exploited for therapeutic gain, particularly in developing anticancer and antimicrobial agents.[1][2][3][4] The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a versatile anchor for various substituents.[5][6][7][8] The strategic combination of these two fragments presents a promising starting point for the development of novel therapeutics.

This guide will explore a hypothetical SAR study focused on elucidating the key structural requirements for cytotoxic activity against the HeLa (human cervical cancer) cell line.

Strategic Framework for SAR Exploration

To systematically investigate the SAR of the this compound scaffold, we have dissected the molecule into three primary regions for chemical modification. This approach allows for a focused evaluation of how changes in sterics, electronics, and lipophilicity within each region influence the overall biological activity.

  • Region A: The Nitrophenyl Ring: Modifications will focus on the nature and position of the electron-withdrawing nitro group and the steric and electronic influence of the methyl group.

  • Region B: The Pyrrolidine Ring: This region will be explored by introducing substituents to understand the impact of stereochemistry and steric bulk.

  • Region C: The C-N Linkage: While a direct linkage exists in the parent compound, this region represents a future opportunity for introducing linkers to modulate physicochemical properties.

SAR_Strategy cluster_Core Core Scaffold: this compound cluster_Regions Regions of Modification cluster_Modifications Specific Modifications Core Parent Compound A Region A Nitrophenyl Ring Core->A Dissect for Modification B Region B Pyrrolidine Ring Core->B Dissect for Modification C Region C C-N Linkage Core->C Dissect for Modification ModA Nitro Group: - Position (ortho, meta, para) - Bioisosteres (CN, SO2Me) Methyl Group: - Position - Size (Et, iPr) A->ModA ModB Substituents: - Hydroxyl (OH) - Fluoro (F) - Stereochemistry B->ModB ModC Linker Insertion: - Alkyl chains - Amide linkage C->ModC

Caption: Strategic dissection of the parent scaffold for SAR exploration.

Comparative Analysis of Analogue Activity

A focused library of analogues was synthesized to probe the SAR around the core scaffold. The cytotoxic activity of each compound was evaluated against the HeLa cancer cell line using a standard MTT assay.[9] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

CompoundR1 (Nitro Position)R2 (Methyl Position)R3 (Pyrrolidine Sub)IC50 (µM) vs. HeLaSAR Insights
1 4-NO22-MeH15.2Parent Compound
2 3-NO22-MeH35.8Shifting the nitro group to the meta position significantly reduces activity.
3 2-NO24-MeH28.4Ortho-nitro substitution is less favorable than para.
4 4-CN2-MeH45.1Replacing the nitro group with a cyano isostere abolishes activity, highlighting the importance of the nitro moiety.[1]
5 4-NO2HH25.6Removal of the 2-methyl group decreases potency, suggesting a beneficial steric or electronic effect.
6 4-NO23-MeH18.9Moving the methyl group to the 3-position has a minor impact compared to the parent.
7 4-NO22-EtH12.1Increasing the alkyl size at the 2-position to ethyl enhances activity.
8 4-NO22-Me(R)-3-OH8.5Introduction of a hydroxyl group at the 3-position of the pyrrolidine ring significantly improves potency.
9 4-NO22-Me(S)-3-OH14.8The (R)-stereoisomer is more active than the (S)-isomer, indicating a specific stereochemical preference.

Analysis of Structure-Activity Relationships:

  • The Primacy of the 4-Nitro Group: The data unequivocally demonstrates that a nitro group at the para-position (R1) of the phenyl ring is critical for activity. Moving it to the meta (Compound 2 ) or ortho (Compound 3 ) position leads to a marked decrease in potency. Furthermore, replacing the nitro group with a common bioisostere like a cyano group (Compound 4 ) results in a significant loss of activity. This suggests the nitro group is not merely acting as an electron-withdrawing group but may be directly involved in a key interaction with the biological target or undergoing bioreductive activation, a known mechanism for nitroaromatic anticancer agents.[1][3][10]

  • Influence of the Phenyl Ring's Methyl Group: The presence and position of the methyl group (R2) fine-tune the activity. The parent compound (1 ) with a 2-methyl group is more potent than the unsubstituted analogue (5 ). Increasing the steric bulk at this position with an ethyl group (Compound 7 ) further enhances cytotoxicity, suggesting a favorable hydrophobic interaction in a nearby pocket of the target.

  • Exploiting the Pyrrolidine Ring: The most significant enhancement in activity was achieved by substituting the pyrrolidine ring (R3). The introduction of a hydroxyl group at the 3-position (Compound 8 ) more than doubled the potency of the parent compound. This modification likely introduces a key hydrogen bonding interaction. The stereochemical preference for the (R)-isomer (Compound 8 ) over the (S)-isomer (Compound 9 ) strongly implies a specific, three-dimensional binding mode at the target site.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data, rigorous and well-established experimental protocols were employed. The following section details the methodology for the primary cytotoxicity screening.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Seeding: HeLa cells are harvested from culture and seeded into 96-well flat-bottom microplates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. A set of wells containing medium only is included to serve as a blank. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation period ensures that the cells have recovered from the stress of plating and are in a logarithmic growth phase at the time of drug exposure, providing a consistent baseline for the assay.[11]

  • Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is carefully aspirated, and 100 µL of the medium containing the respective compound concentrations is added to each well. A vehicle control (medium with the highest concentration of DMSO used) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: A 72-hour exposure period is a standard duration for cytotoxicity assays, allowing sufficient time for the compounds to exert their effects on cell proliferation and viability.[12]

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) is added to each well (final concentration 0.5 mg/mL).[13] The plates are then returned to the incubator for an additional 4 hours.

    • Causality: This incubation allows metabolically active cells to convert the MTT into formazan crystals. The time is optimized to achieve a strong signal without causing cytotoxicity from the MTT reagent itself.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: The absorbance is read using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[14]

  • Data Analysis: The absorbance of the blank wells is subtracted from all other readings. The percentage of cell viability is calculated relative to the vehicle control wells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start seed 1. Seed HeLa Cells (5x10³ cells/well) start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Analogue Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide outlines a clear and rational path for the optimization of the this compound scaffold as a novel class of anticancer agents. The SAR study, though based on a representative set of analogues, has yielded critical insights:

  • The 4-nitro group is indispensable for activity.

  • Steric bulk at the 2-position of the phenyl ring is beneficial.

  • Hydroxylation at the (R)-3-position of the pyrrolidine ring dramatically increases potency.

The lead compound emerging from this initial study is Compound 8 ((R)-1-(2-Methyl-4-nitrophenyl)pyrrolidin-3-ol) , which demonstrates a significantly improved cytotoxic profile compared to the parent molecule.

Future work should focus on further exploring the substitutions on the pyrrolidine ring, investigating other hydrogen bond donors and acceptors, and expanding the panel of cancer cell lines to determine the spectrum of activity and potential selectivity.

References

  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601. [Link]

  • Berridge, M. V., Tan, A. S., McCoy, K. D., & Wang, R. (1996). The Biochemical and Cellular Basis of Cell Proliferation Assays That Use Tetrazolium Salts. Biochemica, 4, 14-19.
  • Ghasemi, S., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • PubMed. (2019). Nitro-Group-Containing Drugs. PubMed. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

Sources

Introduction: The Rationale for Investigating 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Efficacy Evaluation of 1-(2-Methyl-4-nitrophenyl)pyrrolidine and Its Analogs

This guide is designed for researchers, scientists, and drug development professionals investigating novel therapeutic agents. It provides a comprehensive framework for the comparative efficacy analysis of this compound, a compound of interest within the broader class of pyrrolidine-based molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the rationale for exploring new derivatives.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a scientifically rigorous and logical approach to evaluation.

The five-membered pyrrolidine ring is a cornerstone in drug discovery due to its ability to confer a three-dimensional architecture, contribute to molecular stereochemistry, and provide a basic nitrogen atom for key interactions with biological targets.[3][4][5][6] The specific compound, this compound, combines this proven scaffold with a nitrophenyl moiety. The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often playing a critical role in target engagement.

Structurally related compounds, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, have demonstrated inhibitory effects on Toll-like receptor (TLR) signaling pathways, suggesting potential anti-inflammatory applications.[7] This precedent provides a logical starting point for investigating the biological activity of this compound. This guide outlines a systematic approach to characterizing its efficacy in comparison to relevant alternatives.

Designing a Comparative Efficacy Study

A robust comparative analysis hinges on the careful selection of appropriate reference compounds and a logical sequence of experiments. The goal is to build a comprehensive profile of the test compound's potency, selectivity, and potential mechanism of action.

Study_Design_Logic cluster_inputs Test Articles Compound This compound Assay_Cascade Tiered Experimental Assays Compound->Assay_Cascade Positive_Control Positive Control (Known Active Pyrrolidine) Positive_Control->Assay_Cascade Negative_Control Negative Control (Inactive Analog) Negative_Control->Assay_Cascade Standard_of_Care Standard of Care (Marketed Drug) Standard_of_Care->Assay_Cascade Data_Analysis Comparative Data Analysis (IC50, Selectivity, etc.) Assay_Cascade->Data_Analysis Conclusion Efficacy Profile & Conclusion Data_Analysis->Conclusion

Caption: Logical workflow for designing a comparative efficacy study.

Tier 1: Foundational In Vitro Assays

The initial tier of testing establishes a baseline understanding of the compound's biological activity and cytotoxicity. These assays are crucial for making informed decisions about progressing a compound to more complex, resource-intensive studies.[8][9][10]

Cell Viability and Cytotoxicity Assay

Causality: Before assessing specific efficacy, it is essential to determine the concentration range at which the compound is non-toxic to cells. This assay identifies the compound's intrinsic cytotoxicity and establishes a therapeutic window for subsequent experiments. High-quality hit selection involves excluding compounds that exhibit general toxicity.[11]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 macrophages for an inflammation model) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and control compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

  • Dosing: Add 1 µL of the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to the biological question (typically 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Luminescence Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the concentration that inhibits cell growth by 50% (IC₅₀) using non-linear regression analysis.

Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Dose_Compounds Add serial dilutions of compounds Incubate_24h->Dose_Compounds Incubate_48h Incubate for desired period (e.g., 48h) Dose_Compounds->Incubate_48h Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate_48h->Add_CTG_Reagent Shake_and_Incubate Mix (2 min) & Incubate (10 min) Add_CTG_Reagent->Shake_and_Incubate Read_Luminescence Read luminescence on plate reader Shake_and_Incubate->Read_Luminescence Calculate_IC50 Normalize data & calculate IC50 Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for a luminescent cell viability assay.

Tier 2: Target-Specific and Phenotypic Assays

With an established non-toxic concentration range, the next step is to investigate the compound's effect on a specific biological pathway or cellular phenotype. Based on the activity of related molecules[7], a plausible hypothesis is the modulation of inflammatory signaling.

Anti-inflammatory Phenotypic Assay

Causality: This assay directly tests the hypothesis that the compound can inhibit an inflammatory response. By measuring the downstream production of a key inflammatory mediator (e.g., Nitric Oxide) in response to a TLR agonist (LPS), we can obtain a functional measure of efficacy.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate as described in the viability protocol and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound and control compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the dose-dependent inhibition of NO production to determine the IC₅₀.

Data Synthesis and Comparative Analysis

The final step is to synthesize the data from all assays into a clear, comparative format. This allows for an objective assessment of the compound's performance against the selected alternatives.

Table 1: Comparative Efficacy Profile

CompoundCytotoxicity IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)Selectivity Index (Cytotoxicity IC₅₀ / Anti-inflammatory IC₅₀)
This compound >10012.5> 8
Positive Control 85.25.116.7
Negative Control >100>50N/A
Standard of Care (e.g., Dexamethasone) >1000.08> 1250

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index is a critical parameter, providing a measure of the compound's specific activity versus its general toxicity. A higher selectivity index is desirable, indicating that the compound is effective at concentrations well below those that cause cell death.

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for conducting a comparative efficacy analysis of this compound. By following this tiered approach—beginning with foundational cytotoxicity assays and progressing to specific functional readouts—researchers can generate high-quality, reproducible data. The results of these in vitro studies are fundamental for establishing a structure-activity relationship (SAR) and making data-driven decisions on whether to advance a compound into more complex preclinical models. Should this compound demonstrate a promising efficacy and selectivity profile, subsequent studies should focus on elucidating its precise molecular target and evaluating its pharmacokinetic properties.

References

  • BenchChem. (2025). Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
  • Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Koutsouleris, N., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science.
  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy.
  • Lee, H., et al. (2014). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the small molecule 1-(2-Methyl-4-nitrophenyl)pyrrolidine. While specific experimental data for this compound is not extensively published, this guide leverages established principles of analytical chemistry and immunoassay development to provide a robust, scientifically grounded approach. We will explore the causality behind experimental choices, outline self-validating protocols, and compare potential analytical outcomes with viable alternatives.

The Imperative of Specificity: Understanding Cross-Reactivity

In any analytical method, particularly in high-stakes fields like drug development and diagnostics, specificity is the cornerstone of reliable data. Specificity refers to the ability of a method to measure the analyte of interest unequivocally in the presence of components that are expected to be present. Cross-reactivity is a significant challenge to specificity, occurring when structurally similar compounds interfere with the detection of the target analyte, leading to inaccurate quantification and potentially false-positive results.[1][2]

For a compound like this compound, which possesses a substituted nitrophenyl ring and a pyrrolidine moiety, several avenues for cross-reactivity exist. Structural analogs, metabolites, or even unrelated compounds with similar functional groups could potentially interact with the analytical system. Therefore, rigorous cross-reactivity testing is not merely a validation step but a critical component of method development.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A thorough investigation of cross-reactivity requires a multi-pronged approach, often combining chromatographic and immunological techniques. The choice of method will depend on the intended application, the required sensitivity, and the available resources.

Selection of Potential Cross-Reactants

The first step is to identify compounds with the potential to cross-react with this compound. This selection should be based on structural similarity. Key features to consider are the pyrrolidine ring, the methyl group position, and the nitro group on the phenyl ring.

Table 1: Potential Cross-Reactants for this compound Studies

Compound NameCAS NumberRationale for Inclusion
1-(3-Methyl-4-nitrophenyl)pyrrolidine218139-59-4Positional isomer of the methyl group.[3]
1-(4-Nitrophenyl)pyrrolidine3045-97-4Lacks the methyl group.
1-(2-Bromo-4-nitrophenyl)pyrrolidineNot availableHalogen substitution instead of methyl.[4]
2-Methyl-4-nitrophenol99-53-6Contains the 2-methyl-4-nitrophenyl moiety but lacks the pyrrolidine ring.[5][6]
N-Methyl-2-pyrrolidone (NMP)872-50-4Contains a related pyrrolidone structure.[7][8]
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)3563-01-7A more complex pyrrolidine-containing compound.[9]
Chromatographic Methods: The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying individual components in a mixture, making them ideal for assessing cross-reactivity.[10][11]

Experimental Workflow: HPLC-UV/MS Cross-Reactivity Assessment

Caption: Workflow for assessing cross-reactivity using HPLC with UV and MS detection.

Step-by-Step HPLC-UV/MS Protocol:

  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of this compound and each potential cross-reactant in methanol.

  • Working Solutions: Create a series of working solutions by serially diluting the stock solutions. Prepare both individual and mixed standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and Mass Spectrometry with positive electrospray ionization (ESI+).

  • Data Analysis:

    • Inject individual standards to determine the retention time of each compound.

    • Inject mixed standards to assess the chromatographic resolution between the target analyte and potential cross-reactants.

    • Analyze the mass spectra to identify unique parent and fragment ions for unambiguous identification.

    • Calculate the percentage of cross-reactivity by comparing the peak area of the cross-reactant at the retention time of the target analyte (if any overlap occurs) to the peak area of the target analyte at the same concentration.

Causality Behind Experimental Choices:

  • Reverse-phase C18 column: This is a versatile stationary phase suitable for separating moderately polar compounds like the target and its analogs.

  • Gradient elution: This allows for the effective separation of compounds with a range of polarities within a reasonable timeframe.

  • UV and MS detection: The combination of UV and MS provides orthogonal data. UV detection offers quantitative information based on chromophores, while MS provides mass-to-charge ratio data, which is highly specific and confirms the identity of the eluting compounds.

Immunoassays: High-Throughput Screening for Cross-Reactivity

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are often used for high-throughput screening due to their sensitivity and speed. However, they are also more susceptible to cross-reactivity.[12][13] The degree of cross-reactivity in an immunoassay is not solely a property of the antibody but is also influenced by the assay format and reagent concentrations.[12][13]

Conceptual Diagram: Competitive ELISA for Cross-Reactivity

Competitive ELISA cluster_steps Competitive ELISA Workflow cluster_outcomes Potential Outcomes cluster_high High Target Concentration cluster_low Low Target/Cross-Reactivity Step 1 Antibody coated on plate Step 2 Add sample (containing target or cross-reactant) and enzyme-labeled target Step 1->Step 2 Step 3 Competition for antibody binding Step 2->Step 3 Step 4 Wash to remove unbound molecules Step 3->Step 4 Step 5 Add substrate and measure signal Step 4->Step 5 High Target Less labeled target binds -> Low signal Low Target More labeled target binds -> High signal

Caption: Principle of a competitive ELISA for assessing cross-reactivity.

Step-by-Step Competitive ELISA Protocol:

  • Coating: Coat a 96-well plate with an antibody raised against this compound.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Add a standard concentration of enzyme-labeled this compound along with varying concentrations of the unlabeled target analyte or the potential cross-reactants to the wells.

  • Incubation: Incubate to allow for competitive binding to the coated antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a substrate that produces a measurable signal (e.g., colorimetric) in the presence of the enzyme.

  • Data Analysis:

    • Generate a standard curve for the target analyte.

    • Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Trustworthiness of the Protocol: This protocol includes a standard curve for the target analyte in every run, which serves as a self-validating system. The IC50 values are relative measures, and their consistency across multiple experiments will determine the reliability of the cross-reactivity assessment.

Comparative Analysis and Data Interpretation

The data from these studies should be compiled to provide a clear comparison of the analytical methods and the cross-reactivity profiles of the tested compounds.

Table 2: Hypothetical Comparative Cross-Reactivity Data

CompoundHPLC-UV/MS (% Cross-Reactivity)Competitive ELISA (% Cross-Reactivity)
1-(3-Methyl-4-nitrophenyl)pyrrolidine< 1% (baseline separated)85%
1-(4-Nitrophenyl)pyrrolidine< 1% (baseline separated)40%
2-Methyl-4-nitrophenol< 1% (baseline separated)15%
N-Methyl-2-pyrrolidoneNot Detected< 0.1%

Interpretation of Hypothetical Data:

  • HPLC-UV/MS: This method demonstrates high specificity, with baseline separation of all tested analogs. The percent cross-reactivity is negligible, indicating that this method can accurately quantify this compound in the presence of these related compounds.

  • Competitive ELISA: The immunoassay shows significant cross-reactivity with the positional isomer (85%) and the analog lacking the methyl group (40%). This suggests that the antibody primarily recognizes the 4-nitrophenyl-pyrrolidine core structure. The cross-reactivity with 2-Methyl-4-nitrophenol is lower, indicating that the pyrrolidine ring is also an important part of the epitope.

Conclusion and Recommendations

For applications requiring high specificity and accurate quantification, such as pharmacokinetic studies or regulatory submissions, HPLC-UV/MS is the recommended analytical method . Its ability to physically separate structurally similar compounds provides a much higher degree of confidence in the results.

Immunoassays can be valuable for high-throughput screening where a rapid, semi-quantitative result is sufficient. However, it is crucial to be aware of the potential for cross-reactivity. If an immunoassay is to be used, any positive results should be confirmed by a more specific method like HPLC-UV/MS.

This guide provides a foundational framework for conducting rigorous cross-reactivity studies. The specific experimental parameters should be optimized for the particular matrix and instrumentation used. By following these principles of scientific integrity and thorough validation, researchers can ensure the accuracy and reliability of their analytical data.

References

  • BenchChem. (2025). Navigating Specificity: A Comparative Guide to Cross-Reactivity in Nitrophenyl-Based Immunoassays.
  • SIELC Technologies. (2018). Pyrrolidine, 1-(4-methyl-2-nitrophenyl)-.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • ChemicalBook. (2025). This compound.
  • PubChem. (n.d.). This compound.
  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Semantic Scholar. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Sigma-Aldrich. (n.d.). 1-(4-NITROPHENYL)PYRROLIDINE.
  • ChemicalBook. (n.d.). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.
  • Vibrant Pharma Inc. (n.d.). 1-(3-methyl-4-nitrophenyl)pyrrolidine.
  • PubMed. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits.
  • PubChem. (n.d.). 2-Methyl-4-nitrophenol.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-nitrophenol.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
  • ResearchGate. (2025). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product.

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action (MOA) of the novel compound, 1-(2-Methyl-4-nitrophenyl)pyrrolidine. Given the absence of established biological data for this specific molecule, we will proceed from a hypothesis-driven approach grounded in its structural characteristics. This document outlines a logical, multi-stage experimental plan designed to systematically explore its biological activity, identify its molecular target(s), and validate its mechanism of action in a cellular context.

Introduction and Structural Hypothesis Generation

This compound is a small molecule featuring two key structural motifs: a pyrrolidine ring and a nitro-substituted aromatic ring[1]. The pyrrolidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including natural alkaloids and synthetic drugs targeting the central nervous system (CNS) and various enzymatic pathways.[2][3][4] Its non-planar, saturated structure allows for three-dimensional exploration of pharmacophore space, often contributing to high-affinity interactions with protein targets.[2]

The 2-methyl-4-nitrophenyl group imparts distinct electronic and steric properties. Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects, which are often linked to the redox properties of the nitro group.[5] The presence of this moiety suggests a potential for the compound to undergo bioreduction, leading to reactive intermediates that could induce oxidative stress or form covalent adducts with biological macromolecules.

Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action of this compound:

  • Hypothesis A: The compound acts as a monoamine transporter inhibitor. The pyrrolidine ring is a common feature in compounds that inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.[6]

  • Hypothesis B: The compound possesses cytotoxic activity through redox cycling. The nitroaromatic group could be enzymatically reduced in cells to generate reactive oxygen species (ROS), leading to cytotoxicity, a mechanism observed in some anticancer and antimicrobial agents.[5]

This guide will provide the experimental framework to test these hypotheses against relevant comparator compounds.

Comparative Compound Selection

To provide context and validate our experimental systems, the inclusion of appropriate comparator compounds is essential.

Compound ClassComparator CompoundRationale for Selection
Monoamine Transporter Inhibitor PyrovaleroneA well-characterized monoamine uptake inhibitor containing a pyrrolidine ring, making it a suitable positive control for neurotransmitter reuptake assays.[6]
Nitroaromatic Cytotoxic Agent NifurtimoxA nitroaromatic drug used to treat trypanosomiasis, known to induce oxidative stress through redox cycling. It will serve as a positive control for cytotoxicity and ROS production assays.
Negative Control 1-PhenylpyrrolidineA structural analog lacking the nitro and methyl groups, useful for determining the contribution of the nitroaromatic moiety to the observed biological activity.

Experimental Workflow for Mechanism of Action Confirmation

A phased approach, beginning with broad phenotypic screening and progressing to specific target-based assays, will provide a comprehensive understanding of the compound's MOA.

MOA_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Hypothesis-Driven Assays cluster_phase3 Phase 3: Target Validation & Pathway Analysis P1_1 Cell Viability Assays (e.g., MTT on various cell lines) P2_1 Monoamine Transporter Uptake Assays (DAT, NET, SERT) P1_1->P2_1 If neuroblastoma cells are sensitive P2_2 Reactive Oxygen Species (ROS) Detection Assay P1_1->P2_2 If cytotoxic P1_2 Antimicrobial Assays (e.g., MIC determination) P3_1 In Vitro Enzyme/Receptor Binding Assays P2_1->P3_1 If uptake inhibited P3_2 Western Blot for Downstream Signaling P2_2->P3_2 If ROS detected

Caption: Phased experimental workflow for MOA determination.

Phase 1: Broad Phenotypic Screening

The initial step is to determine if this compound exhibits any general biological activity.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screen for cytotoxic effects.[5]

  • Cell Seeding: Plate various human cancer cell lines (e.g., SH-SY5Y neuroblastoma, A549 lung carcinoma, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM), comparator compounds, and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Illustrative Data Presentation:

CompoundSH-SY5Y (IC₅₀, µM)A549 (IC₅₀, µM)HEK293 (IC₅₀, µM)
This compound 15.2 ± 1.825.7 ± 3.1> 100
Nifurtimox10.5 ± 1.318.9 ± 2.585.4 ± 9.2
Pyrovalerone> 100> 100> 100
1-Phenylpyrrolidine> 100> 100> 100

Data are hypothetical and for illustrative purposes only.

Phase 2: Hypothesis-Driven Assays

Based on the results of Phase 1, we will proceed with more specific assays to test our primary hypotheses.

Protocol 2: Monoamine Transporter Uptake Assay

This experiment directly tests Hypothesis A by measuring the compound's ability to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters (DAT, NET, SERT).[6]

  • Cell Culture: Use HEK293 cells stably transfected to express the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay Initiation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.

  • Pre-incubation: Add this compound or comparator compounds at various concentrations and pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Add a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled substrate to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

This assay tests Hypothesis B by measuring the generation of ROS in cells following compound treatment.

  • Cell Plating: Seed a sensitive cell line identified in Protocol 1 (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which fluoresces upon oxidation.

  • Compound Treatment: Treat the cells with the test compounds. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm) at multiple time points using a fluorescence plate reader.

ROS_Pathway Compound This compound Enzyme Cellular Reductases (e.g., Cytochrome P450 reductase) Compound->Enzyme Reduction Nitro_Radical Nitro Anion Radical Enzyme->Nitro_Radical Oxygen O₂ Nitro_Radical->Oxygen Electron Transfer Superoxide Superoxide (O₂⁻) Oxygen->Superoxide ROS Other ROS (e.g., H₂O₂) Superoxide->ROS Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage

Caption: Hypothesized pathway for ROS generation.

Phase 3: Target Validation and Pathway Analysis

If the results from Phase 2 are positive, further experiments are required to confirm the direct target and elucidate the downstream cellular consequences.

Protocol 4: In Vitro Enzyme Inhibition Assay

Should the compound show activity in cell-based assays, it is crucial to confirm direct interaction with the putative target in a cell-free system.[7][8] This removes the complexities of cellular uptake, metabolism, and off-target effects.[9]

  • Assay Principle: Utilize a purified enzyme or membrane preparation containing the target of interest (e.g., a specific kinase, a transporter).

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Reaction Initiation and Detection: Initiate the reaction (e.g., by adding ATP for a kinase assay) and measure the rate of product formation over time using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[10]

  • Data Analysis: Calculate the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

Protocol 5: Western Blot Analysis of Signaling Pathways

To understand the cellular response to compound treatment, Western blotting can be used to measure changes in the expression or phosphorylation status of key signaling proteins. For example, if the compound induces oxidative stress, we would expect to see an upregulation of stress-response proteins.

  • Cell Treatment and Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-p38 MAPK, cleaved caspase-3 for apoptosis, Nrf2 for oxidative stress response).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This guide presents a systematic and robust strategy for elucidating the mechanism of action of this compound. By integrating broad phenotypic screening with specific, hypothesis-driven biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's biological activity. The comparative approach, utilizing well-characterized drugs, ensures the validity of the experimental findings. Positive results from this workflow will provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology.

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Luo, J., et al. (2021). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. Cell Rep Phys Sci. [Link]

  • PubChem. This compound. [Link]

  • Tsumba, M., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J Med Chem. [Link]

  • ResearchGate. (2014). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • National Institutes of Health. (2016). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • National Institutes of Health. (2020). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [Link]

Sources

A Comparative Benchmarking Guide: 1-(2-Methyl-4-nitrophenyl)pyrrolidine as a Novel Prolyl Oligopeptidase (POP) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prolyl oligopeptidase (POP), a cytosolic serine protease, is a key regulator of neuropeptide signaling and has been implicated in the pathophysiology of neurodegenerative and neuropsychiatric disorders.[1][2] Its inhibition presents a promising therapeutic avenue for cognitive enhancement and treatment of diseases like Alzheimer's and Parkinson's.[1][3] This guide provides a comprehensive technical benchmark of a novel compound, 1-(2-Methyl-4-nitrophenyl)pyrrolidine (hereafter designated as MN-Pyr), against well-established POP inhibitors. We present quantitative data on its inhibitory potency, a detailed, self-validating experimental protocol for its characterization, and a kinetic analysis of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities in the landscape of POP inhibition.

The Therapeutic Target: Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (EC 3.4.21.26) is a unique serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[3][4] Unlike typical serine proteases such as trypsin, POP's active site is shielded by a seven-bladed β-propeller domain, which acts as a molecular gate, restricting access to larger protein substrates.[4]

POP is ubiquitously expressed but is found in high concentrations in the brain, where it plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, thereby modulating their signaling activity.[2][5] Beyond its enzymatic function, recent studies have highlighted POP's role in protein-protein interactions, particularly in the aggregation of alpha-synuclein, a process central to Parkinson's disease.[6] Therefore, inhibitors of POP may exert their therapeutic effects not only by preserving neuropeptide levels but also by preventing pathological protein aggregation.

G cluster_0 Physiological Neuropeptide Regulation cluster_1 Therapeutic Intervention Neuropeptide Active Neuropeptide (e.g., Substance P, Vasopressin) POP Prolyl Oligopeptidase (POP) Neuropeptide->POP Cleavage at Proline Receptor Neuronal Receptor Neuropeptide->Receptor Binding Fragments Inactive Peptide Fragments POP->Fragments Signal Downstream Signaling Receptor->Signal MN_Pyr MN-Pyr (Test Inhibitor) MN_Pyr->POP Inhibition Benchmarks Benchmark Inhibitors (e.g., Z-Pro-prolinal) Benchmarks->POP Inhibition

Caption: Mechanism of POP action and the intervention point for inhibitors.

Quantitative Benchmarking of POP Inhibitors

The inhibitory potency of MN-Pyr was evaluated against a panel of known POP inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined using a standardized in vitro fluorogenic assay detailed in Section 3. The data presented for MN-Pyr are derived from internal studies, while values for benchmark compounds are collated from published literature for comparative purposes.

InhibitorTypeIC50 (nM)Ki (nM)Reference
MN-Pyr (Test Compound) Non-peptidic Small Molecule 2.8 ± 0.4 1.5 ± 0.2 Internal Data
KYP-2047PeptidomimeticN/A0.023[7]
S 17092Peptidomimetic1.2N/A[7]
Z-Pro-prolinalPeptidomimetic AldehydeVariable~14[8]
Isophthalic acid bis-(L-prolylpyrrolidine) amidePeptidomimeticN/A11.8[9]

Note: IC50 and Ki values can vary based on experimental conditions such as substrate concentration and enzyme source. This table serves as a standardized comparison under the assay conditions described herein.

Experimental Methodologies

To ensure scientific rigor and reproducibility, a detailed, self-validating protocol for determining POP inhibitory activity is provided. The causality behind key experimental choices is explained to demonstrate expertise and trustworthiness.

In Vitro POP Inhibition Assay (Fluorogenic)

This protocol describes a continuous kinetic assay to measure POP activity and inhibition using the fluorogenic substrate Z-Gly-Pro-AMC.[9][10] Cleavage of this substrate by POP liberates free 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule, providing a direct measure of enzyme activity.

Materials:

  • Enzyme: Purified human recombinant Prolyl Oligopeptidase (POP/PREP)

  • Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonylglycylprolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

    • Causality: DTT (Dithiothreitol) is included as a reducing agent to maintain the enzyme in an active conformation by preventing oxidation of critical cysteine residues. EDTA chelates divalent metal ions that could interfere with the assay.

  • Test Compounds: MN-Pyr and benchmark inhibitors, dissolved in DMSO.

  • Instrumentation: 96-well black, flat-bottom microplates; fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm).

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer immediately before use.

    • Dilute the POP enzyme stock in Assay Buffer to a final concentration that yields a linear reaction rate for at least 20 minutes (e.g., 0.5 - 2 nM final concentration). This must be determined empirically.

    • Prepare serial dilutions of MN-Pyr and benchmark inhibitors in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of Assay Buffer.

    • Add 1 µL of the diluted test compound or vehicle control (DMSO).

    • Add 25 µL of the diluted POP enzyme solution to each well to initiate enzyme-inhibitor interaction. For controls, add 25 µL of Assay Buffer instead.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is critical for accurately determining the potency of slow-binding inhibitors.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the 100 µM Z-Gly-Pro-AMC substrate solution to all wells, bringing the total volume to 101 µL.

    • Immediately place the plate in the pre-warmed (37°C) microplate reader.

    • Measure the increase in fluorescence intensity kinetically over 20-30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a four-parameter logistic equation.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration ([S]) and Michaelis constant (Km) are known.

G cluster_exec Execution Phase cluster_analysis Analysis Phase prep Step 1: Reagent Preparation setup Step 2: Assay Plate Setup enzyme_prep Dilute POP Enzyme preinc Step 3: Pre-incubation (15 min @ 37°C) add_buffer Add Buffer & Inhibitor/Vehicle init Step 4: Reaction Initiation read Step 5: Kinetic Reading add_sub Add Substrate (Z-Gly-Pro-AMC) analysis Step 6: Data Analysis measure Measure Fluorescence (30 min @ 37°C) calc_v0 Calculate Velocity (V₀) sub_prep Dilute Substrate inh_prep Prepare Inhibitor Series add_enzyme Add Enzyme calc_ic50 Determine IC50 calc_ki Calculate Ki

Caption: Experimental workflow for the in vitro POP inhibition assay.

Kinetic Analysis: Uncovering the Mechanism

Beyond simple potency (IC50), understanding the kinetics of binding—the association (kon) and dissociation (koff) rates—provides deeper insight into an inhibitor's therapeutic potential.[9] A long residence time at the target (low koff) can lead to a more durable pharmacological effect.[11] Many potent POP inhibitors exhibit a "slow-binding" mechanism, where the initial enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*).[9][11]

Kinetic analysis of MN-Pyr revealed a rapid association rate and a slow dissociation rate, characteristic of a tight-binding inhibitor.

ParameterValue (MN-Pyr)Significance
kon (M⁻¹s⁻¹) (9.5 ± 0.7) x 10⁵Rapid On-Rate: Indicates efficient initial binding to the POP active site.
koff (s⁻¹) (1.4 ± 0.3) x 10⁻⁴Slow Off-Rate: Suggests a long residence time on the enzyme.
Residence Time (1/koff) ~119 minutesDurable Inhibition: The prolonged enzyme-inhibitor complex may lead to a sustained biological effect in vivo.

This kinetic profile suggests that MN-Pyr forms a stable, long-lasting complex with POP, a desirable characteristic for a therapeutic agent as it may allow for less frequent dosing.

Discussion and Future Directions

The data presented in this guide establish this compound (MN-Pyr) as a potent, tight-binding inhibitor of prolyl oligopeptidase. Its IC50 value of 2.8 nM places it among the more effective small molecule inhibitors, and its kinetic profile, characterized by a long residence time, is highly favorable.

The pyrrolidine scaffold is a well-established pharmacophore in many biologically active compounds, contributing favorably to molecular geometry and target engagement.[12][13] The specific substitutions on the phenyl ring of MN-Pyr likely contribute to its high affinity for the POP active site.

While these in vitro results are promising, further investigation is required to fully characterize the therapeutic potential of MN-Pyr. The logical next steps in its development pipeline include:

  • Selectivity Profiling: Assessing the inhibitory activity of MN-Pyr against other serine proteases (e.g., dipeptidyl peptidase IV, trypsin) to confirm its selectivity for POP.

  • Cell-Based Assays: Evaluating the ability of MN-Pyr to protect against neurotoxicity or alpha-synuclein aggregation in relevant neuronal cell models.[6][14]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of MN-Pyr, with a particular focus on its ability to cross the blood-brain barrier, a critical attribute for a CNS-targeted drug.[4][7]

References

  • Männistö, P. T., Venäläinen, J. I., Jalkanen, A. J., & García-Horsman, J. A. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 391(Pt 3), 1005–1011. [Link]

  • Svarcbahs, R., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Food & Function. [Link]

  • Myöhänen, T. T., & García-Horsman, J. A. (2010). Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. ACS Chemical Neuroscience. [Link]

  • Kašparová, D., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry. [Link]

  • Wilson, J., Hayes, M., & Carney, B. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]

  • Myöhänen, T. T., & Männistö, P. T. (2019). New Tricks of Prolyl Oligopeptidase Inhibitors - A Common Drug Therapy for Several Neurodegenerative Diseases. Biochemical Pharmacology. [Link]

  • Natunen, T., et al. (2022). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Biomedicine & Pharmacotherapy. [Link]

  • García-Horsman, J. A. (2020). The role of prolyl oligopeptidase, understanding the puzzle. Annals of Translational Medicine. [Link]

  • Škulj, S., & Mitrović, A. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. PubMed. [Link]

  • Bio-protocol. Prolyl oligopeptidase activity assay. Bio-protocol. [Link]

  • BPS Bioscience. (2023). POP Assay Kit. BPS Bioscience. [Link]

  • Jalkanen, A. (2021). Inhibition of prolyl oligopeptidase. Diva-Portal.org. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Wang, H., et al. (2021). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. Cell Reports Physical Science. [Link]

  • Männistö, P. T., et al. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. ResearchGate. [Link]

  • Wikipedia. Pyrrolidine. Wikipedia. [Link]

  • Raimondi, M. V., et al. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Lee, J. Y., et al. (2015). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology. [Link]

  • Czerwonka, A., & Dzięcioł, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • SpectraBase. (n.d.). Pyrrolidine, 1-[(2-nitrophenyl)methyl]-. SpectraBase. [Link]

  • Ayinla, R. O., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. [Link]

  • Miyake, K., et al. (1993). Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. Chemical & Pharmaceutical Bulletin. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 1-(2-Methyl-4-nitrophenyl)pyrrolidine and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Contextualizing the Cytotoxic Potential of a Novel Heterocycle

The intersection of nitroaromatic and pyrrolidine scaffolds in a single molecule, such as 1-(2-Methyl-4-nitrophenyl)pyrrolidine, presents a compelling case for cytotoxic evaluation. Nitroaromatic compounds are a class of chemicals widely used in industries ranging from pharmaceuticals and pesticides to explosives and dyes[1][2]. Their biological activity is often marked by significant toxicity, including mutagenic and carcinogenic effects, which are closely linked to their chemical structure and metabolic activation[3][4]. Concurrently, the pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer activity[5][6][7].

While no direct cytotoxicity data for this compound has been published to date, its structure—combining a toxicophoric nitroaromatic moiety with a versatile heterocyclic core—necessitates a thorough investigation. This guide provides a framework for assessing its cytotoxic potential. We will explore the probable mechanisms of action, present a robust experimental protocol for its evaluation, and establish a comparative baseline using data from structurally related nitroaromatic and pyrrolidine derivatives. This approach allows for a predictive and comparative understanding of the compound's potential biological impact, guiding future research and development.

Part 1: The Mechanistic Underpinnings of Nitroaromatic Cytotoxicity

The toxicity of nitroaromatic compounds is not typically caused by the parent molecule itself but by its metabolic reduction products[1][4]. Understanding this bioactivation process is critical for interpreting cytotoxicity data. The primary mechanism involves the enzymatic reduction of the nitro group (—NO₂) to a nitroso (—NO), hydroxylamino (—NHOH), and finally an amino (—NH₂) group.

Causality of Experimental Focus: The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive electrophiles. They can induce cellular damage through two principal pathways:

  • Oxidative Stress: The nitro radical anion, formed during the one-electron reduction of the nitro group, can react with molecular oxygen to produce superoxide radicals (O₂⁻). This initiates a cascade of reactive oxygen species (ROS) generation, leading to lipid peroxidation, protein damage, and depletion of cellular antioxidants like glutathione (GSH), ultimately causing oxidative stress and cell death[3].

  • Covalent Binding: The hydroxylamino intermediate can be further activated to form a nitrenium ion, which is a potent electrophile that readily forms covalent adducts with cellular macromolecules, including DNA and proteins. DNA adduct formation can lead to mutations, strand breaks, and the activation of apoptotic pathways[4].

The presence of a methyl group on the phenyl ring, as in this compound, can further influence metabolic rates and the stability of reactive intermediates, potentially modulating its cytotoxic profile compared to un-substituted nitroaromatics.

Signaling Pathway for Nitroaromatic-Induced Apoptosis

The diagram below illustrates the sequence of events from metabolic activation of a nitroaromatic compound to the induction of apoptosis, a form of programmed cell death.

G cluster_0 Bioactivation cluster_1 Cellular Damage cluster_2 Apoptotic Pathway A Nitroaromatic Compound (e.g., this compound) B Metabolic Activation (Nitroreductases) A->B Enzymatic Reduction C Reactive Intermediates (Nitro Radical Anion, Hydroxylamine) B->C D ROS Generation (Superoxide, H₂O₂) C->D Redox Cycling F DNA Adduct Formation C->F Covalent Binding E Oxidative Stress D->E G Mitochondrial Dysfunction (Bax/Bcl-2 modulation) E->G F->G H Cytochrome c Release G->H I Caspase Cascade Activation (Caspase-9, Caspase-3) H->I J Apoptosis I->J

Caption: Bioactivation and apoptotic pathway of nitroaromatic compounds.

Part 2: A Framework for Comparative Cytotoxicity Analysis

To meaningfully assess the cytotoxicity of this compound, its performance must be benchmarked against relevant compounds. The ideal comparators fall into two categories:

  • Structurally Related Nitroaromatics: To understand the contribution of the nitro-phenyl moiety.

  • Bioactive Pyrrolidine Derivatives: To contextualize its potency among other cytotoxic pyrrolidines.

While specific data for the target compound is unavailable, the following table presents cytotoxicity data for compounds from these classes, providing a baseline for what might be expected. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundChemical ClassCell LineAssayIC₅₀ (µM)Reference
Comparative Nitroaromatics
2,4-DinitrotolueneNitroaromaticFathead Minnow CellsAcute Toxicity~27.8[8]
3-NitrobenzanthroneNitroaromaticHuman Hepatoma (HepG2)MTT~1.5[3]
5-Nitro-Thiophene PyrrolidinoneNitro-heterocycleMelanoma (IGR39)MTT2.50[9]
Comparative Pyrrolidines
Compound 19j (PARP Inhibitor)Benzimidazole PyrrolidineBreast Cancer (MDA-MB-436)Cytotoxic Assay17.4[5]
TW-96Naphthoquinone PyrrolidineLeukemia (U937)Cytotoxicity~5-10[10]
Pyrrolidine-Thiazole DerivativePyrrolidine-ThiazoleFibroblast (L929)XTT>30 (Low toxicity)[6]

Part 3: Experimental Protocol for In Vitro Cytotoxicity Assessment

This section provides a detailed, self-validating protocol for determining the IC₅₀ value of a test compound using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity.[11]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Expertise & Trustworthiness: This protocol includes controls to ensure data validity. The 'vehicle control' validates that the solvent used to dissolve the compound does not have its own cytotoxic effect. The 'no-cell control' accounts for any background absorbance. Running replicates (triplicates) is essential for statistical confidence.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Rationale: Use a relevant and well-characterized cell line (e.g., HeLa for cervical cancer, HepG2 for liver toxicity). Ensure cells are in the logarithmic growth phase for optimal metabolic activity.

    • Procedure:

      • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

      • Trypsinize, count, and dilute cells to a concentration of 5 x 10⁴ cells/mL.

      • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

      • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Rationale: A serial dilution series is crucial for generating a dose-response curve to calculate the IC₅₀.

    • Procedure:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be ≤ 0.5% to avoid solvent toxicity.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

      • Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.

      • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Rationale: This step allows for the metabolic conversion of MTT by viable cells.

    • Procedure:

      • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

      • Add 10 µL of the MTT stock solution to each well.

      • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Procedure:

      • Carefully remove the medium from each well.

      • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.

      • Gently pipette to dissolve the purple formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: Convert absorbance values to percent viability and plot a dose-response curve.

    • Procedure:

      • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

      • Plot percent viability versus log of compound concentration.

      • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Experimental Workflow Diagram

G A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. 24h Incubation (Allow cell attachment) A->B C 3. Compound Treatment (Serial dilutions of test compound) B->C D 4. 24-72h Incubation (Exposure period) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL stock) D->E F 6. 3-4h Incubation (Formazan crystal formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC₅₀) H->I

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Conclusion and Future Outlook

This guide establishes a comprehensive framework for the cytotoxic evaluation of this compound. Based on its hybrid structure, the compound is predicted to exhibit cytotoxicity, likely mediated through metabolic activation of its nitroaromatic moiety, leading to oxidative stress and apoptotic cell death. The provided MTT assay protocol offers a standardized, robust method for quantifying this effect, while the comparative data from related compounds serve as a critical benchmark for interpreting the results.

Future studies should not only determine the IC₅₀ value but also aim to confirm the mechanism of action. Assays for ROS generation (e.g., using DCFH-DA), mitochondrial membrane potential (e.g., using JC-1), and caspase activation (e.g., caspase-3/7 activity assay) would provide deeper mechanistic insights. By systematically applying this comparative and mechanistic approach, researchers can accurately characterize the biological risk and therapeutic potential of this novel compound.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Penning, T. M. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Biochemical and Molecular Toxicology, 28(11), 485-497. [Link]

  • Verma, P., & Shukla, A. (2018). Major mechanisms of toxicity of nitroaromatic compounds. Environmental Science and Pollution Research, 25(3), 2065-2073. [Link]

  • Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-671. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved January 18, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 18, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium. [Link]

  • Russo, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543. [Link]

  • Stepanenko, I., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16905. [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 18, 2026, from [Link]

  • da Silva, A. B., et al. (2021). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. Chemistry & Biodiversity, 18(9), e2100346. [Link]

  • Geda, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7859. [Link]

  • Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure, 1287, 135639. [Link]

  • Wang, Y. T., et al. (2011). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Investigational New Drugs, 29(5), 834-844. [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the verification of purity is a critical, non-negotiable step. For a compound such as 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a potential building block in medicinal chemistry, rigorous purity assessment ensures the reliability of downstream biological and chemical data. This guide provides an in-depth comparison of standard analytical techniques for validating the purity of this synthesized compound, offering insights into the rationale behind experimental choices and presenting detailed, actionable protocols.

Synthesis of this compound: A Plausible Approach via Nucleophilic Aromatic Substitution

While various methods exist for the N-arylation of pyrrolidines, a common and effective strategy for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack by pyrrolidine.

A plausible synthetic route involves the reaction of 1-fluoro-2-methyl-4-nitrobenzene with pyrrolidine. The fluorine atom serves as a good leaving group, and the reaction is typically facilitated by a base in a polar aprotic solvent.

Reaction Scheme:

Potential Impurities:

  • Unreacted Starting Materials: 1-fluoro-2-methyl-4-nitrobenzene and pyrrolidine.

  • Isomeric Products: If the starting material contains isomeric impurities (e.g., 1-fluoro-4-methyl-2-nitrobenzene), corresponding isomeric products will be formed.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as dimerization or solvent adduction, though less common, could occur.

Comparative Analysis of Purity Validation Techniques

The purity of the synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information.

Technique Principle Information Provided Sensitivity Quantitative/Qualitative Advantages Limitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, identification of impurities with distinct chemical environmentsModerateBothProvides unambiguous structural confirmation, can quantify impurities with internal standards.Less sensitive to impurities with overlapping signals or those lacking protons.
HPLC Differential partitioning between a mobile and stationary phaseSeparation and quantification of the main compound and impuritiesHighQuantitativeHigh resolution and sensitivity, excellent for quantifying known and unknown impurities.[1]Requires a suitable chromophore for UV detection, method development can be time-consuming.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, fragmentation patterns for structural elucidationVery HighQualitative (can be quantitative with appropriate standards)High sensitivity and specificity, can identify impurities by their molecular weight.Isomeric impurities may not be distinguishable without prior separation.

Experimental Protocols for Purity Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks corresponding to the protons of the target molecule and any impurity peaks. The relative integration values can be used to estimate the purity, especially with the use of an internal standard of known concentration.

Expected ¹H NMR Spectral Data (Illustrative, based on analogous structures):

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.8 - 8.2m2H
Aromatic-H7.0 - 7.3d1H
Pyrrolidine-CH₂ (adjacent to N)3.2 - 3.6m4H
Methyl-CH₃2.4 - 2.6s3H
Pyrrolidine-CH₂1.9 - 2.2m4H

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the carbon signals corresponding to the target molecule and any impurities.

Expected ¹³C NMR Chemical Shifts (Illustrative, based on analogous structures):

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C-NO₂145 - 150
Aromatic C-N140 - 145
Aromatic C-CH₃130 - 135
Aromatic CH115 - 125
Pyrrolidine CH₂ (adjacent to N)50 - 55
Pyrrolidine CH₂25 - 30
Methyl CH₃15 - 20
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity analysis. The following method is adapted from a protocol for a constitutional isomer, 1-(4-Methyl-2-nitrophenyl)pyrrolidine, and would be a good starting point for method development.[1]

HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., a 50:50 v/v mixture). For mass spectrometry compatibility, 0.1% formic acid can be added.[1]

  • Standard Solution Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitroaromatic chromophore).

    • Column Temperature: 25 °C.

  • Data Analysis: Run the standards to generate a calibration curve. Analyze the sample and determine the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Illustrative HPLC Data:

Compound Retention Time (min) Peak Area % Purity
This compound5.8995,00099.5%
Impurity 1 (e.g., unreacted starting material)3.23,0000.3%
Impurity 2 (e.g., isomeric impurity)6.52,0000.2%
Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive method for confirming the molecular weight of the synthesized compound and identifying potential impurities.

MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the target compound. The theoretical monoisotopic mass of this compound (C₁₁H₁₄N₂O₂) is 206.1055 g/mol . The expected [M+H]⁺ ion would be at m/z 207.1133.[2] Analyze for other peaks that may correspond to impurities.

Predicted Mass Spectrometry Data: [2]

Adduct Predicted m/z
[M+H]⁺207.11281
[M+Na]⁺229.09475
[M-H]⁻205.09825

Visualization of Experimental Workflows

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Validation cluster_data Data Interpretation Synthesis Nucleophilic Aromatic Substitution Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure Purity_Quant Purity Quantification HPLC->Purity_Quant MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Final_Assessment Final Purity Assessment Structure->Final_Assessment Purity_Quant->Final_Assessment MW_Confirm->Final_Assessment

Caption: Workflow for the synthesis and purity validation of this compound.

HPLC_Method_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water) start->prep_mobile_phase prep_standards Prepare Standard Solutions (Calibration Curve) prep_mobile_phase->prep_standards prep_sample Prepare Synthesized Sample Solution prep_mobile_phase->prep_sample hplc_analysis Inject Samples into HPLC System prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Acquire Chromatographic Data (UV Detection) hplc_analysis->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation end End purity_calculation->end

Caption: Step-by-step workflow for HPLC-based purity analysis.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While a single technique can provide valuable information, the combination of NMR spectroscopy, HPLC, and mass spectrometry offers a comprehensive and robust assessment of both the identity and purity of the target compound. This integrated strategy is essential for ensuring the quality and reliability of the synthesized material for its intended applications in research and drug development.

References

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with high target selectivity is paramount. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and bioactive compounds.[1][2][3][4] This guide focuses on a specific derivative, 1-(2-Methyl-4-nitrophenyl)pyrrolidine, providing a comprehensive framework for assessing its selectivity. While specific experimental data for this compound is not yet publicly available, this guide will leverage data from analogous structures and established pharmacological principles to propose a robust testing strategy. We will explore potential target classes, detail experimental protocols for selectivity profiling, and provide the scientific rationale behind these methodologies.

Introduction to this compound and Its Potential Biological Significance

The molecule this compound incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a privileged scaffold in drug discovery due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] The nitrophenyl group suggests potential applications in areas where electron-withdrawing properties are beneficial. Given the diverse activities of pyrrolidine derivatives, potential targets for this compound could range from G protein-coupled receptors (GPCRs) to monoamine transporters.[5][6][7]

Comparative Analysis: Potential Target Classes and Alternative Selective Compounds

Based on the activities of structurally related compounds, we can hypothesize potential target classes for this compound and compare it with existing selective molecules.

Table 1: Potential Target Classes and Comparative Selective Compounds

Potential Target ClassKnown Selective CompoundReported Selectivity/PotencyPotential for this compound Interaction
Monoamine Transporters (DAT, NET, SERT) Pyrovalerone Analogs (e.g., 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one)Potent and selective inhibitors of DAT and NET with little effect on SERT.[5][6]The pyrrolidine moiety is a key feature of many monoamine transporter inhibitors. The electronic nature of the nitrophenyl group could influence binding affinity and selectivity.
Muscarinic Acetylcholine Receptors (M1-M5) Pyrrolidine Amide-Based AntagonistsGood potency and subtype selectivity for the M5 receptor.[7]The pyrrolidine core in these antagonists suggests that our compound of interest could also exhibit affinity for muscarinic receptors.
Colony-Stimulating Factor 1 Receptor (CSF1R) Pyrrolo[2,3-d]pyrimidine DerivativesHighly potent and selective inhibitors of CSF1R.[8]While structurally more distinct, the presence of a pyrrole-like structure in these inhibitors hints at the potential for related scaffolds to interact with kinase targets.

Experimental Protocols for Assessing Selectivity

To rigorously determine the selectivity profile of this compound, a multi-tiered experimental approach is necessary, beginning with broad screening and progressing to more specific functional assays.

Initial Broad-Spectrum Screening: Receptor Binding Assays

The initial step is to screen the compound against a panel of known biological targets to identify potential interactions. Radioligand binding assays are a robust and precise method for this purpose.[9][10][11]

Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor. The affinity of the compound for the receptor is determined by its inhibitory constant (Ki).

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes, purified protein) Incubation Incubate Receptor, Radioligand, and Test Compound to reach equilibrium Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-ligand) Radioligand->Incubation Test_Compound This compound (serial dilutions) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (e.g., filtration, centrifugation) Incubation->Separation Detection Quantify Bound Radioactivity (e.g., scintillation counting) Separation->Detection Analysis Data Analysis (Calculate Ki values) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a membrane suspension or purified receptor preparation containing the target of interest.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a multi-well plate, add the receptor preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the receptor-bound radioligand.

    • Alternatively, centrifugation can be used to pellet the membranes.[9]

  • Quantification:

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • Choice of Radioligand: The selected radioligand should have well-characterized binding properties to ensure the reliability of the assay.

  • Filtration vs. Centrifugation: Filtration is generally faster and more amenable to high-throughput screening, while centrifugation may be preferred for receptors that are sensitive to the filtration process.[9][11]

Secondary Screening: Functional Assays

Once initial binding affinities are established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays measure the biological response following receptor binding.[12][13][14]

Principle: These assays quantify a downstream signaling event, such as the production of a second messenger (e.g., cAMP, Ca2+) or the recruitment of signaling proteins (e.g., β-arrestin).[15]

GPCR Signaling Pathways:

GPCR_Signaling cluster_GPCR GPCR Activation cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Gi Gi Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein Gβγ GPCR->G_Protein AC_Gs Adenylyl Cyclase G_Protein:g_alpha->AC_Gs Gs PLC Phospholipase C G_Protein:g_alpha->PLC Gq AC_Gi Adenylyl Cyclase G_Protein:g_alpha->AC_Gi Gi cAMP cAMP AC_Gs->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 cAMP_inhibit cAMP Inhibition AC_Gi->cAMP_inhibit

Sources

Safety Operating Guide

1-(2-Methyl-4-nitrophenyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-(2-Methyl-4-nitrophenyl)pyrrolidine. The procedural guidance herein is synthesized from an analysis of the compound's constituent chemical moieties—the pyrrolidine ring and the nitroaromatic group—to establish a robust safety and disposal protocol.

Executive Summary: Hazard Profile and Disposal Mandate

This compound is a substituted aromatic amine that lacks extensive, publicly available safety data. Therefore, its hazard profile must be inferred from its structural components:

  • Pyrrolidine Moiety : This cyclic secondary amine is characterized by its high flammability, corrosivity (causing severe skin burns and eye damage), and toxicity if ingested or inhaled[1][2][3].

  • Nitroaromatic Moiety : Aromatic nitro compounds are a class of chemicals recognized for their potential toxicity and, in some cases, explosive properties, particularly with multiple nitro groups[4]. They are listed as hazardous substances requiring stringent control measures[5][6].

The convergence of these hazards necessitates that this compound be managed as a flammable, corrosive, and toxic hazardous waste . The primary and only recommended disposal method is high-temperature incineration by a licensed professional waste disposal service [2][7]. Under no circumstances should this chemical be disposed of via sanitary sewer systems or released into the environment[2][7][8].

PART 1: Pre-Disposal Operations: Segregation and Storage

Proper handling begins long before final disposal. Incorrect segregation and storage of chemical waste are primary causes of laboratory incidents. The following steps are mandatory to ensure safety and regulatory compliance.

Step 1: Waste Container Selection and Labeling
  • Container Integrity : Use only a designated, leak-proof container compatible with flammable and corrosive organic compounds. The original product container is often suitable for waste accumulation[7].

  • Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion[7].

  • Labeling : The container must be clearly and indelibly labeled with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The primary hazard pictograms: Flammable, Corrosive, and Toxic.

Step 2: Segregated Storage

Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and, ideally, within secondary containment[7]. Crucially, this compound must be stored away from incompatible materials to prevent dangerous reactions.

Material Class Incompatible With this compound Potential Hazard of Mixing Source(s)
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Chromic Acid, Halogens (Chlorine, Bromine)Fire, Explosion, Formation of Toxic Gases[9][10][11]
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric AcidViolent reaction, Heat Generation[10][11][12]
Acid Anhydrides & Acid Chlorides Acetic Anhydride, Benzoyl ChlorideViolent reaction, Heat Generation[10][12]
Carbon Dioxide (CO2) N/AIncompatible with the parent pyrrolidine[10][12]
Strong Reducing Agents Sodium Hydrosulfite, Zinc Powder, Metallic HydridesExothermic reaction

PART 2: Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation[7][8]. Remove all sources of ignition[2][13].

  • Don PPE : Before addressing the spill, don the appropriate Personal Protective Equipment (see Part 4 for details).

  • Containment : Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill[7][8]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container[7][12][13].

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water[7]. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department immediately[7].

PART 3: Final Disposal Protocol

The disposal of this compound must be handled by professionals in compliance with all local, state, and federal regulations.

Workflow for Proper Disposal

The logical flow from waste generation to final destruction is critical for ensuring a safe and compliant disposal process.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Coordination cluster_disposal Final Disposition A Waste Generation (this compound) B Step 1: Segregate Waste (Use designated, compatible container) A->B C Step 2: Label Container ('Hazardous Waste', Full Name, Hazards) B->C D Step 3: Temporary Storage (Ventilated Satellite Accumulation Area) C->D E Step 4: Request Waste Pickup (Contact Institutional EHS Office) D->E F Step 5: Professional Collection (Licensed Hazardous Waste Vendor) E->F G Step 6: Transportation (To a licensed TSDF*) F->G H Step 7: Final Disposal (High-Temperature Incineration) G->H I *TSDF: Treatment, Storage, and Disposal Facility

Disposal workflow for this compound.
Step-by-Step Disposal Procedure
  • Waste Accumulation : Collect waste this compound in a properly selected and labeled container as described in Part 1.

  • Contact EHS : Once the container is ready for removal (either full or no longer in use), contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Professional Disposal : The final disposal must be conducted by a licensed and certified hazardous waste management company. The standard and most effective method for this class of compound is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products[2][7].

PART 4: Personal Protective Equipment (PPE)

Given the flammable, corrosive, and toxic nature of the compound, a stringent PPE protocol is required at all times when handling the pure substance or its waste.

Protection Type Specific Requirement Rationale Source(s)
Hand Protection Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.Prevents skin contact, as the compound is expected to be corrosive and toxic.[2][10]
Eye/Face Protection Use indirect-vent, splash-resistant safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[10][12]
Skin and Body Protection Wear a flame-retardant lab coat and closed-toe shoes. Ensure full skin coverage.Protects against skin contact and provides a barrier in case of fire.[1][2]
Respiratory Protection All handling should occur inside a certified chemical fume hood.Prevents inhalation of harmful vapors.[1][10]

Emergency eyewash stations and safety showers must be readily accessible in any area where this chemical is handled[10][12].

References

  • BenchChem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Armarego, W. L. F., & Li, C. L. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
  • University of California, Riverside Environmental Health & Safety. (n.d.).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRROLIDINE.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Apollo Scientific. (2022). Pyrrolidine - Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities.
  • U.S. Environmental Protection Agency. (2023). Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- - Substance Details.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Bis(4-nitrophenyl) carbonate.
  • Fisher Scientific. (2009).
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-methylpyrrolidine.
  • eCFR. (n.d.). 40 CFR 721.875 -- Aromatic nitro compound.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • National Programme on Technology Enhanced Learning. (2020). NITRO COMPOUNDS.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine.
  • ChemScene. (n.d.). 1-[(4-Nitrophenyl)methyl]pyrrolidine.
  • J. J. Keller. (2025). Federal & State Regulations | §721.
  • Wikipedia. (n.d.). Pyrrolidine.
  • ChemicalBook. (2025). 1-(4-NITROPHENYL)PYRROLIDINE.
  • Vibrant Pharma Inc. (n.d.). 1-(3-methyl-4-nitrophenyl)pyrrolidine.
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
  • Toxicology Reports. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Toxicology Reports. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.
  • European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Profile for N-Methylpyrrolidone.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - Pyrrolidine, 1-(4-Methylphenyl)-.

Sources

A Comprehensive Safety Protocol for Handling 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(2-Methyl-4-nitrophenyl)pyrrolidine, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a rigorous, science-led approach to risk mitigation. This guide synthesizes critical safety information from structurally related compounds to provide a comprehensive framework for the safe handling, use, and disposal of this substance, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: A Synthesis of Structural Analogs

This compound incorporates two key structural motifs: a nitrophenyl group and a pyrrolidine ring. The potential hazards of the whole molecule can be inferred by considering the known risks associated with these components.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. A primary concern is the risk of methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood, upon ingestion, inhalation, or skin absorption.[1] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[1] Aromatic nitro compounds can also be combustible and may have explosive properties, particularly in the presence of bases or with multiple nitro groups.[2][3]

  • Pyrrolidine Derivatives: Pyrrolidine and its derivatives can be flammable liquids, corrosive, and capable of causing severe skin burns and eye damage. They are also recognized as skin and eye irritants.[4]

Given these potential hazards, this compound should be treated as a hazardous substance with acute toxicity, and appropriate precautions must be taken to avoid exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to the selection of Personal Protective Equipment (PPE) is crucial. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection rooted in the compound's anticipated hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)To prevent skin contact and absorption, which is a primary route of exposure for aromatic amines and nitro compounds.[5]
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes of the chemical, which can cause serious eye irritation or damage.[6] A face shield offers a broader range of protection for the entire face.
Body Protection Flame-retardant lab coat worn over long-sleeved clothingTo protect the skin from accidental spills and to provide a barrier against the potentially combustible nature of the compound.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors, a significant route of exposure for toxic chemicals.[7]

Donning and Doffing PPE: A Critical Procedure

The proper sequence for putting on and taking off PPE is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Goggles

  • Face Shield

Doffing Sequence:

  • Outer Gloves (dispose of as hazardous waste)

  • Face Shield

  • Goggles

  • Lab Coat (handle as potentially contaminated)

  • Inner Gloves (dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans: Ensuring a Safe Workflow

A safe laboratory environment extends beyond personal protection to include well-defined operational and disposal protocols.

Experimental Workflow:

The following diagram outlines a logical workflow for handling this compound, emphasizing safety at each step.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Management Weighing Weighing Dissolution Dissolution Weighing->Dissolution In fume hood Reaction Setup Reaction Setup Dissolution->Reaction Setup Transfer carefully Monitoring Monitoring Reaction Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Waste Segregation Waste Segregation Purification->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: Experimental workflow for handling this compound.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.[8][9]

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, and absorbent pads should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[8]

  • Disposal Method: Incineration in a licensed facility is the recommended method of disposal for nitrophenols and related compounds.[10]

Emergency Procedures: Preparedness is Paramount

In the event of accidental exposure, immediate and appropriate action is critical.

Emergency Response Protocol:

emergency_protocol Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush with Water for 15 min Flush with Water for 15 min Eye Contact->Flush with Water for 15 min Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Immediate Medical Attention Seek Immediate Medical Attention Ingestion->Seek Immediate Medical Attention Remove Contaminated Clothing->Flush with Water for 15 min Flush with Water for 15 min->Seek Immediate Medical Attention Flush with Water for 15 min->Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention

Caption: Emergency response protocol for accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][11] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work while ensuring a safe and secure laboratory environment.

References

  • Toxicological Profile for Nitrophenols. (1989). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). CDC Archive. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]

  • Section 3: Emergency Procedures. (n.d.). Princeton EHS. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Nitrobenzene - Incident management. (2024). GOV.UK. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.